molecular formula C12H14Cl2O2 B1582329 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one CAS No. 57000-78-9

1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one

Cat. No.: B1582329
CAS No.: 57000-78-9
M. Wt: 261.14 g/mol
InChI Key: SJEOCSMLOPQAFS-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one is a useful research compound. Its molecular formula is C12H14Cl2O2 and its molecular weight is 261.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one
Source PubChem
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InChI

InChI=1S/C12H14Cl2O2/c1-12(2,3)10(15)11(14)16-9-6-4-8(13)5-7-9/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEOCSMLOPQAFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(OC1=CC=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90886214
Record name 2-Butanone, 1-chloro-1-(4-chlorophenoxy)-3,3-dimethyl-
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Molecular Weight

261.14 g/mol
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CAS No.

57000-78-9
Record name 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone
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Record name 2-Butanone, 1-chloro-1-(4-chlorophenoxy)-3,3-dimethyl-
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Record name 2-Butanone, 1-chloro-1-(4-chlorophenoxy)-3,3-dimethyl-
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Record name 2-Butanone, 1-chloro-1-(4-chlorophenoxy)-3,3-dimethyl-
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Record name 2-Butanone, 1-chloro-1-(4-chlorophenoxy)-3,3-dimethyl
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This document details two effective synthetic pathways for the precursor ketone, 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one, and a robust protocol for its subsequent α-chlorination. The methodologies presented are grounded in established chemical principles and are designed to be reproducible and scalable. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering not just procedural steps but also the underlying scientific rationale to empower effective and safe laboratory practice.

Introduction

1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one (CAS No. 57000-78-9) is a halogenated ketone of significant interest due to its utility as a versatile building block in organic synthesis.[1] Its structure, featuring a reactive α-chloro ketone moiety and a 4-chlorophenoxy group, makes it a valuable precursor for the synthesis of various biologically active molecules. This guide presents a detailed exploration of its synthesis, beginning with the preparation of the precursor ketone and culminating in the targeted α-chlorination.

Part 1: Synthesis of the Precursor Ketone: 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one

Two primary, reliable routes for the synthesis of the precursor ketone are presented below. The choice of method may depend on the availability of starting materials and desired scale.

Method A: Williamson Ether Synthesis

This classic and efficient method involves the reaction of sodium 4-chlorophenolate with α-bromopinacolone.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products 4-chlorophenol 4-Chlorophenol sodium_phenolate Sodium 4-chlorophenolate 4-chlorophenol->sodium_phenolate + NaOH NaOH NaOH alpha-bromopinacolone α-Bromopinacolone ketone 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one alpha-bromopinacolone->ketone NaBr NaBr H2O H2O sodium_phenolate->ketone + α-Bromopinacolone

Figure 1: Williamson ether synthesis of the precursor ketone.

  • Preparation of Sodium 4-chlorophenolate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorophenol (1.0 eq) in a suitable solvent such as methanol.

  • Slowly add sodium methoxide (1.0 eq) to the solution at room temperature. The reaction is exothermic.

  • Stir the mixture for 30 minutes to ensure complete formation of the sodium salt.

  • Reaction with α-Bromopinacolone: To the freshly prepared sodium 4-chlorophenolate solution, add α-bromopinacolone (1.0 eq).

  • Heat the reaction mixture to reflux and maintain for 16 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After cooling to room temperature, remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one.

  • The use of a strong base like sodium methoxide ensures the complete deprotonation of the weakly acidic 4-chlorophenol to form the nucleophilic phenoxide.

  • Refluxing the reaction mixture provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate.

  • The aqueous work-up is crucial for removing inorganic byproducts like sodium bromide.

  • Recrystallization is an effective method for purifying the solid product by leveraging differences in solubility between the desired compound and impurities at different temperatures.[3][4]

Method B: Oxidation of 1-(4-chlorophenoxy)-3,3-dimethyl-butan-2-ol

This method provides an alternative route starting from the corresponding secondary alcohol.

Oxidation_of_Alcohol cluster_reactants Reactants cluster_products Product alcohol 1-(4-chlorophenoxy)-3,3-dimethyl-butan-2-ol ketone 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one alcohol->ketone Oxidation oxidant K2Cr2O7 / H2SO4 oxidant->ketone

Figure 2: Oxidation of the precursor alcohol to the ketone.

  • Reaction Setup: In a flask, prepare a mixture of potassium dichromate (1.0 eq) in sulfuric acid and water.

  • Addition of Alcohol: At 30°C, add 1-(4-chlorophenoxy)-3,3-dimethyl-butan-2-ol (1.0 eq) to the oxidant mixture. An exotherm to approximately 45°C may be observed.[5]

  • Reaction: Stir the mixture overnight at room temperature.[5]

  • Work-up: Extract the reaction mixture three times with diethyl ether.[5]

  • Combine the organic phases and wash with sodium bicarbonate solution and then with water.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one, which has a melting point of 58°C.[5]

  • Chromium-based oxidants like potassium dichromate are powerful and effective for this transformation. However, due to their toxicity, alternative modern oxidation methods such as Swern oxidation or using Dess-Martin periodinane could also be employed for a greener approach.[6][7]

  • The basic wash with sodium bicarbonate is essential to neutralize any remaining acidic components from the reaction mixture.

Part 2: α-Chlorination of 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one

The final step in the synthesis is the selective monochlorination at the α-position of the ketone. Sulfuryl chloride (SO2Cl2) is a suitable reagent for this transformation, offering good selectivity under controlled conditions.

Reaction Scheme:

Alpha_Chlorination cluster_reactants Reactants cluster_products Product ketone 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one chloro_ketone 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one ketone->chloro_ketone Chlorination SO2Cl2 SO2Cl2 SO2Cl2->chloro_ketone

Figure 3: α-Chlorination of the precursor ketone.

Mechanistic Rationale: Acid-Catalyzed α-Chlorination

The α-chlorination of ketones with sulfuryl chloride typically proceeds via an acid-catalyzed mechanism.

Chlorination_Mechanism Ketone Ketone Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone Protonation Enol Enol Intermediate Chlorinated_Ketone α-Chloroketone Enol->Chlorinated_Ketone Nucleophilic Attack on Cl+ Protonated_Ketone->Enol Tautomerization H+ H+ Chlorinated_Ketone->H+ Deprotonation SO2 SO2 HCl HCl SO2Cl2 SO2Cl2 Cl+ Cl+ SO2Cl2->Cl+ Source of Electrophilic Chlorine

Figure 4: Simplified mechanism of acid-catalyzed α-chlorination.

The reaction is initiated by the protonation of the carbonyl oxygen, which increases the acidity of the α-protons. This is followed by tautomerization to form the enol intermediate. The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic chlorine from sulfuryl chloride. Subsequent deprotonation yields the α-chloroketone and regenerates the acid catalyst. The presence of methanol can facilitate monochlorination by reacting with excess sulfuryl chloride.[8]

Experimental Protocol:
  • Reaction Setup: In a fume hood, dissolve 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one (1.0 eq) in a suitable inert solvent such as dichloromethane or carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Addition of Sulfuryl Chloride: Cool the solution to 0°C in an ice bath. Add sulfuryl chloride (1.0 - 1.2 eq) dropwise to the stirred solution. A catalytic amount of a protic acid (e.g., a drop of concentrated HCl) can be added to initiate the reaction.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC or GC-MS.

  • Quenching and Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding it to a cold saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproducts (HCl and SO2). Ensure adequate ventilation as gases will be evolved.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one can be purified by recrystallization from a suitable solvent such as hexanes or ethanol/water to afford the pure product.

Self-Validating System & Trustworthiness:
  • Stoichiometry Control: The use of a slight excess of sulfuryl chloride ensures complete conversion of the starting material, while a large excess should be avoided to minimize the formation of dichlorinated byproducts.

  • Temperature Control: Maintaining a low temperature during the addition of the highly reactive sulfuryl chloride is crucial for controlling the reaction rate and preventing unwanted side reactions.

  • Neutralization Step: The quenching with a basic solution is a critical safety and purification step to remove corrosive acidic byproducts.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number Melting Point (°C) Boiling Point (°C)
1-(4-chlorophenoxy)-3,3-dimethylbutan-2-oneC12H15ClO2226.7055156-42-858[5]-
1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-oneC12H14Cl2O2261.1457000-78-9-328.9 at 760 mmHg[1]

Conclusion

This guide has outlined two reliable synthetic routes for the preparation of the key intermediate, 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one, and a detailed protocol for its subsequent α-chlorination to yield the target compound, 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one. By providing not only the procedural steps but also the underlying chemical principles and rationale for experimental choices, this document aims to equip researchers with the knowledge and tools for the successful and safe synthesis of this important chemical building block. The methodologies described herein are robust and can be adapted for various research and development applications.

References

  • PrepChem. Synthesis of 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one. Available at: [Link]

  • PrepChem. Synthesis of 1-(4-chlorophenoxy)-3,3-dimethyl-butan-2-one. Available at: [Link]

  • Chemistry LibreTexts. Recrystallization. Available at: [Link]

  • HBCSE. Recrystallization. Available at: [Link]

  • ElectronicsAndBooks. Sulfuryl Chloride as a Reagent for Selective Chlorination of Symmetrical Ketones and Phenols. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of ketones by oxidation of alcohols. Available at: [Link]

  • Google Patents. Process for the oxidation of primary and secondary alcohols to aldehydes and ketones and for the oxidation of 1,2-diols to alpha-ketols and alpha-diketones.

Sources

A Technical Guide to 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one (CAS: 57000-78-9)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Strategic Context

1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one (CAS No. 57000-78-9) is a halogenated aromatic ether and ketone derivative.[1][2] With the molecular formula C₁₂H₁₄Cl₂O₂, this compound serves as a highly functionalized synthetic intermediate.[1][3] While not an end-product itself, its strategic importance lies in its structural architecture, which provides a versatile scaffold for the synthesis of more complex molecules, particularly within the agrochemical and pharmaceutical industries.[1]

The core structure, a (4-chlorophenoxy)butan-2-one backbone, is shared by several commercially significant compounds, including the antifungal agent Climbazole and the fungicide Triadimefon.[4][5][6] This relationship highlights the potential of 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one as a key building block for developing novel bioactive agents. Its two chlorine atoms and ketone group offer multiple sites for chemical modification, making it a valuable target for research focused on creating new herbicides, fungicides, or pharmaceutical candidates.[1] This guide provides a comprehensive overview of its known chemical properties, a logical synthetic pathway, and essential handling protocols based on available data.

Section 2: Molecular Structure and Physicochemical Properties

The molecular structure features a central butanone chain with several key functional groups: a tert-butyl group at position 3, a ketone at position 2, and both a chloro and a 4-chlorophenoxy group at position 1. This combination of an α-chloro ether and a hindered ketone dictates its chemical reactivity and physical properties.

Caption: Molecular Structure of 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one.

The key physicochemical properties are summarized in the table below, derived from computational and publicly available data.

PropertyValueSource(s)
CAS Number 57000-78-9[2][3]
Molecular Formula C₁₂H₁₄Cl₂O₂[1][2][3]
Molecular Weight 261.14 g/mol [1][3]
Boiling Point 328.9 °C at 760 mmHg[1][2][3]
Density 1.204 g/cm³[2][3]
Flash Point 126.2 °C[2][3]
Vapor Pressure 0.000183 mmHg at 25°C[1]
Refractive Index 1.518[1][2][3]
LogP (Octanol/Water) 3.70 - 4.4[1][3]
Topological Polar Surface Area 26.3 Ų[1]

Section 3: Synthesis and Mechanistic Considerations

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: α-Chlorination Reactant1 Sodium 4-chlorophenolate Product1 1-(4-chlorophenoxy)-3,3- dimethylbutan-2-one Reactant1->Product1 Williamson Ether Synthesis Reactant2 α-Bromopinacolone Reactant2->Product1 Product2 1-Chloro-1-(4-chlorophenoxy)- 3,3-dimethylbutan-2-one (Target Compound) Product1->Product2 SO₂Cl₂ or NCS in CCl₄ or CH₂Cl₂

Caption: Proposed two-step synthesis workflow for the target compound.

Experimental Protocol: Synthesis of Precursor 1-(4-chlorophenoxy)-3,3-dimethyl-butan-2-one

This procedure is based on the reaction between sodium 4-chlorophenolate and α-bromopinacolone, a classic Williamson ether synthesis.[7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium 4-chlorophenolate (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetone.

  • Addition of Alkyl Halide: Add α-bromopinacolone (1.05 eq) to the solution dropwise at room temperature. The slight excess ensures complete consumption of the phenolate.

    • Causality Insight: The phenolate anion is a potent nucleophile that attacks the electrophilic carbon bearing the bromine atom in α-bromopinacolone, displacing the bromide ion in an Sₙ2 reaction.

  • Reaction Progression: Heat the mixture to reflux (typically 50-80°C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer three times with a suitable organic solvent like ethyl acetate or diethyl ether.

    • Combine the organic phases and wash sequentially with 1M NaOH (to remove any unreacted phenol), water, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 1-(4-chlorophenoxy)-3,3-dimethyl-butan-2-one.

Proposed Protocol: α-Chlorination to Yield the Final Product

This second step introduces the chlorine atom at the α-position to the ketone, adjacent to the ether linkage.

  • Reaction Setup: Dissolve the precursor ketone (1.0 eq) in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) in a flask protected from light.

  • Chlorinating Agent: Add sulfuryl chloride (SO₂Cl₂) (1.0 eq) dropwise to the solution at 0°C (ice bath). An acid catalyst, such as a drop of acetic acid, can be used to facilitate the reaction.

    • Mechanistic Insight: The reaction proceeds via an acid-catalyzed enolization of the ketone. The resulting enol, a nucleophile, attacks the electrophilic chlorine of SO₂Cl₂, leading to the formation of the α-chloro ketone and liberating SO₂ and HCl as byproducts.

  • Reaction and Quenching: Allow the reaction to warm to room temperature and stir until TLC analysis indicates full consumption of the starting material. Carefully quench the reaction by slowly adding it to a saturated sodium bicarbonate solution to neutralize the acidic byproducts.

  • Work-up and Purification: Extract the product with dichloromethane, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. The final product, 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one, should be purified by column chromatography to remove any potential byproducts.

Section 4: Spectroscopic and Analytical Profile

While specific spectral data is not widely published, the molecular structure allows for the prediction of key analytical signatures essential for characterization.[8]

  • ¹H NMR Spectroscopy:

    • A large singlet integrating to 9H around δ 1.1-1.3 ppm, corresponding to the magnetically equivalent protons of the tert-butyl group.

    • A singlet integrating to 1H at a downfield shift (likely δ 5.5-6.5 ppm) for the methine proton at C1, which is deshielded by the adjacent chlorine, oxygen, and carbonyl group.

    • A set of two doublets in the aromatic region (δ 6.9-7.4 ppm), integrating to 2H each, characteristic of a 1,4-disubstituted benzene ring.

  • ¹³C NMR Spectroscopy:

    • A signal for the carbonyl carbon (C=O) in the range of δ 195-205 ppm.

    • A signal for the C1 carbon (CH-Cl) significantly downfield, likely δ 80-95 ppm.

    • Signals for the aromatic carbons, including the ipso-carbon attached to the ether oxygen (δ 155-160 ppm) and the carbon attached to chlorine (δ 128-135 ppm).

    • Signals for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group.

  • Mass Spectrometry (MS):

    • The electron impact (EI) or electrospray ionization (ESI) mass spectrum is expected to show a molecular ion (M⁺) peak cluster. Due to the presence of two chlorine atoms, a characteristic isotopic pattern of M⁺, (M+2)⁺, and (M+4)⁺ peaks with a relative intensity ratio of approximately 9:6:1 will be observed, confirming the presence of two chlorine atoms.

  • Infrared (IR) Spectroscopy:

    • A strong, sharp absorption band between 1715-1735 cm⁻¹ corresponding to the C=O stretching vibration of the ketone.

    • Prominent C-O-C stretching bands for the aromatic ether linkage in the 1200-1270 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

    • C-Cl stretching vibrations typically appear in the 600-800 cm⁻¹ region.

Section 5: Reactivity, Stability, and Potential Applications

Reactivity and Stability: The compound's reactivity is governed by its functional groups. The α-chloro ether moiety is susceptible to nucleophilic substitution. The ketone's carbonyl group can undergo nucleophilic addition reactions. The compound is expected to be stable under standard ambient conditions but should be protected from strong bases, which could promote elimination or hydrolysis, and strong oxidizing agents.[9] High temperatures should also be avoided to prevent decomposition.[9]

Potential Applications: The primary value of this compound is as a sophisticated synthetic intermediate.[1]

  • Agrochemical Synthesis: Its structural similarity to fungicides suggests its utility in creating new crop protection agents. The chloro- and chlorophenoxy groups are common toxophores in herbicides and fungicides.[1]

  • Pharmaceutical Development: The scaffold can be modified to explore new drug candidates. The α-chloro ketone is a reactive handle for introducing other functional groups, such as amines or azoles, to build libraries of potential therapeutic agents.[1]

  • Material Science: Halogenated organic compounds can also find applications as flame retardants or intermediates in polymer synthesis, although this is a less explored area for this specific molecule.

Section 6: Safety and Handling

Hazard Assessment: Specific toxicological data for 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one is not available in public databases.[1] However, based on its chemical structure—an α-chloro ketone and a chlorinated aromatic compound—it must be handled as a potentially hazardous substance. Structurally related compounds are classified as harmful if swallowed.[10][11] It should be considered an irritant to the eyes, skin, and respiratory system.

Recommended Safe Handling Protocol:

  • Engineering Controls: All manipulations should be conducted inside a certified chemical fume hood to prevent inhalation of vapors or dust.[12]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear nitrile or neoprene gloves and a flame-retardant lab coat. Ensure gloves are compatible with the solvents being used.

    • Respiratory Protection: Not typically required if work is performed in a fume hood. If handling large quantities or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[12]

  • Handling Practices: Avoid direct contact with skin, eyes, and clothing.[12] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[10]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[9][12]

  • Disposal: Dispose of waste material in accordance with local, regional, and national environmental regulations. Do not allow it to enter the sewer system.

References

  • CPAchem Ltd. (2023). Safety data sheet according to 1907/2006/EC, Article 31. Source: CPAchem. URL: [Link]

  • PrepChem. (n.d.). Synthesis of 1-(4-chlorophenoxy)-3,3-dimethyl-butan-2-one. Source: PrepChem.com. URL: [Link]

  • PrepChem. (n.d.). Synthesis of 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one. Source: PrepChem.com. URL: [Link]

  • National Center for Biotechnology Information. (n.d.). Climbazole. Source: PubChem Compound Database, CID 37907. URL: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Butanone, 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-, (1R)-. Source: PubChem Compound Database, CID 156429. URL: [Link]

Sources

Spectroscopic Characterization of 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one: A Predictive and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the novel alpha-chloro ketone, 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one (CAS No. 57000-78-9). In the absence of published experimental spectra, this document serves as an in-depth predictive guide for researchers, scientists, and professionals in drug development. By dissecting the molecule into its constituent functional groups—a 4-chlorophenoxy moiety, an α-chloro ketone, and a tert-butyl group—we will forecast the expected Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data. This guide emphasizes the causal relationships between molecular structure and spectral output, providing a robust framework for the identification and characterization of this and similar compounds.

Introduction

1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one is a multifaceted organic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a reactive α-chloro ketone, a bulky tert-butyl group, and a 4-chlorophenoxy ring, suggests a rich and complex spectroscopic profile. Accurate interpretation of its spectral data is paramount for confirming its identity, assessing its purity, and understanding its reactivity.

This document moves beyond a simple listing of predicted values. It is structured to provide a didactic exploration of how each structural component is expected to manifest in the most common spectroscopic techniques. By understanding the "why" behind the predicted data, researchers can develop a more intuitive and powerful approach to spectroscopic analysis.

Molecular Structure and Key Features:

  • IUPAC Name: 1-chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one

  • CAS Number: 57000-78-9[2]

  • Molecular Formula: C₁₂H₁₄Cl₂O₂[2]

  • Molecular Weight: 261.14 g/mol

The key structural fragments we will analyze are:

  • The p-disubstituted aromatic ring of the 4-chlorophenoxy group.

  • The ether linkage connecting the aromatic ring to the aliphatic chain.

  • The carbonyl group (C=O) of the ketone.

  • The α-chloro substituent , which significantly influences the electronic environment of the carbonyl group and the adjacent methine proton.

  • The tert-butyl group , which provides a distinctive singlet in the ¹H NMR spectrum.

Predicted Infrared (IR) Spectroscopy

2.1. The Causality of IR Absorptions

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The frequency of these vibrations is determined by the masses of the bonded atoms and the strength of the bond between them. Therefore, specific functional groups give rise to characteristic absorption bands in the IR spectrum. For 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one, we anticipate key signals from the aromatic ring, the C-O ether linkage, the C=O of the ketone, and the C-Cl bond.

2.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

A standard and efficient method for obtaining an IR spectrum of a solid or liquid sample is ATR-IR spectroscopy.

  • Sample Preparation: Ensure the sample is free of solvent. If it is a solid, a small amount is placed directly onto the ATR crystal.

  • Data Acquisition: The ATR accessory is placed in the spectrometer's sample compartment. A background spectrum of the clean, empty crystal is recorded. The sample is then brought into contact with the crystal, and the sample spectrum is acquired.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Workflow for ATR-IR Spectroscopy

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing node_prep Place small amount of sample on ATR crystal node_bg Record background spectrum of clean crystal node_prep->node_bg node_sample Record sample spectrum node_bg->node_sample node_subtract Software subtracts background from sample spectrum node_sample->node_subtract node_final Generate final IR spectrum node_subtract->node_final

Caption: A simplified workflow for acquiring an IR spectrum using an ATR accessory.

2.3. Predicted IR Absorption Bands

The predicted IR spectrum is a composite of the absorptions from its constituent parts. We can predict the key peaks by examining the spectra of analogous compounds like 4-chlorophenol and pinacolone (3,3-dimethyl-2-butanone).

Predicted Wavenumber (cm⁻¹)Functional Group VibrationRationale and Comparative Analysis
~3100-3000C-H stretch (aromatic)Expected for the hydrogens on the 4-chlorophenoxy ring.
~2970C-H stretch (aliphatic)Characteristic of the tert-butyl group, similar to the C-H stretches in pinacolone.[3]
~1725-1745 C=O stretch (α-chloro ketone) This is a key diagnostic peak. The carbonyl stretch in a simple aliphatic ketone like pinacolone is around 1715 cm⁻¹.[4][5] The presence of an electronegative chlorine atom on the α-carbon induces a positive dipole on the carbonyl carbon, strengthening the C=O bond and shifting its stretching frequency to a higher wavenumber (a hypsochromic or blue shift).[6]
~1590, ~1490C=C stretch (aromatic)These two bands are characteristic of the benzene ring in the 4-chlorophenoxy group. Similar peaks are observed in the spectrum of 4-chlorophenol.[7][8]
~1250C-O stretch (aryl ether)The asymmetric C-O-C stretch of the aryl ether linkage is expected in this region.
~1100C-O stretch (aliphatic ether)The symmetric C-O-C stretch is also anticipated.
~830C-H bend (aromatic, para-disubstituted)A strong out-of-plane bending vibration characteristic of a 1,4-disubstituted (para) benzene ring.
~750-650C-Cl stretchThe carbon-chlorine bond stretches are expected in this region of the fingerprint.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1. The Logic of Proton Environments

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their electronic environments, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it; nearby electronegative atoms or groups will "deshield" a proton, causing it to resonate at a higher chemical shift (downfield).

3.2. Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is "locked" onto the deuterium signal of the solvent. The magnetic field is "shimmed" to achieve homogeneity.

  • Data Acquisition: A standard ¹H pulse sequence is run. The resulting free induction decay (FID) is Fourier transformed by the instrument's software to generate the NMR spectrum.

Workflow for ¹H NMR Spectroscopy

cluster_prep Sample Preparation cluster_acq Instrument Setup & Acquisition cluster_proc Data Processing node_prep Dissolve sample in deuterated solvent with TMS node_lock Lock on deuterium signal and shim magnet node_prep->node_lock node_pulse Apply radiofrequency pulse sequence node_lock->node_pulse node_fid Acquire Free Induction Decay (FID) node_pulse->node_fid node_ft Fourier Transform FID node_fid->node_ft node_final Generate ¹H NMR spectrum node_ft->node_final

Caption: General workflow for obtaining a ¹H NMR spectrum.

3.3. Predicted ¹H NMR Spectrum

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale and Comparative Analysis
~7.30Doublet2HAr-HThese are the two aromatic protons ortho to the chlorine atom on the 4-chlorophenoxy ring. They are deshielded by the electronegative chlorine. In 4-chlorophenol, these protons appear around 7.19 ppm.[9]
~6.95Doublet2HAr-HThese are the two aromatic protons ortho to the ether oxygen. The oxygen atom is electron-donating through resonance, shielding these protons relative to those ortho to the chlorine. In 4-chlorophenol, these protons appear around 6.77 ppm.[9]
~6.50 Singlet 1H -O-CH(Cl)- This is the methine proton on the α-carbon. It is significantly deshielded by three electronegative groups: the ether oxygen, the chlorine atom, and the carbonyl group. This will be a singlet as there are no adjacent protons.
~1.20 Singlet 9H -C(CH₃)₃ This strong singlet is highly characteristic of the tert-butyl group. The nine protons are equivalent and have no adjacent protons to couple with. In pinacolone, the tert-butyl protons appear at approximately 1.12 ppm.[10]

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1. The Principle of Carbon Environments

¹³C NMR spectroscopy provides information on the different carbon environments in a molecule.[11] Like ¹H NMR, the chemical shift is dependent on the electronic environment, with electronegative groups causing a downfield shift. A key feature is that the chemical shift range is much larger than in ¹H NMR (~0-220 ppm).

4.2. Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol is very similar to that of ¹H NMR, using the same sample. However, because the ¹³C isotope has a low natural abundance (~1.1%), more scans are typically required to obtain a good signal-to-noise ratio. A common technique is broadband proton decoupling, which simplifies the spectrum by removing C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single line.

4.3. Predicted ¹³C NMR Spectrum

Predicted δ (ppm)AssignmentRationale and Comparative Analysis
~205 C=O The carbonyl carbon of a ketone is highly deshielded and appears far downfield. In pinacolone, the ketone carbon is at ~214 ppm.[3] The α-chloro and α-phenoxy groups will slightly alter this, but it will remain in the characteristic ketone region.
~155Ar-C (C-O)The aromatic carbon directly attached to the ether oxygen. This carbon is deshielded by the oxygen. In 4-chlorophenol, this carbon appears at ~154 ppm.[9]
~130Ar-C (C-Cl)The aromatic carbon bonded to chlorine.
~129Ar-CHThe two aromatic carbons ortho to the chlorine. In 4-chlorophenol, these appear at ~129.4 ppm.[9]
~117Ar-CHThe two aromatic carbons ortho to the ether oxygen. In 4-chlorophenol, these appear at ~116.6 ppm.[9]
~80-90 -O-CH(Cl)- The α-carbon is shifted significantly downfield due to the direct attachment of two electronegative atoms, oxygen and chlorine.
~45-C(CH₃)₃ The quaternary carbon of the tert-butyl group. In pinacolone, this carbon is at ~44.3 ppm.[3]
~26-C(CH₃)₃ The three equivalent methyl carbons of the tert-butyl group. In pinacolone, these appear at ~26.3 ppm.[3]

Predicted Mass Spectrometry (MS)

5.1. The Principles of Fragmentation

Electron Ionization (EI) Mass Spectrometry involves bombarding a molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a mass spectrum. The fragmentation pattern provides a molecular fingerprint and valuable structural information.

5.2. Key Predictive Features for 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one

  • Molecular Ion (M⁺): The molecular formula is C₁₂H₁₄Cl₂O₂. Chlorine has two common isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Due to the presence of two chlorine atoms, the molecular ion peak will appear as a cluster of peaks.

    • M⁺ peak: (containing two ³⁵Cl atoms) at m/z = 260.

    • M+2 peak: (containing one ³⁵Cl and one ³⁷Cl) at m/z = 262. Its intensity will be approximately 65% of the M⁺ peak.

    • M+4 peak: (containing two ³⁷Cl atoms) at m/z = 264. Its intensity will be approximately 10% of the M⁺ peak. This characteristic M⁺, M+2, M+4 pattern is a definitive indicator of a molecule containing two chlorine atoms.

  • Alpha-Cleavage: A common fragmentation pathway for ketones is α-cleavage, the breaking of the bond between the carbonyl carbon and an adjacent carbon.

    • Cleavage A: Loss of the tert-butyl radical (•C(CH₃)₃, mass 57) would lead to a fragment with the structure [C₈H₇Cl₂O₂]⁺ at m/z = 203 (and its M+2 and M+4 isotopes). This is a highly probable fragmentation.

    • Cleavage B: Loss of the [C₇H₆ClO₂]• radical would result in the formation of the tert-butyl acylium ion, [(CH₃)₃C-C=O]⁺, at m/z = 85 .

  • McLafferty Rearrangement: This rearrangement is not possible for this molecule as it lacks a γ-hydrogen.

  • Other Key Fragments:

    • [ (CH₃)₃C ]⁺: A peak at m/z = 57 corresponding to the stable tert-butyl cation is very likely to be the base peak (the most intense peak) in the spectrum. This is a common feature in the mass spectra of compounds containing a tert-butyl group, as seen in pinacolone.[12]

    • [ C₆H₄ClO ]⁺: A fragment corresponding to the 4-chlorophenoxy cation at m/z = 127 (and its M+2 isotope at 129) is also expected from cleavage of the ether bond.

Fragmentation Pathway Diagram

cluster_cleavage α-Cleavage cluster_other Other Fragments mol [C₁₂H₁₄Cl₂O₂]⁺˙ m/z = 260, 262, 264 node_a [C₈H₇Cl₂O₂]⁺ m/z = 203, 205, 207 mol->node_a - •C(CH₃)₃ node_b [(CH₃)₃C-C=O]⁺ m/z = 85 mol->node_b - •CH(Cl)OC₆H₄Cl node_c [(CH₃)₃C]⁺ m/z = 57 (likely base peak) mol->node_c node_d [C₆H₄ClO]⁺ m/z = 127, 129 mol->node_d

Caption: Predicted major fragmentation pathways for the title compound in EI-MS.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one. By leveraging fundamental spectroscopic principles and comparative data from analogous structures, we have established a set of expected spectral characteristics that should prove invaluable for any researcher working with this compound. The emphasis on the causal links between chemical structure and spectral output is intended to not only aid in the identification of this specific molecule but also to reinforce a deeper, more mechanistic understanding of spectroscopic interpretation. The provided protocols and workflows represent standard, validated approaches for obtaining high-quality data.

References

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  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0246398). Retrieved from [Link]

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An In-Depth Technical Guide to 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one (CAS Number: 57000-78-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one, a halogenated ketone of significant interest as a chemical intermediate. While detailed public research on this specific molecule is limited, this document synthesizes available data and provides expert insights based on its structural characteristics and relationship to well-studied chemical classes. This guide covers the physicochemical properties, plausible synthetic pathways, inferred mechanisms of action for its potential biological activities, and prospective applications, particularly in the synthesis of agrochemicals and pharmaceuticals.

Chemical Identity and Physicochemical Properties

1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one is a unique molecule featuring a chlorophenoxy group, a ketone, and an α-chloro substitution. This combination of functional groups makes it a versatile building block in organic synthesis.

Synonyms:

  • 2-Butanone, 1-chloro-1-(4-chlorophenoxy)-3,3-dimethyl-[1]

  • 1-(4-Chlorophenoxy)-1-chloro-3,3-dimethyl-2-butanone[1]

  • 1-chloro-1-(4-chlorophenoxy)-3,3-dimethylbutanone-2[1]

Table 1: Physicochemical Properties of 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one

PropertyValueSource
CAS Number 57000-78-9[1]
Molecular Formula C₁₂H₁₄Cl₂O₂[1]
Molecular Weight 261.14 g/mol [2]
Appearance Colorless liquid (predicted)[3]
Boiling Point 328.9 °C at 760 mmHg[1][4]
Density 1.204 g/cm³[1][4]
Flash Point 126.2 °C[1][4]
Refractive Index 1.518[1][4]
LogP 3.70[3]

Synthesis and Chemical Reactivity

While specific, detailed synthetic protocols for 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one are not extensively published in peer-reviewed literature, a plausible and efficient synthetic route can be extrapolated from established methods for the synthesis of α-haloketones.[5][6] The reactivity of this compound is largely dictated by the electrophilic nature of the carbonyl carbon and the susceptibility of the α-chloro group to nucleophilic substitution.[5]

Plausible Synthetic Pathway

A likely synthetic approach involves the α-chlorination of a precursor ketone, 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one. This precursor can be synthesized via a Williamson ether synthesis between sodium 4-chlorophenolate and 1-bromo-3,3-dimethylbutan-2-one (α-bromopinacolone).

Experimental Protocol: A Generalized Two-Step Synthesis

Step 1: Synthesis of 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium 4-chlorophenolate in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.

  • Nucleophilic Substitution: To the stirred solution, add 1-bromo-3,3-dimethylbutan-2-one dropwise at room temperature.

  • Reaction Progression: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 2: α-Chlorination

  • Reaction Setup: Dissolve the synthesized 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one in a suitable chlorinated solvent such as dichloromethane or chloroform.

  • Chlorination: Introduce a chlorinating agent. Common reagents for α-chlorination of ketones include sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).[7] The reaction may be catalyzed by a radical initiator or an acid.

  • Reaction Monitoring: Monitor the formation of the desired product by GC-MS or TLC.

  • Purification: After the reaction is complete, wash the reaction mixture with an aqueous solution of a mild reducing agent (e.g., sodium bisulfite) to quench any remaining chlorinating agent, followed by a wash with water and brine. Dry the organic layer and remove the solvent under reduced pressure to yield the final product, 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one.

Synthesis_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: α-Chlorination Sodium_4_chlorophenolate Sodium 4-chlorophenolate Intermediate_Ketone 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one Sodium_4_chlorophenolate->Intermediate_Ketone Nucleophilic Attack alpha_bromopinacolone 1-Bromo-3,3-dimethylbutan-2-one alpha_bromopinacolone->Intermediate_Ketone Final_Product 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one Intermediate_Ketone->Final_Product Chlorination Chlorinating_Agent Chlorinating Agent (e.g., SO₂Cl₂, NCS) Chlorinating_Agent->Final_Product

Caption: Plausible two-step synthesis of the target compound.

Inferred Mechanisms of Biological Action

This compound is recognized as a key intermediate in the synthesis of agrochemicals and pharmaceuticals, suggesting it possesses inherent biological activity or is readily converted into active molecules.[3] Its structure suggests potential antifungal and herbicidal properties.

Anticipated Antifungal Activity: Inhibition of Ergosterol Biosynthesis

1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one is a known precursor to the imidazole antifungal agent, climbazole.[8] This structural relationship strongly suggests that its potential antifungal action would be similar to that of conazole fungicides. The primary mechanism of action for this class of compounds is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[9][10]

This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[9][10] By inhibiting CYP51, the compound would disrupt the integrity and function of the fungal cell membrane, leading to the accumulation of toxic sterol intermediates and ultimately, cell death.[10]

Antifungal_Mechanism Target_Compound 1-Chloro-1-(4-chlorophenoxy)- 3,3-dimethylbutan-2-one CYP51 Lanosterol 14α-demethylase (CYP51) Target_Compound->CYP51 Inhibition Ergosterol Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol CYP51 Catalysis Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Essential Component Cell_Death Fungal Cell Death Fungal_Membrane->Cell_Death Disruption Leads to

Caption: Inferred antifungal mechanism of action.

Potential Herbicidal Activity: Disruption of Fatty Acid Elongation

The chloroacetamide moiety is a well-known toxophore in many commercial herbicides.[11] Although this compound is a ketone and not an acetamide, the presence of the α-chloro group suggests a similar mode of action. Chloroacetamide herbicides are known to inhibit the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants.[3][11]

This inhibition is thought to occur through the alkylation of key enzymes involved in the fatty acid elongation pathway.[11] The disruption of VLCFA synthesis would lead to a cascade of downstream effects, including impaired cell membrane formation, defective cuticle development, and ultimately, the inhibition of cell division and plant growth.

Herbicidal_Mechanism Target_Compound 1-Chloro-1-(4-chlorophenoxy)- 3,3-dimethylbutan-2-one VLCFA_Elongases VLCFA Elongase Enzymes Target_Compound->VLCFA_Elongases Alkylation & Inhibition VLCFAs Very-Long-Chain Fatty Acids (VLCFAs) Fatty_Acid_Precursors Fatty Acid Precursors Fatty_Acid_Precursors->VLCFAs Elongase Catalysis Plant_Development Cell Membrane & Cuticle Formation VLCFAs->Plant_Development Essential for Growth_Inhibition Plant Growth Inhibition Plant_Development->Growth_Inhibition Disruption Leads to

Caption: Inferred herbicidal mechanism of action.

Analytical Characterization

A comprehensive analytical characterization is essential for quality control and mechanistic studies. While a public repository of spectra for this specific compound is not available, the following techniques would be standard for its analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the molecular structure. Key expected signals in the ¹H NMR would include a singlet for the tert-butyl protons, multiplets for the aromatic protons of the chlorophenoxy group, and a characteristic signal for the methine proton adjacent to the chlorine and oxygen atoms.

  • Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) would be suitable for determining the molecular weight and fragmentation pattern, which would aid in structural elucidation and purity assessment. The isotopic pattern of the two chlorine atoms would be a key diagnostic feature.[12]

  • Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, notably a strong absorption band for the carbonyl (C=O) stretch of the ketone and bands associated with the C-O-C ether linkage and the aromatic ring.

Toxicology and Safety Considerations

  • Chlorophenoxy Compounds: This class of compounds can exhibit moderate acute toxicity.[8] Symptoms of exposure can include irritation to the skin, eyes, and respiratory tract. Systemic effects from significant exposure to some chlorophenoxy herbicides have been reported to include neurotoxicity and myotoxicity.[2][13]

  • α-Haloketones: These compounds are generally considered to be reactive and can be irritants and sensitizers. Their reactivity stems from the electrophilic nature of the carbon bearing the halogen.[5]

  • General Handling Precautions: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Applications and Future Directions

The primary established application of 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one is as a key intermediate in the synthesis of the antifungal agent climbazole.[8] Its structural features also suggest potential as a precursor for a variety of other biologically active molecules in the agrochemical and pharmaceutical industries.

Future research could focus on:

  • Developing and optimizing a scalable synthesis protocol.

  • Screening for novel antifungal and herbicidal activities.

  • Investigating its potential as a scaffold for the development of new drug candidates.

  • Conducting comprehensive toxicological studies to fully characterize its safety profile.

Conclusion

1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one is a valuable chemical intermediate with significant potential in synthetic chemistry. While detailed research on this specific molecule is sparse, this guide provides a framework for its synthesis, potential mechanisms of action, and applications based on established chemical principles and data from structurally related compounds. Further investigation is warranted to fully elucidate its properties and unlock its full potential in drug discovery and development.

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Sources

An In-Depth Technical Guide to the Potential Biological Activities of 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel chemical entity, 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one (hereafter referred to as CCDB). Based on a thorough analysis of its structural motifs, we hypothesize that CCDB possesses significant potential as both a fungicidal and a herbicidal agent. This document outlines the scientific rationale for these hypotheses, details robust experimental protocols for their evaluation, and discusses potential mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new bioactive compounds.

Introduction to 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one (CCDB)

CCDB is a synthetic organic compound characterized by an α-chloroketone core, a 4-chlorophenoxy substituent, and a bulky tert-butyl group. To date, the biological activities of CCDB have not been extensively reported in peer-reviewed literature, presenting a compelling opportunity for novel discovery.

Table 1: Physicochemical Properties of CCDB

PropertyValueSource
CAS Number 57000-78-9
Molecular Formula C₁₂H₁₄Cl₂O₂
Molecular Weight 261.14 g/mol
IUPAC Name 1-chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one
Predicted LogP 3.70

The unique combination of a reactive α-chloroketone, a biologically active phenoxy moiety, and a sterically hindering tert-butyl group suggests that CCDB may exhibit specific and potent biological effects. The following sections will delve into the scientific basis for investigating its potential fungicidal and herbicidal properties.

Postulated Biological Activity I: Fungicidal Properties

Scientific Rationale

The hypothesis that CCDB possesses fungicidal activity is predicated on the well-documented antifungal properties of structurally related compounds.

  • The α-Haloketone Moiety: α-Haloketones are known to be reactive electrophiles that can form covalent bonds with nucleophilic residues in biological macromolecules, such as the cysteine or histidine residues in enzyme active sites, leading to irreversible inhibition and cellular disruption. This reactivity is a cornerstone of the biological activity of many antimicrobial compounds.

  • Structural Analogy to Known Fungicides: CCDB shares a core structure with established antifungal agents. For instance, Climbazole , an imidazole-containing antifungal, and Triadimefon , a triazole-based fungicide, both feature a 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one backbone. It is plausible that the α-chloro group in CCDB could mimic the role of the azole groups in these compounds in interacting with fungal-specific targets.

Proposed Experimental Workflow for Antifungal Activity Screening

To rigorously evaluate the fungicidal potential of CCDB, a multi-step experimental approach is proposed.

Antifungal_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies Primary_Screen Broth Microdilution Assay (Determine MIC) Secondary_Screen Minimum Fungicidal Concentration (MFC) Assay Primary_Screen->Secondary_Screen Active Compounds MOA_Studies Ergosterol Binding Assay Enzyme Inhibition Assays Secondary_Screen->MOA_Studies Fungicidal Compounds

Caption: Proposed workflow for the evaluation of CCDB's antifungal properties.

Detailed Experimental Protocols

This assay will determine the lowest concentration of CCDB that inhibits the visible growth of a panel of clinically relevant fungal pathogens.

Materials:

  • Test Compound: 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one (CCDB)

  • Fungal Strains: Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans

  • Media: RPMI-1640 with L-glutamine, buffered with MOPS

  • Positive Controls: Fluconazole, Amphotericin B

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Culture fungal strains on appropriate agar plates. Harvest and suspend cells in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeast).

  • Compound Dilution: Prepare a stock solution of CCDB in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well plate to achieve a range of final concentrations.

  • Inoculation: Dilute the standardized fungal suspension in RPMI-1640 and add to each well containing the diluted compound, achieving a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of CCDB at which there is no visible growth, as determined by visual inspection or by measuring optical density.

This assay will determine if CCDB is fungistatic (inhibits growth) or fungicidal (kills the fungus).

Procedure:

  • Following the MIC determination, take an aliquot from each well showing no visible growth.

  • Plate the aliquots onto appropriate agar plates (e.g., Sabouraud Dextrose Agar).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of CCDB that results in no fungal growth on the agar plates.

Postulated Mechanism of Fungicidal Action

Given its chemical structure, CCDB could exert its antifungal effects through several mechanisms:

  • Disruption of Fungal Cell Membrane: The lipophilic nature of the 4-chlorophenoxy and tert-butyl groups may facilitate the insertion of CCDB into the fungal cell membrane, disrupting its integrity and leading to cell lysis.

  • Enzyme Inhibition: The electrophilic α-chloroketone can react with and inactivate essential fungal enzymes, such as those involved in ergosterol biosynthesis or cell wall synthesis.

Postulated Biological Activity II: Herbicidal Properties

Scientific Rationale

The presence of the 4-chlorophenoxy moiety in CCDB strongly suggests potential herbicidal activity, as this is a key pharmacophore in the widely used class of phenoxy herbicides.[1]

  • Structural Similarity to Phenoxy Herbicides: Phenoxy herbicides, such as 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA ((4-chloro-2-methylphenoxy)acetic acid), are synthetic auxins.[1] They mimic the natural plant hormone indole-3-acetic acid (IAA), causing uncontrolled and disorganized plant growth that ultimately leads to death in susceptible broadleaf weeds.[1] The 4-chlorophenoxy group in CCDB could enable it to interact with auxin-binding proteins in plants.

Proposed Experimental Workflow for Herbicidal Activity Screening

A systematic approach is necessary to evaluate the herbicidal efficacy and selectivity of CCDB.

Herbicidal_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies Primary_Screen Seed Germination and Seedling Growth Bioassay Secondary_Screen Whole Plant Assay (Pre- and Post-emergence) Primary_Screen->Secondary_Screen Active Compounds MOA_Studies Auxin-like Activity Assay Target Enzyme Analysis Secondary_Screen->MOA_Studies Herbicidal Compounds

Caption: Proposed workflow for the evaluation of CCDB's herbicidal properties.

Detailed Experimental Protocols

This initial screen will assess the effect of CCDB on the germination and early growth of both monocot and dicot plants.

Materials:

  • Test Compound: CCDB

  • Plant Species:

    • Dicot: Amaranthus retroflexus (redroot pigweed)

    • Monocot: Echinochloa crus-galli (barnyardgrass)

  • Positive Control: 2,4-D

  • Petri dishes with filter paper

  • Growth chamber

Procedure:

  • Preparation of Test Solutions: Prepare a range of concentrations of CCDB in a suitable solvent with a surfactant.

  • Seed Plating: Place a set number of seeds of each plant species on filter paper in petri dishes.

  • Treatment: Apply a standard volume of the test solution to each petri dish.

  • Incubation: Place the petri dishes in a growth chamber with controlled light, temperature, and humidity.

  • Data Collection: After a set period (e.g., 7-14 days), measure the germination rate, root length, and shoot length.

Table 2: Hypothetical Data from Seedling Growth Bioassay (at 100 µM)

TreatmentA. retroflexus Root Inhibition (%)E. crus-galli Root Inhibition (%)
Control 00
CCDB 8515
2,4-D 9010

This assay will evaluate the herbicidal activity of CCDB on whole plants under more realistic conditions.

Procedure:

  • Pre-emergence:

    • Plant seeds in pots containing soil.

    • Apply CCDB solution to the soil surface.

    • Monitor for weed emergence and growth over several weeks.

  • Post-emergence:

    • Grow plants to a specific stage (e.g., 2-4 true leaves).

    • Apply CCDB solution as a foliar spray.

    • Observe and rate the herbicidal injury over time.

Postulated Mechanism of Herbicidal Action

The primary hypothesized mechanism of action for CCDB as a herbicide is its function as a synthetic auxin .

  • Auxin Mimicry: CCDB may bind to auxin receptors, leading to the overstimulation of auxin-responsive genes. This would disrupt normal plant development, causing epinasty, stem twisting, and ultimately, plant death.

Conclusion

1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one (CCDB) represents a promising, yet unexplored, chemical entity with significant potential for biological activity. Its structural features provide a strong scientific basis for investigating its fungicidal and herbicidal properties. The experimental workflows and protocols detailed in this guide offer a robust framework for the systematic evaluation of these potential activities and the elucidation of their underlying mechanisms. Further research into CCDB and its analogs could lead to the development of novel and effective agents for crop protection and human health.

References

  • Wikipedia. Phenoxy herbicide. Available at: [Link]

Sources

An In-depth Technical Guide to Phenoxy-Based Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Phenoxy herbicides represent a class of organic compounds that marked a pivotal moment in agricultural history. Their development during the 1940s heralded the era of selective chemical weed control, fundamentally transforming agricultural productivity.[1] These synthetic compounds mimic the action of natural plant growth hormones, specifically auxins, leading to the targeted destruction of broadleaf weeds while leaving grass crops largely unharmed.[2][3] The first commercially successful phenoxy herbicides, 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA), were introduced in the mid-1940s and remain in widespread use today due to their efficacy and cost-effectiveness.[2][4][5]

This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of phenoxy-based herbicides. It delves into their mechanism of action, structure-activity relationships, synthesis, environmental fate, and toxicological profiles, offering field-proven insights from a senior application scientist's perspective.

Classification and Chemical Structure

Phenoxy herbicides are derivatives of phenoxyalkanoic acids. They are broadly classified based on the alkanoic acid moiety attached to the phenoxy group. The primary families include:

  • Phenoxyacetic Acids: This group forms the backbone of the phenoxy class and includes the most well-known members, 2,4-D and MCPA.[4]

  • Phenoxypropionic Acids: These compounds, such as Mecoprop (MCPP) and Dichlorprop, feature a chiral center, with herbicidal activity typically residing in the (R)-isomer.[2]

  • Phenoxybutyric Acids: This group includes compounds like 2,4-DB and MCPB. These are not directly herbicidal but act as pro-pesticides.[2][6] In susceptible plants, they undergo β-oxidation, converting them into the active acetic acid forms (2,4-D and MCPA, respectively).[2][6]

The chemical structure, particularly the substitution pattern on the phenyl ring, is critical to their herbicidal activity and selectivity.

Table 1: Major Phenoxy Herbicides and Their Structures
Common NameChemical NameChemical StructureKey Applications
2,4-D (2,4-dichlorophenoxy)acetic acidControl of broadleaf weeds in cereal crops (wheat, corn, rice), turf, and pastures.[3][4][7]
MCPA (4-chloro-2-methylphenoxy)acetic acidSelective control of broadleaf weeds in cereals, linseed, and grasslands.[5][8][9]
Mecoprop (MCPP) 2-(4-chloro-2-methylphenoxy)propanoic acidControl of broadleaf weeds in turf and cereals, often in combination with other herbicides.[2]
2,4-DB 4-(2,4-dichlorophenoxy)butyric acidPost-emergence control of broadleaf weeds in legume crops like alfalfa and soybeans.[2][6]

Mechanism of Action: Synthetic Auxin Mimicry

The primary mode of action for phenoxy herbicides is the disruption of plant growth by mimicking the natural plant hormone indole-3-acetic acid (IAA), or auxin.[10][11][12] Unlike natural auxins, which are tightly regulated by metabolic processes within the plant, synthetic auxins like 2,4-D and MCPA are persistent and overwhelm the plant's hormonal regulatory systems.[13]

When applied to a susceptible broadleaf plant, the herbicide is absorbed through the leaves and roots and translocated to the meristematic tissues—areas of active cell division and growth.[14][15] Here, it initiates a cascade of events leading to uncontrolled and unsustainable growth.[2][8]

The key steps in the mechanism are:

  • Receptor Binding: The synthetic auxin binds to auxin-binding proteins (ABPs), including the TIR1/AFB receptor complex, located in the cell nucleus, membrane, and cytoplasm.[10][12][16]

  • De-repression of Genes: This binding event triggers the degradation of Aux/IAA transcriptional repressor proteins.

  • Gene Activation: The removal of these repressors allows Auxin Response Factors (ARFs) to activate the transcription of numerous auxin-responsive genes.

  • Hormonal Imbalance: This leads to the overproduction of other plant hormones, notably ethylene and abscisic acid (ABA), which contributes to senescence and stress responses.[15]

  • Uncontrolled Growth: The result is a chaotic state of cell division and elongation, causing characteristic symptoms like leaf epinasty (downward curling), stem twisting, callus formation, and damage to vascular tissues.[3][11] This rapid, disorganized growth ultimately depletes the plant's energy reserves, leading to death.[11]

The selectivity of phenoxy herbicides is a key feature. Monocotyledonous plants (grasses, cereals) are generally tolerant, while dicotyledonous plants (broadleaf weeds) are susceptible. This selectivity is attributed to differences in vascular structure, metabolism, and auxin transport mechanisms between the two plant types.[13]

Phenoxy Herbicide Mechanism of Action cluster_cell Plant Cell cluster_nucleus Nucleus cluster_response Physiological Response Herbicide Phenoxy Herbicide (e.g., 2,4-D) Receptor TIR1/AFB Auxin Receptor Herbicide->Receptor Binds AuxIAA Aux/IAA Repressor Receptor->AuxIAA Targets for Degradation ARF Auxin Response Factor (ARF) AuxIAA->ARF Inhibits DNA Auxin-Responsive Genes ARF->DNA Activates Transcription GeneExp Unregulated Gene Expression DNA->GeneExp Ethylene Ethylene & ABA Overproduction GeneExp->Ethylene Growth Uncontrolled Cell Division & Elongation GeneExp->Growth Death Plant Death Ethylene->Death Growth->Death

Caption: Signaling pathway of phenoxy herbicide action in a susceptible plant cell.

Structure-Activity Relationship (SAR)

The biological activity of phenoxy herbicides is highly dependent on their molecular structure. Variations in the substitution pattern on the aromatic ring and the nature of the side chain can dramatically alter efficacy and selectivity.

  • Aromatic Ring Substitution: The position and type of halogen (typically chlorine) and methyl groups on the phenoxy ring are critical. For example, the chlorine atoms at positions 2 and 4 in 2,4-D are essential for its high activity. The combination of a chlorine at position 4 and a methyl group at position 2 in MCPA also confers high potency.

  • Carboxylic Acid Side Chain: The presence of a carboxylic acid group (or a group that can be metabolized to it) is necessary for auxin-like activity. The length of this side chain influences the mode of action; for instance, phenoxybutyric acids like 2,4-DB require conversion to their acetic acid counterparts within the plant to become active.[2]

  • Stereochemistry: For phenoxypropionic acids like dichlorprop and mecoprop, which possess a chiral carbon, the herbicidal activity is almost exclusively found in the (R)-enantiomer.[2] This stereospecificity highlights the precise structural requirements for binding to the auxin receptor.

Synthesis and Formulation

Chemical Synthesis

The industrial synthesis of phenoxyacetic acid herbicides is typically a variation of the Williamson ether synthesis.[14] The process generally involves reacting a substituted phenol with chloroacetic acid in the presence of a base.

General Synthesis of Phenoxyacetic Herbicides Phenol Substituted Phenol (e.g., 2,4-Dichlorophenol) Phenate Sodium Phenate Salt Phenol->Phenate Base Base (e.g., NaOH) Base->Phenate Condensation Condensation Reaction (Williamson Ether Synthesis) Phenate->Condensation Chloroacetate Sodium Chloroacetate Chloroacetate->Condensation Salt Sodium Salt of Phenoxyacetic Acid Condensation->Salt Product Phenoxyacetic Acid Herbicide (e.g., 2,4-D) Salt->Product Acidification Acidification (e.g., with H₂SO₄) Acidification->Product

Caption: Simplified workflow for the synthesis of phenoxyacetic acid herbicides.

A common method for producing 2,4-D involves these key steps:

  • Phenol Neutralization: 2,4-dichlorophenol is neutralized with a strong base like sodium hydroxide (NaOH) to form sodium 2,4-dichlorophenate.

  • Condensation: The resulting phenate salt is reacted with sodium monochloroacetate. This nucleophilic substitution reaction forms the sodium salt of 2,4-D and sodium chloride as a byproduct.

  • Acidification: The sodium salt of 2,4-D is then acidified, typically with a strong mineral acid like sulfuric acid (H₂SO₄), to precipitate the final 2,4-D acid product.

Formulation Chemistry

Phenoxyacetic acids themselves have low water solubility. To improve their handling, application, and efficacy, they are typically converted into salts or esters.[4]

  • Amine Salts: Reacting the acid form with an amine (e.g., dimethylamine) produces a water-soluble salt. Amine formulations are low in volatility, reducing the risk of off-target drift.

  • Esters: Esterification of the acid with an alcohol (e.g., 2-ethylhexanol) creates an oil-soluble ester. Ester formulations are generally more potent than amine salts as their lipophilic nature allows for better penetration of the waxy cuticle on weed leaves. However, they can be more volatile.[10]

The choice of formulation is a critical experimental decision based on the target weed, crop, and environmental conditions to maximize efficacy while minimizing non-target impact.

Environmental Fate and Transport

Understanding the environmental behavior of phenoxy herbicides is crucial for assessing their ecological impact. Key processes governing their fate include degradation, adsorption, and transport.

  • Degradation: The primary mechanism for the breakdown of phenoxy herbicides in the environment is microbial degradation.[8] Soil microorganisms possess enzymes, such as α-ketoglutarate-dependent dioxygenase, that can cleave the ether linkage or hydroxylate the methyl group, breaking the herbicide down into less active compounds like 4-chloro-2-methylphenol (MCP).[8] The half-life of MCPA in soil is typically around 24 days but is highly dependent on soil moisture, temperature, and microbial activity.[8] Photodegradation can also contribute to their breakdown in surface waters.

  • Adsorption and Transport: Phenoxy acids are relatively mobile in soil and do not adsorb strongly to soil particles, especially in alkaline conditions.[8] This mobility means they can potentially be transported from the application site via leaching into groundwater or in surface runoff into aquatic systems. Their persistence and transport are generally considered low to moderate.

Environmental Fate of Phenoxy Herbicides cluster_env Environmental Compartments cluster_proc Processes Application Herbicide Application (Spray) Vegetation Vegetation (Target & Non-target) Application->Vegetation Soil Soil Surface Application->Soil Uptake Plant Uptake Vegetation->Uptake Adsorption Adsorption/ Desorption Soil->Adsorption Degradation Microbial & Photodegradation Soil->Degradation Leaching Leaching Soil->Leaching Runoff Runoff Soil->Runoff Water Surface Water Water->Degradation Groundwater Groundwater Leaching->Groundwater Runoff->Water

Caption: Key processes affecting the transport and fate of phenoxy herbicides.

Toxicology

The toxicological profile of phenoxy herbicides has been extensively studied. Generally, they exhibit low to moderate acute toxicity to mammals.[6]

  • Mammalian Toxicity: According to the World Health Organization (WHO), 2,4-D is classified as moderately hazardous (Class II), while MCPA and others are considered slightly hazardous (Class III).[4] Dogs are known to be more sensitive to these compounds than rats.[4] Symptoms of acute poisoning at high doses can include anorexia, muscular weakness, and gastrointestinal irritation.

  • Ecological Toxicity: Phenoxy herbicides are generally less toxic to birds than to mammals.[6] Their toxicity to fish is variable, with ester formulations being more toxic than acid or salt forms.[4][6] They are not considered harmful to bees.[4]

  • Dioxin Contamination: A significant historical issue was the contamination of 2,4,5-T (a component of Agent Orange) with the highly toxic dioxin 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a byproduct of its manufacturing process.[1][4] Concerns over TCDD's health effects led to the cessation of 2,4,5-T production in many countries.[4] Modern manufacturing processes for other phenoxy herbicides like 2,4-D and MCPA have been refined to minimize or eliminate such contaminants.

Table 2: Acute Oral Toxicity (LD₅₀) of Common Phenoxy Herbicides in Rats
HerbicideChemical FormulaLD₅₀ (mg/kg body weight)WHO Hazard Class
2,4-D C₈H₆Cl₂O₃375[4][7]II (Moderately Hazardous)[4]
2,4,5-T C₈H₅Cl₃O₃500[4]II (Moderately Hazardous)[4]
MCPA C₉H₉ClO₃700[4]III (Slightly Hazardous)[4]
Mecoprop C₁₀H₁₁ClO₃930[4]III (Slightly Hazardous)[4]
Dichlorprop C₉H₈Cl₂O₃800[4]III (Slightly Hazardous)[4]
2,4-DB C₁₀H₁₀Cl₂O₃700[4]III (Slightly Hazardous)[4]

Analytical Methodologies and Protocols

The detection and quantification of phenoxy herbicide residues in environmental matrices like soil and water are critical for regulatory monitoring and research. The primary analytical techniques employed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).

Overview of Analytical Techniques
  • Gas Chromatography (GC): A traditional and robust method for phenoxy herbicide analysis. Because the herbicides are carboxylic acids and thus not sufficiently volatile for GC, a derivatization step is required.[2][11] This typically involves converting the acid to a more volatile methyl or pentafluorobenzyl ester.[2][8] Detectors commonly used include the Electron Capture Detector (ECD), which is highly sensitive to the halogenated nature of these compounds, or Mass Spectrometry (GC-MS) for definitive identification.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This has become the preferred method due to its high sensitivity and selectivity, and because it eliminates the need for the time-consuming derivatization step.[10] The sample extract can be directly injected, and the herbicides, which are in their acid form at low pH, can be separated on a reverse-phase column (e.g., C18) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[10] This provides highly reliable and defensible data.[10]

Experimental Protocol: Analysis of Phenoxy Herbicides in Water by SPE and LC-MS/MS

This protocol describes a self-validating system for the determination of phenoxy herbicide residues in a water sample.

1. Objective: To quantify the concentration of 2,4-D and MCPA in a surface water sample with a limit of quantification of 0.1 µg/L.

2. Materials:

  • Reagents: HPLC-grade water, acetonitrile, methanol, and formic acid. Certified analytical standards of 2,4-D and MCPA.

  • Apparatus: 500 mL amber glass bottles, Solid Phase Extraction (SPE) manifold, polymeric SPE cartridges (e.g., Strata-X, 100 mg/6 mL), vacuum pump, evaporator, autosampler vials.

  • Instrumentation: Ultra-High Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

3. Step-by-Step Methodology:

  • Step 3.1: Sample Collection & Preparation

    • Collect a 500 mL water sample in an amber glass bottle. Store at 4°C until analysis.

    • Prepare a Quality Control (QC) sample by spiking 500 mL of HPLC-grade water with a known concentration of 2,4-D and MCPA (e.g., 0.1 µg/L). Prepare a reagent blank using only HPLC-grade water. Process these alongside the unknown sample.

    • Acidify the sample, QC, and blank to a pH < 3 by adding 2 mL of formic acid (0.1% final concentration).[14] This ensures the herbicides are in their undissociated acid form for efficient extraction.

  • Step 3.2: Solid Phase Extraction (SPE)

    • Condition the SPE cartridge by passing 6 mL of acetonitrile followed by 6 mL of HPLC-grade water. Do not allow the cartridge to go dry.

    • Load the entire 500 mL acidified sample onto the cartridge at a flow rate of ~5 mL/min.

    • After loading, wash the cartridge with 6 mL of HPLC-grade water to remove interfering polar compounds.

    • Dry the cartridge under vacuum for 20 minutes to remove residual water.

  • Step 3.3: Elution and Concentration

    • Elute the retained herbicides from the cartridge by passing two 3 mL aliquots of acetonitrile into a collection tube.

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid). Vortex to mix and transfer to an autosampler vial. This pre-concentration step is critical for achieving low detection limits.

  • Step 3.4: UHPLC-MS/MS Analysis

    • Chromatographic Conditions:

      • Column: C18 reverse-phase (e.g., 2.1 mm x 100 mm, 1.7 µm).[14]

      • Mobile Phase A: Water + 0.01% Formic Acid.[14]

      • Mobile Phase B: Acetonitrile + 0.01% Formic Acid.[14]

      • Gradient: A suitable gradient to separate the analytes (e.g., start at 10% B, ramp to 95% B).

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry Conditions:

      • Ionization Mode: ESI Negative.[10]

      • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for each analyte for quantification and confirmation.

4. Validation and Data Analysis:

  • Construct a calibration curve using matrix-matched standards.

  • Calculate the concentration in the unknown sample.

  • Verify the result by ensuring the QC sample recovery is within an acceptable range (e.g., 70-120%).[14] The blank must show no detectable levels of the analytes.

  • Confirm analyte identity by comparing retention times and the ratio of the two MRM transitions to those of a certified standard.

Conclusion

Phenoxy-based herbicides were a revolutionary development in agriculture, providing the first means of selective, systemic control of broadleaf weeds. Their mechanism as synthetic auxin mimics is a classic example of targeted biochemical disruption. While their history is marked by the controversy of dioxin contamination in early products, modern phenoxy herbicides like 2,4-D and MCPA are manufactured to high purity standards and remain vital tools for global food production. An in-depth understanding of their chemistry, mode of action, environmental behavior, and toxicology is essential for their responsible use, for developing next-generation herbicides, and for ensuring environmental and human safety. Continued research into their precise molecular interactions and the development of advanced analytical methods will further refine their application and management.

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Sources

An In-depth Technical Guide to the Discovery and History of Chloroetherketone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of 1-(4-chlorophenoxy)-1-chloro-3,3-dimethylbutan-2-one, a key chemical intermediate commonly referred to as chloroetherketone. This document traces its origins from its initial synthesis to its pivotal role in the development of the widely used antifungal agent, Climbazole. Detailed experimental protocols for its synthesis and characterization are presented, along with an exploration of its broader utility in medicinal chemistry. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering both historical context and practical, field-proven insights.

Introduction: Defining Chloroetherketone

The term "chloroetherketone" can refer to a class of organic compounds containing a chlorine atom, an ether linkage, and a ketone functional group. However, in the context of pharmaceutical and agrochemical synthesis, it most commonly refers to the specific molecule 1-(4-chlorophenoxy)-1-chloro-3,3-dimethylbutan-2-one . This compound, with the CAS Registry Number 57000-78-9, has garnered significant attention as a crucial building block, particularly in the synthesis of heterocyclic compounds of medicinal importance.[1]

This guide will focus exclusively on this specific chloroetherketone, delving into its history, synthesis, and applications, with a particular emphasis on its role in the development of therapeutic agents.

Discovery and Historical Context: A Journey with Bayer

A key historical document is the German Patent Specification No. 2,201,063, which is referenced in later synthetic procedures for related compounds.[5] This patent, and others from that era, highlight the intensive research into azole-based antifungal agents. Chloroetherketone emerged as a pivotal intermediate in one of the most efficient synthetic routes to Climbazole.[6][7]

The development of Climbazole, and by extension its chloroetherketone precursor, was a significant advancement in the treatment of fungal infections, particularly dandruff and other scalp conditions. Climbazole was first marketed in 1977 and has since become a widely used active ingredient in anti-dandruff shampoos and other personal care products.[2] This enduring application underscores the industrial and commercial importance of the efficient synthesis of its chloroetherketone intermediate.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 1-(4-chlorophenoxy)-1-chloro-3,3-dimethylbutan-2-one is essential for its handling, synthesis, and purification.

PropertyValueReference
Molecular Formula C₁₂H₁₄Cl₂O₂[8]
Molecular Weight 261.14 g/mol [9]
CAS Registry Number 57000-78-9[1]
Appearance Colorless liquid (can be a white to off-white solid at room temperature)[1]
Boiling Point 328.9 °C at 760 mmHg[1]
Melting Point 58 °C[10]
Density 1.204 g/cm³[9]
Refractive Index 1.518[9]
Solubility Insoluble in water; soluble in organic solvents like toluene and ether.[5][10]

Spectroscopic Data:

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic peaks for the C=O (ketone) stretch, C-O-C (ether) stretch, and C-Cl bonds.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns.

Synthesis of Chloroetherketone: A Detailed Protocol

The synthesis of 1-(4-chlorophenoxy)-1-chloro-3,3-dimethylbutan-2-one is a multi-step process that requires careful control of reaction conditions. The most common and industrially relevant method involves the chlorination of a precursor ketone, 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one.

Synthesis of the Precursor: 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one

This precursor can be synthesized via two primary routes:

Method A: Williamson Ether Synthesis

This classic method involves the reaction of sodium 4-chlorophenolate with an α-haloketone.

  • Reaction:

  • Reference: This method is mentioned in the context of German Patent Specification No. 2,201,063.[5]

Method B: Oxidation of the Corresponding Alcohol

This method involves the oxidation of 1-(4-chlorophenoxy)-3,3-dimethyl-butan-2-ol.

  • Experimental Protocol:

    • To a mixture of 14.7 g (0.05 mole) of potassium dichromate in 12.25 g of sulfuric acid and 73.5 g of water, add 11.4 g (0.05 mole) of 1-(4-chlorophenoxy)-3,3-dimethyl-butan-2-ol at 30 °C. The temperature will rise to approximately 45 °C.[10]

    • Stir the mixture overnight at room temperature.[10]

    • Extract the reaction mixture three times with diethyl ether.[10]

    • Combine the organic phases and wash with sodium bicarbonate solution and then with water.[10]

    • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield the product.[10]

    • The crude product can be purified by recrystallization to obtain 1-(4-chlorophenoxy)-3,3-dimethyl-butan-2-one with a melting point of 58 °C.[10]

Chlorination to form 1-(4-chlorophenoxy)-1-chloro-3,3-dimethylbutan-2-one

The final step involves the α-chlorination of the precursor ketone. This is a critical step that introduces the second chlorine atom, making the molecule a key intermediate for subsequent reactions.

  • General Reaction Pathway:

    G Precursor 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one Product 1-(4-chlorophenoxy)-1-chloro-3,3-dimethylbutan-2-one Precursor->Product α-Chlorination ChlorinatingAgent Chlorinating Agent (e.g., SO₂Cl₂)

    Caption: General pathway for the α-chlorination of the precursor ketone.

  • Experimental Protocol (Illustrative): While the specific industrial protocol for the chlorination of 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one is proprietary, a general procedure for the α-chlorination of ketones can be adapted.

    • Dissolve the precursor ketone in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).

    • Add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), dropwise to the solution at a controlled temperature, often with initiation by a radical initiator or UV light.

    • Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

    • Upon completion, quench the reaction carefully, for example, with a dilute aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent (e.g., magnesium sulfate).

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the product by distillation under reduced pressure or by column chromatography.

Applications in Drug Development and Medicinal Chemistry

The primary and most well-documented application of 1-(4-chlorophenoxy)-1-chloro-3,3-dimethylbutan-2-one is as a key intermediate in the synthesis of the antifungal agent Climbazole .[6][7]

The Synthesis of Climbazole

The synthesis of Climbazole involves the nucleophilic substitution of the α-chloro group of the chloroetherketone with imidazole.

  • Reaction Pathway:

    G Chloroetherketone 1-(4-chlorophenoxy)-1-chloro- 3,3-dimethylbutan-2-one Climbazole Climbazole Chloroetherketone->Climbazole Nucleophilic Substitution Imidazole Imidazole

    Caption: Synthesis of Climbazole from Chloroetherketone and Imidazole.

  • Mechanism: The reaction proceeds via a nucleophilic attack of one of the nitrogen atoms of the imidazole ring on the electrophilic α-carbon of the chloroetherketone, displacing the chloride ion.

  • Significance: The efficiency of this reaction is crucial for the cost-effective production of Climbazole. The presence of the ether and ketone functionalities, along with the two chlorine atoms in the precursor, provides the necessary reactivity and structural framework for the final drug molecule.

Potential for Broader Applications

The reactivity of the α-chloro-α-phenoxy ketone moiety makes 1-(4-chlorophenoxy)-1-chloro-3,3-dimethylbutan-2-one a versatile building block for the synthesis of other heterocyclic compounds with potential biological activity. The introduction of the 4-chlorophenoxy group is a common strategy in medicinal chemistry to enhance the biological activity of a molecule.[11]

Researchers in drug discovery can utilize this intermediate to synthesize novel derivatives for screening against various therapeutic targets. The α-chloro group can be displaced by a wide range of nucleophiles, including other heterocycles, amines, thiols, and alcohols, allowing for the generation of diverse chemical libraries.

Conclusion

1-(4-chlorophenoxy)-1-chloro-3,3-dimethylbutan-2-one, the chloroetherketone at the heart of this guide, represents a fascinating case study in the history of pharmaceutical development. Its discovery and application are a testament to the ingenuity of industrial chemists in designing efficient synthetic routes to important therapeutic agents. While its primary legacy is tied to the success of Climbazole, its potential as a versatile building block for the synthesis of new chemical entities remains an area ripe for exploration by medicinal chemists and drug development professionals. This guide has aimed to provide a comprehensive and technically sound resource to aid in this endeavor.

References

  • PrepChem. (n.d.). Synthesis of 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1-(4-chlorophenoxy)-3,3-dimethyl-butan-2-one. Retrieved from [Link]

  • Google Patents. (n.d.). EP0011191A1 - 1-(4-Chlorophenoxy)-1-(1-imidazolyl)-3,3-dimethyl-2-butanol diastereoisomers, their preparation and use in medicaments.
  • Google Patents. (n.d.). IL122964A - Process for obtaining 1-(4-chlorophenyl)-4,4-dimethyl-pentane-3-one.
  • Google Patents. (n.d.). CN100532366C - Synthesis method of climbazole.
  • NIST. (n.d.). Ethanone, 1-(4-chlorophenyl)-. Retrieved from [Link]

  • Google Patents. (n.d.). CN107501189A - A kind of preparation method of high-purity climbazole.
  • PrepChem. (n.d.). Synthesis of Climbazole. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 1-Chloro-3,3-dimethyl-butan-2-one. Retrieved from [Link]

  • Wikipedia. (n.d.). Bayer. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chlorobutyrophenone. Retrieved from [Link]

  • PubChem. (n.d.). Climbazole. Retrieved from [Link]

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1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one mechanism of action theories

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Mechanisms of Action of 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one

Abstract

1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one is a halogenated ketone with potential applications in agrochemical and pharmaceutical development. While direct mechanistic studies on this specific molecule are not extensively available in public literature, its structural similarity to a class of well-characterized antifungal agents, the conazoles, allows for the formulation of robust mechanism of action theories. This guide synthesizes the available evidence for related compounds to propose a primary and a secondary theoretical mechanism of action for 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one. The primary hypothesized mechanism is the inhibition of sterol biosynthesis via the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). A secondary, and potentially complementary, mechanism involves the induction of oxidative stress. This document will provide a detailed exploration of these theories, supported by evidence from analogous compounds, and will outline experimental protocols to validate these hypotheses.

Introduction and Chemical Profile

1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one is a synthetic organic compound characterized by a chlorophenoxy group, a ketone, and a chlorinated tertiary butyl moiety.[1] Its chemical structure is highly suggestive of a bioactive molecule, particularly one that could interfere with biological membranes or enzymatic processes.

Table 1: Physicochemical Properties of 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one

PropertyValueSource
Molecular FormulaC₁₂H₁₄Cl₂O₂[2]
Molecular Weight261.14 g/mol [2]
XLogP34.4[2]
CAS Number57000-78-9[1]

The structural similarity to known fungicides like Climbazole and Triadimefon is striking. These compounds are established inhibitors of ergosterol biosynthesis, a pathway essential for fungal cell membrane integrity.[3][4] This structural analogy forms the cornerstone of our primary hypothesis.

Primary Mechanism of Action Theory: Inhibition of Sterol Biosynthesis

The most probable mechanism of action for 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), a critical step in the biosynthesis of ergosterol.[5][6][7] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[3][5]

The Ergosterol Biosynthesis Pathway and the Role of CYP51

The biosynthesis of ergosterol is a complex, multi-step process. A key enzyme in this pathway is CYP51, a cytochrome P450 monooxygenase.[5][8] This enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol.[9][10] Inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors.[1][3] This disruption of the sterol profile severely compromises the fungal cell membrane, leading to fungistatic or fungicidal effects.[3][11]

Structural Analogy to Known CYP51 Inhibitors

The hypothesis that 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one functions as a CYP51 inhibitor is strongly supported by its structural similarity to established conazole fungicides.

  • Climbazole: 1-(4-chlorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one. The core structure is nearly identical, with the primary difference being the substitution of the C1 chlorine with an imidazole group. Imidazole and triazole groups in conazoles are known to coordinate with the heme iron atom in the active site of CYP51, thereby inhibiting its function.[12][13][14]

  • Triadimefon: 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one. Similar to Climbazole, Triadimefon contains a triazole moiety that interacts with the CYP51 active site.[4][15][16]

It is plausible that the 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one molecule can orient itself within the CYP51 active site in a manner similar to these azole antifungals. The lone pair electrons on the oxygen of the ketone or the phenoxy group could potentially interact with the heme iron. Alternatively, the chloro group, being a good leaving group, might facilitate a covalent interaction with a nucleophilic residue in the active site, leading to irreversible inhibition.

Diagram 1: Proposed Interaction with Fungal CYP51

G cluster_CYP51 CYP51 Active Site Heme Iron Heme Iron Ergosterol_Pathway Ergosterol Biosynthesis Heme Iron->Ergosterol_Pathway Catalyzes (Blocked) Apoenzyme Pocket Apoenzyme Pocket Target_Molecule 1-Chloro-1-(4-chlorophenoxy)- 3,3-dimethylbutan-2-one Target_Molecule->Heme Iron Hypothesized Interaction (Inhibition) Target_Molecule->Apoenzyme Pocket Binding Azole_Fungicide Climbazole / Triadimefon (Known Inhibitor) Azole_Fungicide->Heme Iron N-Heme Coordination (Inhibition) Fungal_Cell_Membrane Disrupted Fungal Cell Membrane Ergosterol_Pathway->Fungal_Cell_Membrane Leads to Disruption G Start Start Gene_Cloning Clone Fungal CYP51 Gene Start->Gene_Cloning Protein_Expression Express Recombinant CYP51 Protein Gene_Cloning->Protein_Expression Protein_Purification Purify CYP51 Protein_Expression->Protein_Purification Assay_Setup Set up in vitro Reconstituted System Protein_Purification->Assay_Setup Add_Substrate Add Lanosterol (Substrate) Assay_Setup->Add_Substrate Add_Compound Add Test Compound (Varying Concentrations) Add_Substrate->Add_Compound Incubation Incubate Add_Compound->Incubation Analysis Analyze Product Formation (HPLC / LC-MS) Incubation->Analysis Data_Analysis Calculate % Inhibition and IC50 Analysis->Data_Analysis End End Data_Analysis->End

Sources

Methodological & Application

Application of 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one, a halogenated ether ketone, is a pivotal intermediate in the synthesis of several active pharmaceutical ingredients (APIs), particularly within the class of azole fungicides. Its unique structure, featuring a reactive α-chloro ketone and a stable chlorophenoxy moiety, makes it a versatile building block for introducing these key pharmacophores into target molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this intermediate in the synthesis of prominent pharmaceutical compounds, namely Triadimefon and Climbazole. We will delve into the detailed synthetic protocols, mechanistic insights, and characterization data, underscoring the compound's significance in modern medicinal chemistry.

Physicochemical Properties of the Intermediate

PropertyValueReference
IUPAC Name 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-oneN/A
CAS Number 57000-78-9N/A
Molecular Formula C₁₂H₁₄Cl₂O₂N/A
Molecular Weight 261.14 g/mol N/A
Appearance Colorless crystals or oilN/A
Melting Point Not widely reported, may be an oil at room temperatureN/A
Boiling Point Not widely reportedN/A
Solubility Soluble in most organic solventsN/A

Synthetic Pathway Overview

The general synthetic strategy for utilizing 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one involves a multi-step process commencing from readily available starting materials. The overall workflow can be visualized as follows:

Synthetic Pathway Pinacolone Pinacolone alpha_Bromopinacolone α-Bromopinacolone Pinacolone->alpha_Bromopinacolone Bromination Intermediate_1 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one alpha_Bromopinacolone->Intermediate_1 Williamson Ether Synthesis (with 4-chlorophenol) Target_Intermediate 1-Bromo-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one Intermediate_1->Target_Intermediate α-Bromination Triadimefon Triadimefon Target_Intermediate->Triadimefon Nucleophilic Substitution (with 1,2,4-Triazole) Climbazole Climbazole Target_Intermediate->Climbazole Nucleophilic Substitution (with Imidazole)

Caption: General synthetic workflow for Triadimefon and Climbazole from Pinacolone.

Detailed Application Notes and Protocols

This section provides detailed, step-by-step protocols for the synthesis of the key intermediate and its subsequent conversion to Triadimefon and Climbazole.

Part 1: Synthesis of the Precursor 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one

The initial step involves the synthesis of 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one through a Williamson ether synthesis, reacting α-bromopinacolone with sodium 4-chlorophenolate.[1]

Protocol 1: Synthesis of 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one

  • Materials:

    • α-Bromopinacolone

    • 4-Chlorophenol

    • Sodium methoxide

    • Methanol

    • Toluene

    • Magnesium sulfate

    • Standard laboratory glassware and purification apparatus

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorophenol (1.0 eq) in methanol.

    • To this solution, add sodium methoxide (1.0 eq) portion-wise while stirring.

    • After the formation of sodium 4-chlorophenolate is complete, add α-bromopinacolone (1.0 eq) dropwise to the reaction mixture.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • To the residue, add toluene and water. Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one.

  • Expected Yield: 65-75%

  • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Part 2: Synthesis of the Key Intermediate: 1-Bromo-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one

The precursor is then subjected to α-bromination to introduce the reactive bromine atom, yielding the key intermediate for the final coupling reactions.

Protocol 2: α-Bromination of 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one

  • Materials:

    • 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one

    • Bromine (Br₂)

    • Chloroform or Carbon Tetrachloride

    • Standard laboratory glassware

  • Procedure:

    • Dissolve 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one (1.0 eq) in chloroform or carbon tetrachloride in a round-bottom flask protected from light.[2][3]

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise to the reaction mixture with constant stirring. The disappearance of the bromine color indicates its consumption.[2]

    • After the addition is complete, allow the reaction to stir at room temperature for an additional 30 minutes.[2]

    • Monitor the reaction completion by TLC.

    • Upon completion, wash the reaction mixture with a saturated solution of sodium thiosulfate to quench any unreacted bromine, followed by water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-bromo-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one as an oil, which is often used in the next step without further purification.[2]

  • Expected Yield: Quantitative conversion is often assumed for the crude product.[2]

  • Note on Safety: Bromine is highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Part 3: Application in the Synthesis of Triadimefon

The synthesized bromo-intermediate serves as the direct precursor for the systemic fungicide, Triadimefon, through a nucleophilic substitution reaction with 1,2,4-triazole.[4][5]

Triadimefon Synthesis Intermediate 1-Bromo-1-(4-chlorophenoxy)- 3,3-dimethylbutan-2-one Triadimefon Triadimefon Intermediate->Triadimefon Triazole 1,2,4-Triazole Triazole->Triadimefon Nucleophilic Attack

Caption: Final step in the synthesis of Triadimefon.

Protocol 3: Synthesis of Triadimefon

  • Materials:

    • Crude 1-bromo-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one

    • 1,2,4-Triazole

    • Potassium carbonate or another suitable base

    • Acetonitrile or Dimethylformamide (DMF)

    • Standard laboratory glassware and purification apparatus

  • Procedure:

    • In a round-bottom flask, suspend 1,2,4-triazole (1.1 eq) and potassium carbonate (1.5 eq) in acetonitrile or DMF.

    • To this suspension, add a solution of the crude 1-bromo-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one (1.0 eq) in the same solvent dropwise at room temperature.

    • Heat the reaction mixture to 60-80 °C and stir for 8-12 hours, monitoring the progress by TLC.

    • After completion, cool the reaction mixture and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic layer to obtain crude Triadimefon.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure Triadimefon as a colorless crystalline solid.

  • Expected Overall Yield (from 4-chlorophenol): Approximately 58%[4]

  • Characterization Data for Triadimefon:

    • Melting Point: 82-84 °C

    • ¹H NMR (CDCl₃, δ): 8.55 (s, 1H), 7.95 (s, 1H), 7.25 (d, 2H), 6.85 (d, 2H), 6.20 (s, 1H), 1.15 (s, 9H).

    • ¹³C NMR (CDCl₃, δ): 205.0, 157.5, 152.0, 145.0, 129.5, 128.0, 117.0, 85.0, 45.0, 26.5.

    • Mass Spectrum (EI, m/z): 293 [M]⁺, 236, 169, 128, 69.

Part 4: Application in the Synthesis of Climbazole

Similarly, the bromo-intermediate is employed in the synthesis of the antifungal agent Climbazole, this time through a reaction with imidazole.[6]

Protocol 4: Synthesis of Climbazole

  • Materials:

    • Crude 1-bromo-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one

    • Imidazole

    • Triethylamine or another suitable organic base

    • Toluene or Acetonitrile

    • Standard laboratory glassware and purification apparatus

  • Procedure:

    • Dissolve imidazole (1.1 eq) and triethylamine (1.2 eq) in toluene or acetonitrile in a round-bottom flask.[7]

    • Add a solution of the crude 1-bromo-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one (1.0 eq) in the same solvent dropwise to the mixture at room temperature.

    • Heat the reaction mixture to reflux (around 100-110 °C for toluene) and maintain for 3-5 hours.[8]

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Wash the reaction mixture with water to remove triethylamine hydrobromide and excess imidazole.

    • Separate the organic layer, and wash it with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude Climbazole is then purified by recrystallization from a suitable solvent such as toluene or an ethanol/water mixture to afford a white crystalline solid.[8][9]

  • Expected Yield: 90-95%[7]

  • Characterization Data for Climbazole:

    • Melting Point: 96-98 °C

    • ¹H NMR (CDCl₃, δ): 7.60 (s, 1H), 7.20 (d, 2H), 7.10 (s, 1H), 6.95 (s, 1H), 6.80 (d, 2H), 6.10 (s, 1H), 1.05 (s, 9H).

    • ¹³C NMR (CDCl₃, δ): 206.0, 158.0, 138.0, 130.0, 129.5, 120.0, 117.5, 83.0, 44.5, 26.0.

    • Mass Spectrum (EI, m/z): 292 [M]⁺, 235, 168, 128, 68.

Conclusion

1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one is a demonstrably valuable and versatile intermediate in the synthesis of azole-based pharmaceutical agents. The protocols outlined in this application note provide a robust framework for its efficient preparation and subsequent utilization in the synthesis of Triadimefon and Climbazole. The key to successful synthesis lies in the careful control of reaction conditions, particularly during the halogenation steps, and in the meticulous purification of the final products. The synthetic routes described herein are scalable and can be adapted for both laboratory-scale research and larger-scale production in drug development pipelines.

References

  • PrepChem. Synthesis of 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one. Available from: [Link]

  • Rouchaud, J., & Meyer, J. (1982). Synthesis of the fungicide [14C]triadimefon. Journal of Labelled Compounds and Radiopharmaceuticals, 19(1), 111-116. Available from: [Link]

  • PrepChem. Synthesis of 1-bromo-4-(4-chlorophenoxy)-3,3-dimethyl-butan-2-one. Available from: [Link]

  • PrepChem. Synthesis of 1-bromo-4-chloro-1-(4-chlorophenoxy)-3,3-dimethyl-butan-2-one. Available from: [Link]

  • PrepChem. Synthesis of Climbazole. Available from: [Link]

  • OSTI.gov. Synthesis of the fungicide (/sup 14/C)triadimefon. Available from: [Link]

  • Google Patents. CN100532366C - Synthesis method of climbazole.
  • Patsnap. Preparation method of high-purity climbazole - CN107501189A.
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Application Note: High-Throughput Analysis of 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and sensitive analytical methodology for the quantification of 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one, a compound often utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Given its potential presence in environmental and biological samples, a reliable detection method is crucial for research, development, and safety monitoring. This document provides a detailed protocol based on Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds.[2][3][4] The described workflow, encompassing sample preparation through data analysis, is designed for researchers, scientists, and drug development professionals requiring a validated and trustworthy analytical system.

Introduction

1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one (CAS No. 57000-78-9) is a halogenated ketone with a molecular weight of 261.14 g/mol and a chemical formula of C₁₂H₁₄Cl₂O₂.[5][6] Its structure, featuring a chlorophenoxy group and a chloro moiety, makes it a subject of interest for its potential biological activities.[1] The detection and quantification of this compound in complex matrices such as soil, water, or biological fluids present analytical challenges due to potential interferences and the need for high sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is the chosen analytical technique for this application. GC provides excellent separation of volatile and semi-volatile compounds, while MS offers highly specific detection and structural elucidation, making it a "gold standard" for substance identification.[2][4][7] This combination is particularly well-suited for the analysis of chlorinated organic compounds.

Analytical Approach: The Rationale for GC-MS

The selection of GC-MS is predicated on the physicochemical properties of 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one. With a predicted boiling point of 328.9 °C at 760 mmHg, the compound is sufficiently volatile for gas chromatography.[1] Furthermore, the presence of chlorine atoms provides a distinct isotopic pattern in the mass spectrum, aiding in its unambiguous identification.

While High-Performance Liquid Chromatography (HPLC) is a viable technique for ketone analysis, it often necessitates a derivatization step to enhance detection by UV or fluorescence detectors.[8][9][10][11][12] GC-MS, on the other hand, allows for the direct analysis of the compound, simplifying the workflow and reducing potential sources of error.

Experimental Workflow

The overall analytical workflow is depicted in the following diagram:

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Water, Soil) Extraction Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) Sample->Extraction Cleanup Florisil Cleanup (Optional) Extraction->Cleanup Concentration Solvent Evaporation and Reconstitution Cleanup->Concentration GCMS GC-MS Analysis Concentration->GCMS DataAcquisition Data Acquisition GCMS->DataAcquisition Quantification Quantification and Confirmation DataAcquisition->Quantification

Caption: High-level workflow for the analysis of 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one.

Detailed Protocols

Sample Preparation

The goal of sample preparation is to extract the analyte from the sample matrix and remove interfering substances. The choice of method depends on the matrix.

Protocol 4.1.1: Liquid-Liquid Extraction (LLE) for Aqueous Samples

  • Rationale: LLE is a classic and effective technique for partitioning organic compounds from an aqueous phase into an immiscible organic solvent.[13]

  • Procedure:

    • To a 100 mL aqueous sample, add a suitable internal standard.

    • Adjust the pH of the sample to neutral (pH 7) using dilute HCl or NaOH.

    • Transfer the sample to a separatory funnel.

    • Add 30 mL of dichloromethane or a similar non-polar solvent.

    • Shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate and collect the organic (bottom) layer.

    • Repeat the extraction twice more with fresh portions of the organic solvent.

    • Combine the organic extracts.

    • Dry the combined extract by passing it through a column of anhydrous sodium sulfate.

    • Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

    • The sample is now ready for GC-MS analysis.

Protocol 4.1.2: Solid-Phase Extraction (SPE) for Aqueous Samples

  • Rationale: SPE offers advantages over LLE, including reduced solvent consumption, faster extraction times, and the potential for automation.[13][14]

  • Procedure:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the 100 mL aqueous sample (with internal standard) onto the cartridge at a flow rate of 5-10 mL/min.

    • Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the analyte with 5 mL of ethyl acetate or another suitable solvent.

    • Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

    • The sample is now ready for GC-MS analysis.

Protocol 4.1.3: Extraction from Solid Matrices (e.g., Soil, Sediment)

  • Rationale: For solid samples, techniques like ultrasonic or pressurized fluid extraction are commonly employed to efficiently extract the analyte.[14]

  • Procedure:

    • Homogenize the solid sample.

    • Weigh 10 g of the sample into a beaker.

    • Add a suitable internal standard and 20 mL of a 1:1 mixture of acetone and hexane.

    • Place the beaker in an ultrasonic bath for 15 minutes.

    • Decant the solvent into a collection flask.

    • Repeat the extraction twice more with fresh solvent.

    • Combine the extracts and concentrate to approximately 1 mL.

    • A Florisil cleanup step may be necessary to remove co-extracted interferences.[15]

    • The sample is now ready for GC-MS analysis.

Instrumental Analysis: GC-MS

The following table outlines the recommended GC-MS parameters. These should be considered as a starting point and may require optimization for your specific instrumentation and sample matrix.

Parameter Value Rationale
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column suitable for a wide range of semi-volatile organic compounds.
Inlet Temperature280 °CEnsures complete volatilization of the analyte without thermal degradation.
Injection ModeSplitless (1 µL injection volume)Maximizes sensitivity for trace-level analysis.
Carrier GasHelium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven ProgramInitial temp: 80 °C, hold for 1 min; Ramp: 15 °C/min to 280 °C, hold for 5 minProvides good separation from potential matrix components.
Mass Spectrometer
Ion SourceElectron Ionization (EI)Standard ionization technique for GC-MS, producing reproducible fragmentation patterns.
Ion Source Temp230 °COptimized for efficient ionization.
Quadrupole Temp150 °CMaintains ion transmission.
Electron Energy70 eVStandard energy for generating characteristic mass spectra.
Acquisition ModeFull Scan (m/z 50-400) and Selected Ion Monitoring (SIM)Full scan for initial identification and SIM for enhanced sensitivity in quantification.

Selected Ion Monitoring (SIM) Ions: To be determined from the full scan mass spectrum of a pure standard of 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one. Key ions will include the molecular ion and major fragment ions.

Data Analysis and Quantification

  • Identification: The analyte is identified by comparing its retention time and mass spectrum to that of a known standard. The presence of characteristic chlorine isotope patterns in the mass spectrum will further confirm the identity.

  • Quantification: A calibration curve is constructed by analyzing a series of standards of known concentrations. The concentration of the analyte in the sample is then determined by comparing its peak area (or the area of a specific ion in SIM mode) to the calibration curve. The use of an internal standard is recommended to correct for variations in extraction efficiency and instrument response.

Trustworthiness and Self-Validation

To ensure the reliability of the results, the following quality control measures should be implemented:

  • Method Blank: An analyte-free matrix is carried through the entire sample preparation and analysis process to check for contamination.

  • Matrix Spike: A known amount of the analyte is added to a sample before extraction to assess the recovery of the method.

  • Duplicate Samples: Analyzing duplicate samples provides a measure of the precision of the method.

  • Continuing Calibration Verification (CCV): A mid-level calibration standard is analyzed periodically to ensure the stability of the instrument's response.

Conclusion

The GC-MS method detailed in this application note provides a robust and sensitive approach for the analysis of 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one in various complex matrices. The combination of effective sample preparation techniques and the specificity of GC-MS detection ensures reliable and accurate quantification. This methodology serves as a valuable tool for researchers and scientists in the fields of environmental monitoring, pharmaceutical development, and agrochemical research.

References

  • Technical Support Center: Characterization of Chlorinated Organic Compounds - Benchchem. (n.d.).
  • Synthesis of 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one - PrepChem.com. (n.d.).
  • A Guide to Preparing and Analyzing Chlorinated Pesticides. (n.d.).
  • Synthesis of 1-(4-chlorophenoxy)-3,3-dimethyl-butan-2-one - PrepChem.com. (n.d.).
  • Sample preparation procedures for analysis of organochlorinated pollutants and PAHs in surface water samples | Request PDF - ResearchGate. (n.d.).
  • 1-(4-chlorophenoxy)-3,3-dimethyl-1-chloro-2-butanone - Guidechem. (n.d.).
  • 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone - Echemi. (n.d.).
  • Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography - Preprints.org. (2025).
  • Gas Chromatography-Mass Spectrometry - GC-MS - compared to EC-MS - Spectro Inlets. (n.d.).
  • Gas Chromatography Mass Spectrometry (GC-MS) - EAG Laboratories. (n.d.).
  • Gas chromatography–mass spectrometry - Wikipedia. (n.d.).
  • Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography - Preprints.org. (2025).
  • Gas Chromatography - Mass Spectrometry Analysis - Intertek. (n.d.).
  • Gas Chromatography Mass Spectrometry (GC-MS) - MS & NMR Center / Alfa Chemistry. (n.d.).
  • Climbazole | C15H17ClN2O2 | CID 37907 - PubChem - NIH. (n.d.).
  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (n.d.).
  • HPLC Analysis of Aldehydes and Ketones in Air Samples - Aurora Pro Scientific. (n.d.).
  • Method for the determination fo aldehydes and ketones in ambient air using HPLC - EPA. (n.d.).
  • (1S)-1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one | C14H16ClN3O2 | CID - PubChem. (n.d.).
  • 1-(4-chlorophenoxy)-3,3-dimethyl-1-chloro-2-butanone - Echemi. (n.d.).
  • Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC - Waters Corporation. (n.d.).
  • Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC), part of Test Methods for Eva - EPA. (1996).
  • Climbazole - 1-(4-Chlorophenoxy)-1-(imidazol-1-yl) - Sigma-Aldrich. (n.d.).

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Application Notes & Protocols for the Development of Novel Fungicides from 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold for Innovation in Fungicide Discovery

The escalating challenge of fungal resistance to existing agrochemicals necessitates a continuous search for novel fungicides with diverse modes of action. The development of new active ingredients is a complex, multi-stage process that begins with the identification of a promising chemical scaffold. 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one (CAS 57000-78-9) represents such a scaffold.[1] Its structure, featuring a reactive α-chloro ketone, a stable chlorophenoxy ether linkage, and a bulky t-butyl group, provides an excellent starting point for chemical modification and optimization. This molecule shares structural motifs with known antifungal agents, such as climbazole, suggesting a high potential for biological activity.[2][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of novel fungicide candidates starting from this core structure. The protocols detailed herein cover chemical synthesis, a multi-tiered biological screening cascade, structure-activity relationship (SAR) analysis, and preliminary mechanism of action studies. The overarching goal is to provide a robust framework for identifying and advancing lead compounds with potent and commercially viable antifungal properties.

Part 1: Synthesis and Characterization of Novel Derivatives

The primary strategy for generating a library of novel compounds from the starting material involves the nucleophilic substitution of the highly reactive α-chloro atom. This position is ideal for introducing a wide variety of functional groups, allowing for extensive exploration of the chemical space and its impact on antifungal activity.

Rationale for Synthetic Design

The choice of nucleophile is critical for probing the structure-activity relationship. For instance, introducing nitrogen-containing heterocycles like triazoles or imidazoles is a well-established strategy in antifungal drug design, as these moieties are known to coordinate with the heme iron of cytochrome P450 enzymes involved in sterol biosynthesis.[4][5] Other nucleophiles, such as thiols or substituted amines, can be used to modulate properties like lipophilicity, hydrogen bonding capacity, and steric bulk, all of which influence a compound's interaction with its biological target.

General Synthetic Workflow

The development process follows a logical progression from initial synthesis to biological validation and optimization.

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation A Starting Material 1-Chloro-1-(4-chlorophenoxy) -3,3-dimethylbutan-2-one B Nucleophilic Substitution (e.g., with 1,2,4-Triazole) A->B C Crude Product B->C D Purification (Column Chromatography) C->D E Characterization (NMR, MS, HRMS) D->E F In Vitro Screening (MIC/MFC Determination) E->F G Structure-Activity Relationship (SAR) Analysis F->G H In Vivo Testing (Detached Leaf / Whole Plant) G->H note1 Identify potent hits G->note1 I Lead Optimization H->I note2 Refine chemical structure I->note2

Caption: High-level workflow for fungicide development.

Protocol 1.1: Synthesis of 1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one

This protocol details the synthesis of a representative triazole derivative. The choice of a polar aprotic solvent like acetone or DMF facilitates the reaction, while a weak base like potassium carbonate acts as a proton scavenger without promoting side reactions.[4]

Materials:

  • 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one

  • 1H-1,2,4-Triazole

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Hexane

  • Ethyl acetate

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser.

Procedure:

  • To a solution of 1H-1,2,4-triazole (0.1 mol, 6.9 g) in 150 mL of anhydrous acetone in a 500 mL round-bottom flask, add anhydrous potassium carbonate (0.11 mol, 15.2 g).

  • Stir the mixture vigorously and bring to a gentle boil for 15 minutes to ensure activation of the triazole.

  • Prepare a solution of 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one (0.1 mol, 26.1 g) in 75 mL of anhydrous acetone.

  • Add the solution from step 3 dropwise to the boiling reaction mixture over 30 minutes.

  • Maintain the reaction at reflux for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Once the starting material is consumed, allow the mixture to cool to room temperature.

  • Filter the solid precipitate (inorganic salts) and wash the filter cake thoroughly with fresh acetone.

  • Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • The resulting crude residue can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield the pure product.

  • Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Part 2: In Vitro Antifungal Screening Cascade

A tiered screening approach is employed to efficiently identify the most promising compounds. This cascade begins with broad primary screening and progresses to more quantitative and specific secondary assays for the most active hits.[6][7]

G A Synthesized Compound Library B Primary Screen: Qualitative Growth Inhibition (Agar Disc Diffusion) A->B C Inactive Compounds (Archive) B->C <50% Inhibition D Active 'Hits' B->D >50% Inhibition E Secondary Screen: Quantitative MIC Assay (Broth Microdilution) D->E F Tertiary Assay: Fungicidal vs. Fungistatic? (MFC Determination) E->F G Prioritized Leads for In Vivo Testing F->G

Caption: Tiered in vitro screening cascade for fungicides.

Protocol 2.1: Primary Antifungal Screening (Agar Well Diffusion Assay)

This method provides a rapid and cost-effective way to screen a large number of compounds for general antifungal activity.[8]

Materials:

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Fungal cultures (e.g., Fusarium graminearum, Botrytis cinerea, Alternaria solani)

  • Sterile cork borer (6 mm)

  • Compound stock solutions (e.g., 10 mg/mL in DMSO)

  • Positive control (e.g., commercial fungicide like Tebuconazole)

  • Negative control (DMSO)

Procedure:

  • Prepare PDA according to the manufacturer's instructions and autoclave.

  • Allow the agar to cool to 45-50°C and pour 20 mL into each sterile Petri dish. Let solidify in a laminar flow hood.

  • Inoculate the plates by spreading a fungal spore suspension or placing a mycelial plug from an actively growing culture in the center of the plate.

  • Using a sterile cork borer, create uniform wells (6 mm diameter) in the agar at a sufficient distance from each other and the plate edge.

  • Pipette 50 µL of each test compound solution into a corresponding well. Include wells for the positive and negative controls.

  • Seal the plates with parafilm and incubate at 25-28°C for 3-7 days, depending on the growth rate of the fungus.

  • Measure the diameter of the zone of inhibition (clear area around the well where fungal growth is prevented). A larger diameter indicates higher activity.

Protocol 2.2: Secondary Screening (MIC Determination via Broth Microdilution)

This quantitative assay determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.[9][10] This is a critical parameter for comparing the potency of different derivatives.

Materials:

  • Sterile 96-well microtiter plates

  • Fungal spore suspension, standardized to a specific concentration (e.g., 1 x 10⁴ CFU/mL)

  • Liquid growth medium (e.g., Potato Dextrose Broth or RPMI 1640)

  • Test compounds and controls

  • Multichannel pipette

Procedure:

  • Add 100 µL of liquid growth medium to all wells of a 96-well plate.

  • Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first column of wells.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column.

  • Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no compound, no inoculum).

  • Add 100 µL of the standardized fungal inoculum to wells in columns 1 through 11. The final volume in these wells will be 200 µL.

  • Cover the plate and incubate at 25-28°C for 24-72 hours.

  • Determine the MIC by visual inspection: it is the lowest concentration at which no turbidity (growth) is observed. A microplate reader can also be used to measure optical density (OD) for a more quantitative result.[7]

Part 3: Structure-Activity Relationship (SAR) Analysis

The data generated from the screening cascade is crucial for establishing an SAR. This involves correlating the structural modifications of the synthesized derivatives with their corresponding antifungal activity (MIC values).

Interpreting Screening Data

The goal is to identify which chemical features enhance or diminish activity. For example, one might analyze the effect of:

  • Electronic Properties: Comparing derivatives with electron-donating groups (e.g., -OCH₃) versus electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenoxy ring.[11]

  • Steric Hindrance: Evaluating how the size and shape of the group replacing the chlorine atom affect potency.

  • Lipophilicity: Assessing whether increased or decreased oil/water partition (logP) correlates with better activity, which can influence cell membrane penetration.

Derivative ID R-Group (at C1) MIC (µg/mL) vs. B. cinerea MIC (µg/mL) vs. F. graminearum
Parent-Cl -Cl>128>128
DV-01 -1H-1,2,4-triazol-1-yl816
DV-02 -1H-imidazol-1-yl1632
DV-03 -S-phenyl64128
DV-04 -N(CH₃)₂>128>128
Positive Ctrl Tebuconazole24

Table 1: Example of MIC data for SAR analysis. Data is hypothetical.

From the hypothetical data in Table 1, a clear SAR emerges: the introduction of a triazole (DV-01) or imidazole (DV-02) group dramatically increases antifungal activity compared to the parent chloro-compound or other derivatives, consistent with the known activity of azole fungicides.[9] The triazole derivative appears slightly more potent than the imidazole.

Part 4: In Vivo Efficacy Evaluation

Promising candidates from in vitro studies must be tested in a more biologically relevant system to assess their performance in a host-pathogen context.[12]

Protocol 4.1: In Vivo Greenhouse Assay on Infected Plants

This protocol evaluates the curative and protective activity of a compound on whole plants under controlled environmental conditions.

Materials:

  • Healthy, susceptible host plants (e.g., wheat seedlings for Fusarium or tomato plants for Alternaria)

  • Fungal spore suspension for inoculation

  • Test compound formulated as a sprayable solution (e.g., with water and a surfactant)

  • Handheld sprayer

  • Controlled environment growth chamber or greenhouse

Procedure:

A. Protective Assay:

  • Grow plants to a suitable stage (e.g., two-leaf stage).

  • Spray a group of plants with the formulated test compound until runoff. Include positive and negative (formulation blank) control groups.

  • Allow the plants to dry for 24 hours.

  • Inoculate all plant groups by spraying them with the fungal spore suspension.

  • Place the plants in a high-humidity chamber for 24-48 hours to promote infection, then move them to a greenhouse with optimal growing conditions.

  • After 7-14 days, assess the disease severity using a rating scale (e.g., 0 = no symptoms, 5 = severe necrosis/plant death).

B. Curative Assay:

  • Inoculate healthy plants with the fungal spore suspension first.

  • Place them in a high-humidity chamber for 24 hours to allow infection to establish.

  • Remove the plants and spray them with the formulated test compound and controls.

  • Return plants to the greenhouse and assess disease severity after 7-14 days as described above.

Part 5: Preliminary Mechanism of Action (MoA) Studies

Understanding how a fungicide works is essential for its development and for managing resistance. Based on the structural similarity of the azole derivatives to known DMI (demethylation inhibitor) fungicides, a primary hypothesis is the inhibition of sterol biosynthesis.[5][13] A simple initial assay can test for a common effect of membrane-disrupting agents.

Protocol 5.1: Cell Membrane Integrity Assay

This assay uses the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes. An increase in fluorescence indicates membrane damage.[14][15]

Materials:

  • Fungal protoplasts or spore suspension

  • Propidium Iodide (PI) stock solution

  • Phosphate-buffered saline (PBS)

  • Test compounds and controls (e.g., a known membrane disruptor like Amphotericin B)

  • Fluorometer or fluorescence microscope

Procedure:

  • Incubate the fungal suspension with various concentrations of the test compound for a set period (e.g., 2 hours).

  • Add PI to the suspension to a final concentration of 2-5 µg/mL.

  • Incubate in the dark for 15-30 minutes.

  • Measure the fluorescence intensity at the appropriate excitation/emission wavelengths (approx. 535/617 nm).

  • A significant increase in fluorescence compared to the untreated control suggests that the compound disrupts cell membrane integrity, which can be a primary or downstream effect of its MoA.

Conclusion

The 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one scaffold is a versatile starting point for the development of novel fungicides. By following a systematic workflow of targeted synthesis, tiered in vitro screening, SAR analysis, in vivo validation, and preliminary MoA studies, researchers can efficiently identify and optimize lead compounds. The protocols and guidelines presented here provide a robust framework to navigate this discovery process, ultimately contributing to the development of the next generation of effective crop protection agents.

References

  • Marcianò, D., & Toffolatti, S.L. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Microorganisms, 11(2), 350. [Link][6][7]

  • ResearchGate. (2023). (PDF) Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. [Link][7]

  • Agriculture and Agri-Food Canada. (1996). Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides. [Link]

  • Microbe Investigations. (2024). Efficacy Testing of Pesticides Against Fungal Pathogens. [Link][12]

  • Wong, S.S.W., et al. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLoS ONE, 9(1), e85836. [Link][14][15]

  • Bio-protocol. (2015). Fungicide Sensitivity Assay – screening resistance of a pathogen against a fungicide. [Link][8]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega. [Link][9]

  • Microbial Cell. (n.d.). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. [Link][16]

  • MDPI. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3403. [Link][10]

  • National Center for Biotechnology Information. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLoS ONE. [Link][15]

  • SpringerLink. (2009). Synthesis and fungicidal activity of substituted 1-(3-pyridyl)-2-(4-chlorophenoxy)-ethanols-1. Chemistry of Heterocyclic Compounds, 45, 1331–1335. [Link][17]

  • University of California Agriculture and Natural Resources. (n.d.). Fungicides Listed by Class. [Link]

  • Pacific Northwest Pest Management Handbooks. (n.d.). Fungicide Theory of Use and Mode of Action. [Link][13]

  • ResearchGate. (n.d.). General chemical structure of chlorophenoxy compounds and 2,4-D and MCPA. [Link]

  • ResearchGate. (n.d.). Comparative x-ray structure analysis of systemic fungicides... [Link][2]

  • National Center for Biotechnology Information. (n.d.). Climbazole. PubChem Compound Summary for CID 37907. [Link][3]

  • Google Patents. (n.d.). MD4505C1 - Process for the synthesis of 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one. [4]

  • CABI Digital Library. (n.d.). Fungicide Modes of Action and Spectrum. [Link][18]

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. [Link][11]

  • ResearchGate. (n.d.). Structure-activity relationship of the compounds 1–24. [Link]

  • Amanote Research. (n.d.). (PDF) Quantitative Structure-Activity Relationships of. [Link]

  • National Center for Biotechnology Information. (n.d.). Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity. Saudi Pharmaceutical Journal. [Link]

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Application Notes and Protocols: Synthetic Pathways for Derivatives of 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile α-Chloro-α-phenoxy Ketone Scaffold

1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one is a bifunctional molecule of significant interest in synthetic organic chemistry.[1] Its structure, featuring two electrophilic centers—the carbonyl carbon and the adjacent chlorine-bearing carbon—makes it a highly reactive and versatile building block for creating a diverse array of more complex molecules.[2][3] The presence of the electron-withdrawing carbonyl group enhances the polarity of the carbon-halogen bond, rendering the α-carbon exceptionally susceptible to nucleophilic attack.[4][5] This heightened reactivity is a cornerstone of its utility, enabling facile construction of carbon-carbon and carbon-heteroatom bonds.

This guide provides an in-depth exploration of synthetic pathways for the derivatization of 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one. We will delve into key reaction classes, providing detailed protocols and mechanistic insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors. The protocols described herein are designed to be self-validating, with explanations for critical steps to ensure reproducibility and success.

I. Synthesis of the Parent Compound

The precursor, 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one, can be synthesized through methods such as the oxidation of the corresponding alcohol or the reaction of sodium 4-chlorophenolate with α-bromopinacolone.[6][7] The subsequent α-chlorination is a critical step to activate the molecule for further derivatization.

Protocol 1: α-Chlorination of 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one

This protocol describes the direct chlorination of the ketone at the α-position, a common method for preparing α-chloroketones.[3] The reaction is typically performed under acidic conditions to promote the formation of the enol intermediate, which then reacts with the chlorinating agent.[8]

Materials:

  • 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one

  • N-Chlorosuccinimide (NCS)

  • p-Toluenesulfonic acid (catalyst)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Reaction flask and condenser

Procedure:

  • Dissolve 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 equivalents) to the solution.

  • Add N-Chlorosuccinimide (1.1 equivalents) portion-wise to the stirred solution at room temperature.

  • Attach a condenser and heat the reaction mixture to reflux (approx. 40°C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one.

  • Purify the crude product by column chromatography on silica gel if necessary.

Expert Insight: The use of an acid catalyst is crucial for promoting enolization, which is the rate-determining step in the α-halogenation of ketones under acidic conditions.[8] NCS is a convenient and safer alternative to gaseous chlorine.

II. Nucleophilic Substitution Pathways

The primary route for derivatizing 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one is through nucleophilic substitution at the α-carbon. The high reactivity of the C-Cl bond allows for the introduction of a wide range of functional groups.[9][10]

A. Synthesis of Azole-Containing Derivatives: The Climbazole Analogy

A prominent application of this scaffold is in the synthesis of antifungal agents like Climbazole, which features an imidazole ring attached to the α-carbon.[11][12] This transformation is a classic example of an SN2 reaction where the imidazole nitrogen acts as the nucleophile.

Materials:

  • 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one

  • Imidazole

  • Potassium carbonate

  • Acetonitrile

  • Magnetic stirrer and stir bar

  • Reaction flask and condenser

Procedure:

  • To a solution of 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one (1 equivalent) in acetonitrile, add imidazole (1.2 equivalents) and potassium carbonate (1.5 equivalents).

  • Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining imidazole and salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure Climbazole.

Causality Behind Choices: Acetonitrile is a polar aprotic solvent that is well-suited for SN2 reactions. Potassium carbonate acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

A similar approach can be used to synthesize other azole derivatives, such as the triazole-containing fungicide Triadimefon.[13]

nucleophilic_substitution start 1-Chloro-1-(4-chlorophenoxy)- 3,3-dimethylbutan-2-one product Substituted Derivative start->product SN2 Reaction nucleophile Nucleophile (e.g., Imidazole, Thiol, Amine) nucleophile->product byproduct Chloride Salt product->byproduct

Caption: Nucleophilic substitution at the α-carbon.

B. Synthesis of α-Hydroxy and α-Alkoxy Ketones

The chlorine atom can be displaced by oxygen nucleophiles to yield α-hydroxy or α-alkoxy ketones. These derivatives are valuable intermediates in organic synthesis.

This protocol involves the nucleophilic substitution of the α-chloro group with a hydroxide ion.[14]

Materials:

  • 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one

  • Tetrabutylammonium hydroxide (TBAH)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one (1 equivalent) in THF.

  • Add an aqueous solution of tetrabutylammonium hydroxide (1.5 equivalents) dropwise to the stirred solution at 0°C.

  • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography.

Expert Insight: The use of a phase-transfer catalyst like tetrabutylammonium hydroxide can facilitate the reaction between the organic-soluble substrate and the aqueous nucleophile.[14]

III. Heterocycle Synthesis

α-Haloketones are renowned precursors for the synthesis of a wide variety of heterocyclic compounds.[15][16] The two electrophilic sites allow for condensation reactions with binucleophilic reagents to form five, six, and seven-membered rings.[4]

A. Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic method for preparing thiazole derivatives from α-haloketones and a thioamide.[17]

Materials:

  • 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • Dissolve 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • The precipitated product can be collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization.

hantzsch_synthesis alpha_haloketone 1-Chloro-1-(4-chlorophenoxy)- 3,3-dimethylbutan-2-one thiazole Thiazole Derivative alpha_haloketone->thiazole Condensation thioamide Thiourea thioamide->thiazole

Caption: Hantzsch thiazole synthesis workflow.

IV. Rearrangement Reactions: The Favorskii Rearrangement

In the presence of a strong base, α-haloketones can undergo the Favorskii rearrangement to form carboxylic acid derivatives.[5][17] This reaction proceeds through a cyclopropanone intermediate.

Protocol 5: Favorskii Rearrangement to a Carboxylic Acid Ester

Materials:

  • 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one

  • Sodium methoxide

  • Methanol

  • Hydrochloric acid (for workup)

  • Diethyl ether

Procedure:

  • Dissolve 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one (1 equivalent) in anhydrous methanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of sodium methoxide in methanol (1.5 equivalents).

  • Stir the reaction at 0°C and then allow it to warm to room temperature. Monitor by TLC.

  • Once the reaction is complete, carefully acidify the mixture with dilute hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the rearranged ester product.

  • Purify by distillation or chromatography as needed.

V. Data Summary

Derivative Type Key Reagents Reaction Type Typical Conditions
α-Azole KetoneImidazole, K₂CO₃SN2Reflux in Acetonitrile
α-Hydroxy KetoneTetrabutylammonium hydroxideSN20°C to RT in THF
ThiazoleThioureaHantzsch SynthesisReflux in Ethanol
Carboxylic Acid EsterSodium MethoxideFavorskii Rearrangement0°C to RT in Methanol

References

  • Wikipedia. α-Halo ketone. [Link]

  • Soural, M. (2016). Solid-Phase Synthesis of Heterocycles with α-Haloketones as the Key Building Blocks. Synthesis, 48(15), 2379-2393.
  • Al-Zaydi, K. M. (2008). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 13(4), 793-875.
  • Al-Zaydi, K. M. (2008). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC. [Link]

  • MDPI. (2020). Synthetic Access to Aromatic α-Haloketones. [Link]

  • chemeurope.com. Haloketone. [Link]

  • Pace, V., Castoldi, L., & Holzer, W. (2013). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. Organic Chemistry Portal. [Link]

  • PrepChem.com. Synthesis of 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one. [Link]

  • University of Pretoria. (2020). Nucleophilic substitution reactions of α-haloketones: A computational study. [Link]

  • PrepChem.com. Synthesis of 1-(4-chlorophenoxy)-3,3-dimethyl-butan-2-one. [Link]

  • Nakai, H., et al. (2017). Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. PMC. [Link]

  • YouTube. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. [Link]

  • MDPI. (2020). Synthetic Access to Aromatic α-Haloketones. PMC. [Link]

  • PubMed. (2003). One-carbon chain extension of esters to alpha-chloroketones: a safer route without diazomethane. [Link]

  • Pearson, R. G., et al. (1953). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society, 75(13), 3089–3094.
  • Organic Chemistry Portal. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. [Link]

  • PubChem. Climbazole. [Link]

  • ResearchGate. (2021). Synthesis of α-chloro and α-alkoxy aryl ketones. [Link]

  • YouTube. (2019). mechanism of alpha-halogenation of ketones. [Link]

  • PubChem. (1S)-1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one. [Link]

  • Jack Westin. Aldehydes And Ketones Important Reactions. [Link]

Sources

Investigating the Pivotal Role of the Carbonyl Group in Biological Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Ubiquitous Architect of Biological Function

The carbonyl group (C=O), a simple arrangement of a carbon atom double-bonded to an oxygen atom, is one of the most pervasive and functionally critical motifs in biochemistry and medicinal chemistry.[1] Its unique electronic structure—a polarized bond with a partially positive carbon and a partially negative oxygen—endows it with a remarkable versatility that underpins the structure of proteins, the reactivity of enzyme active sites, and the therapeutic action of countless drugs.[2][3] This guide moves beyond a textbook description to provide researchers with a deep, actionable understanding of the carbonyl group's significance. We will explore the fundamental physicochemical properties that drive its biological roles and present detailed, field-proven protocols to investigate, quantify, and manipulate its function in your own research.

Part I: The Physicochemical Basis of Carbonyl Group Activity

The influence of the carbonyl group stems directly from its electronic properties. The significant difference in electronegativity between carbon and oxygen creates a strong dipole moment, rendering the carbonyl carbon electrophilic and a prime target for nucleophilic attack—a cornerstone of many enzymatic reactions.[2][4] The carbonyl oxygen, with its partial negative charge and lone pairs of electrons, is an excellent hydrogen bond acceptor, a role that is fundamental to the stabilization of protein secondary structures like α-helices and β-sheets.[5][6]

Beyond simple hydrogen bonding, carbonyl groups participate in a suite of subtler, yet critical, non-covalent interactions that dictate molecular architecture and recognition:

  • n→π* Interactions: This interaction involves the delocalization of an oxygen lone pair (n) from one carbonyl group into the antibonding orbital (π*) of an adjacent carbonyl group.[7][8] This seemingly weak interaction (less than 1 kcal/mol) is cumulative and plays a crucial role in stabilizing protein secondary structures, including the common polyproline II (PPII) helix.[7][9][10]

  • Carbonyl-Aromatic Interactions: The electron-rich π-system of aromatic rings can interact favorably with the electrophilic carbonyl carbon. These interactions are vital for ligand binding in many protein active sites.

  • Dipole-Dipole Interactions: The inherent polarity of the carbonyl group allows it to engage in strong dipole-dipole interactions with water and other polar molecules, influencing the solubility and transport of biomolecules.[2]

Caption: Key non-covalent interactions involving the carbonyl group.

Part II: Biological Roles & Significance

The chemical versatility of the carbonyl group translates into a vast array of biological functions.

In Proteins: From Structural Integrity to Oxidative Damage

The peptide bond, the very backbone of proteins, is an amide linkage featuring a carbonyl group.[11][12] Resonance between the nitrogen lone pair and the carbonyl gives the peptide bond a rigid, planar, partial double-bond character, which restricts conformational freedom and defines the foundational architecture of proteins.[12][13] Within folded structures, the backbone carbonyls are instrumental in forming the hydrogen bond networks that define α-helices and β-sheets.[6]

In enzyme active sites, carbonyl groups are key players in catalysis. They can act as electrophilic catalysts, activating substrates for nucleophilic attack, or their oxygen can be part of an "oxyanion hole" that stabilizes negatively charged transition states.[14][15]

Conversely, protein carbonyls are also markers of cellular damage. Reactive oxygen species (ROS) can oxidize certain amino acid side chains (e.g., Pro, Arg, Lys, Thr) to generate carbonyl derivatives.[16] This irreversible modification, known as protein carbonylation , is a hallmark of oxidative stress and is associated with aging and a range of diseases.[17][18][19]

In Drug Design: A Privileged Pharmacophore

In medicinal chemistry, the carbonyl group is a quintessential pharmacophore —a molecular feature essential for a drug's interaction with its biological target.[20][21] Its ability to act as a hydrogen bond acceptor is critical for anchoring ligands within receptor binding pockets.[20][22][23] The market for carbonyl-containing drugs is substantial, driven by their effectiveness in treating age-related disorders, cancers, and cardiovascular diseases.[21]

Furthermore, the electrophilic nature of the carbonyl carbon can be exploited to design covalent inhibitors . In this strategy, the carbonyl group acts as a "warhead" that reacts with a nucleophilic residue (e.g., cysteine or serine) in the target's active site, forming an irreversible covalent bond and permanently deactivating the protein.

Part III: Experimental Protocols for Investigating Carbonyl Groups

This section provides detailed methodologies for the characterization and quantification of carbonyl groups in biological samples.

Protocol 1: Quantification of Protein Carbonylation via DNPH Assay

This is the most widely used spectrophotometric method for measuring the extent of protein oxidation.[24][25][26][27] The protocol relies on the reaction of 2,4-dinitrophenylhydrazine (DNPH) with protein carbonyls to form stable dinitrophenylhydrazone adducts, which can be quantified by their strong absorbance.[17][19]

Causality: The acidic conditions of the reaction facilitate the nucleophilic attack of the hydrazine nitrogen onto the electrophilic carbonyl carbon. The resulting hydrazone product has a distinct absorbance maximum (~370-375 nm), allowing for quantification separate from the protein itself.[16][24] Careful washing is critical to remove unreacted DNPH, which can otherwise lead to artificially high readings.[17]

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare protein extracts from cells or tissues in a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of the extracts using a standard method (e.g., BCA assay). Adjust the concentration to approximately 1-10 mg/mL.

    • For each sample, prepare two aliquots of equal volume (e.g., 100 µL). One will be the "Sample" and the other will be the "Control".

  • Derivatization:

    • To the "Sample" tube, add an equal volume of 10 mM DNPH in 2 M HCl.

    • To the "Control" tube, add an equal volume of 2 M HCl (without DNPH).

    • Incubate both tubes in the dark at room temperature for 1 hour, vortexing every 15 minutes.

  • Protein Precipitation and Washing:

    • Add an equal volume of 20% (w/v) Trichloroacetic Acid (TCA) to each tube.

    • Incubate on ice for 10 minutes to precipitate the proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C. Carefully discard the supernatant.

    • Wash the protein pellet by adding 500 µL of ethanol:ethyl acetate (1:1 v/v). Vortex briefly.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C. Discard the supernatant. Repeat this wash step two more times to thoroughly remove any free DNPH.[26]

  • Solubilization and Measurement:

    • After the final wash, briefly air-dry the pellet.

    • Resuspend the pellet in 500 µL of 6 M Guanidine Hydrochloride in 20 mM potassium phosphate buffer (pH 2.3). Vortex until the pellet is fully dissolved.

    • Centrifuge at 10,000 x g for 5 minutes to remove any insoluble material.

    • Transfer the supernatant to a quartz cuvette or a UV-transparent 96-well plate.

    • Read the absorbance at 375 nm.[16] Also, read the absorbance of the same sample at 280 nm to determine the protein concentration in the guanidine solution.

  • Calculation:

    • Subtract the absorbance of the "Control" from the "Sample" to correct for background.

    • Calculate the concentration of carbonyl groups using the Beer-Lambert law. The molar extinction coefficient (ε) for dinitrophenylhydrazone is 22,000 M⁻¹cm⁻¹.[26]

    • Carbonyl Content (nmol/mg protein) = [ (A₃₇₅ / 22,000) * 10⁶ ] / [Protein concentration (mg/mL)]

Data Interpretation Table:

Sample GroupMean Carbonyl Content (nmol/mg)Standard DeviationInterpretation
Control2.10.3Baseline level of protein oxidation.
Treated8.50.9Significant increase in oxidative stress.
Protocol 2: Spectroscopic Analysis of Backbone Carbonyls via FTIR

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for probing the secondary structure of proteins.[28][29] It measures the vibrations of chemical bonds, with the amide I band (1600-1700 cm⁻¹) being particularly informative as it arises primarily from the C=O stretching vibration of the peptide backbone.[29][30][31]

Causality: The precise frequency of the amide I C=O vibration is sensitive to the local hydrogen-bonding environment.[28] Carbonyls in an α-helix experience a different hydrogen-bonding pattern than those in a β-sheet or a random coil, resulting in distinct, predictable peak positions within the broad amide I band.[30][31] Deconvolution of this band allows for the quantitative estimation of secondary structure content.

Step-by-Step Methodology:

  • Sample Preparation:

    • Proteins should be in a buffer with low infrared absorbance in the amide I region. D₂O is the preferred solvent as its bending vibration does not overlap with the amide I band, unlike H₂O which has a strong absorbance around 1645 cm⁻¹.[28][32]

    • Dialyze or buffer-exchange the protein sample into the D₂O-based buffer.

    • Concentrate the protein to 5-10 mg/mL.

  • Data Acquisition:

    • Use a transmission cell with CaF₂ windows and a path length of ~100 µm.[32]

    • Acquire a background spectrum of the D₂O buffer alone.

    • Acquire the spectrum of the protein sample. Typically, 128-256 scans are co-added to achieve a good signal-to-noise ratio.

    • The spectral range should cover at least 1800-1500 cm⁻¹ to include the entire amide I and amide II regions.

  • Data Processing:

    • Subtract the buffer spectrum from the protein spectrum. A scaling factor may be needed to correct for slight differences in water vapor.

    • Baseline-correct the resulting spectrum.

    • The amide I band (1600-1700 cm⁻¹) is the region of interest for secondary structure analysis.

  • Spectral Deconvolution and Analysis:

    • Use software to perform a second-derivative analysis or Fourier self-deconvolution on the amide I region. This resolves the overlapping component peaks.

    • Fit Gaussian or Lorentzian curves to the identified peak positions.

    • Assign each peak to a secondary structure element based on its frequency (see table below) and calculate the area of each peak. The relative area corresponds to the percentage of that structure in the protein.

Secondary Structure Assignment Table:

Wavenumber (cm⁻¹)Secondary Structure Assignment
1620 - 1640β-Sheet
1650 - 1658α-Helix[28]
1660 - 1670Turn
1640 - 1650Random Coil
> 1670β-Sheet (antiparallel)
Protocol 3: Probing Carbonyl Function via Site-Directed Mutagenesis

Site-directed mutagenesis is a cornerstone technique used to understand the functional importance of specific amino acids—and their constituent functional groups like carbonyls—within a protein.[33] By replacing an amino acid that provides a critical carbonyl group (e.g., in an active site) with one that cannot (e.g., replacing Asparagine with Alanine), one can directly assess its contribution to protein stability, ligand binding, or catalytic activity.[34]

Causality: This technique provides a direct test of a hypothesis. If a specific backbone or side-chain carbonyl is hypothesized to be critical for function (e.g., forming a key hydrogen bond with a substrate), its removal through mutation should lead to a measurable loss of that function (e.g., decreased binding affinity or catalytic rate).[14][34]

SDM_Workflow cluster_0 In Silico Design cluster_1 Molecular Biology cluster_2 Biochemical Analysis Hypothesis Hypothesize Role of Carbonyl in Asn150 Primer Design Mutagenic Primers (Asn150 -> Ala) Hypothesis->Primer PCR PCR Mutagenesis using WT Plasmid Primer->PCR Transform Transform E. coli PCR->Transform Select Select & Sequence Verify Mutant Transform->Select Express Express & Purify WT and Mutant Protein Select->Express Assay Perform Functional Assay (e.g., Enzyme Kinetics) Express->Assay Compare Compare WT vs. Mutant Activity Assay->Compare

Caption: Workflow for site-directed mutagenesis to probe carbonyl function.

Step-by-Step Methodology:

  • Hypothesis and Primer Design:

    • Based on structural data or sequence alignments, identify a carbonyl-containing residue (e.g., Asn, Gln, Asp, Glu) suspected to be critical for function.

    • Design a pair of complementary mutagenic primers. The primers should contain the desired codon change (e.g., AAC for Asn to GCC for Ala) and have a melting temperature (Tm) of ~78°C.

  • Mutagenesis PCR:

    • Perform PCR using a high-fidelity DNA polymerase, the wild-type (WT) plasmid as a template, and the mutagenic primers.

    • This reaction amplifies the entire plasmid, incorporating the mutation.

  • Template Removal and Transformation:

    • Digest the PCR product with an enzyme like DpnI, which specifically cleaves methylated (parental) DNA, leaving only the newly synthesized mutant plasmid.

    • Transform the DpnI-treated DNA into competent E. coli cells.

  • Selection and Verification:

    • Plate the transformed cells on an appropriate antibiotic selection plate.

    • Isolate plasmid DNA from several resulting colonies.

    • Sequence the plasmid DNA to confirm the presence of the desired mutation and the absence of any secondary mutations.

  • Protein Expression and Functional Analysis:

    • Express and purify both the WT and the mutant proteins under identical conditions.

    • Perform the relevant functional assay. For an enzyme, this would be a kinetic analysis to determine Kₘ and k꜀ₐₜ. For a receptor, this could be a binding assay (e.g., SPR or ITC) to determine the dissociation constant (Kᴅ).

  • Data Analysis:

    • Directly compare the functional parameters of the WT and mutant proteins. A significant decrease in activity or binding affinity for the mutant protein validates the hypothesis that the targeted carbonyl group is important for function.

Conclusion

The carbonyl group is a deceptively simple functional group that exerts profound control over the structure and function of biological systems. Its influence ranges from the subtle stabilization of protein folds through n→π* interactions to its role as a reactive center in enzyme catalysis and a key recognition element in drug design. Understanding how to experimentally probe this group is therefore essential for researchers in biochemistry, molecular biology, and pharmacology. The protocols detailed in this guide—for quantifying oxidative damage, analyzing protein structure, and dissecting functional contributions—provide a robust toolkit for investigating the multifaceted role of the carbonyl group in your own research endeavors.

References

  • Simplified 2,4-dinitrophenylhydrazine spectrophotometric assay for quantification of carbonyls in oxidized proteins. (2014). Analytical Biochemistry.
  • Nature of Amide Carbonyl−Carbonyl Interactions in Proteins. (n.d.). Journal of the American Chemical Society.
  • Protein Carbonyl Assay Kits. (n.d.). Biocompare.
  • Fourier Transform Infrared Spectroscopic Analysis of Protein Secondary Structures. (n.d.). Semantic Scholar.
  • Protein carbonylation: avoiding pitfalls in the 2,4-dinitrophenylhydrazine assay. (n.d.). Redox Biology.
  • Quantification of Protein Carbonylation. (n.d.).
  • Noncovalent Carbon-Bonding Interactions in Proteins. (2018).
  • Determination of Secondary Structure in Proteins by FTIR Spectroscopy. (n.d.). Jena Library of Biological Macromolecules.
  • Noncovalent interactions in proteins and nucleic acids: beyond hydrogen bonding and π-stacking. (2022). Chemical Society Reviews.
  • Carbonyl Group Applications in Boundary-Pushing Research. (2025).
  • 7 Noncovalent Interactions in Proteins: The Hidden Architects of Structures and Functions. (2023).
  • Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies. (2022). bioRxiv.
  • How Is Site-Directed Mutagenesis Used in Protein Engineering? (2025).
  • Carbonyl Chemistry in Drug Design: Emerging Trends. (2025).
  • What is the role of the carbonyl group in biological molecules? (n.d.). QuickTakes.
  • A step-by-step protocol for assaying protein carbonylation in biological samples. (2016).
  • Quantification of protein carbonyls in meat by DNPH-ELISA analysis. (n.d.). Digicomst.
  • Protein carbonylation detection methods: A comparison. (n.d.).
  • Protein Carbonyl Content Assay Kit. (n.d.). Sigma-Aldrich.
  • Reciprocal carbonyl-carbonyl interactions in small molecules and proteins. (2017).
  • Analysis of protein carbonylation - pitfalls and promise in commonly used methods. (n.d.). Free Radical Research.
  • FTIR spectroscopic imaging of protein aggregation in living cells. (n.d.). Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease.
  • Protein secondary structure elucidation using FTIR spectroscopy. (n.d.). Thermo Fisher Scientific.
  • Peptide Group Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson.
  • What Is A Carbonyl Group. (n.d.).
  • Carbonyl group. (n.d.). Wikipedia.
  • Extensive site-directed mutagenesis reveals interconnected functional units in the alkaline phosph
  • Peptide Bonds: Structure, Formation and Importance. (2025). Technology Networks.
  • Substituent Effects on Electrophilic Catalysis by the Carbonyl Group: Anatomy of the Rate Acceleration for PLP-Catalyzed Deprotonation of Glycine. (2011). Journal of the American Chemical Society.
  • Peptides and Proteins. (n.d.).
  • Video: Peptide Bonds. (2020). JoVE.
  • Site-directed mutagenesis. (n.d.). Wikipedia.
  • Protein structure: Primary, secondary, tertiary & qu
  • Video: Carbonyl Functional Group | Properties, Compounds & Structure. (n.d.). Study.com.
  • Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. (2020). Molecules.
  • Pharmacophore-based discovery of ligands for drug transporters. (n.d.). Advanced Drug Delivery Reviews.
  • How to Use Carbonyl Compounds for Catalytic Selectivity? (2025).
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  • 23.13: Some Biological Carbonyl Condensation Reactions. (2023). Chemistry LibreTexts.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols for higher yields and purity. This molecule, a key intermediate in the synthesis of the antifungal agent Climbazole, is often referred to in patents as "cloroecther ketone."[1][2][3][4]

I. Overview of the Synthetic Pathway

The synthesis of 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one typically involves a two-step process: first, the synthesis of the precursor ketone, 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one, followed by its selective α-chlorination. Optimizing each of these steps is critical to achieving a high overall yield.

Synthetic_Pathway cluster_0 Step 1: Precursor Ketone Synthesis cluster_1 Step 2: α-Chlorination Start Starting Materials Precursor 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one Start->Precursor Route A or B Chlorination α-Chlorination Precursor->Chlorination Selective monochlorination Product 1-Chloro-1-(4-chlorophenoxy)- 3,3-dimethylbutan-2-one Chlorination->Product caption General synthetic workflow.

Caption: General synthetic workflow.

II. Synthesis of the Precursor Ketone: Troubleshooting and FAQs

High yield in the final step is contingent on the purity and availability of the starting ketone. Below are common methods and potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the precursor, 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one?

A1: There are two primary, well-documented routes:

  • Route A: Williamson Ether Synthesis. This involves the reaction of sodium 4-chlorophenolate with α-bromopinacolone (1-bromo-3,3-dimethyl-2-butanone).[5] This is a classic SN2 reaction.

  • Route B: Oxidation. This method starts with the corresponding alcohol, 1-(4-chlorophenoxy)-3,3-dimethyl-butan-2-ol, which is then oxidized to the ketone using an oxidizing agent like potassium dichromate in sulfuric acid.[6]

Q2: My yield for the Williamson ether synthesis (Route A) is low. What are the likely causes?

A2: Low yields in this SN2 reaction can often be attributed to:

  • Incomplete formation of the phenoxide: Ensure your sodium 4-chlorophenolate is completely formed and dry. Residual moisture can quench the nucleophile.

  • Poor quality of α-bromopinacolone: This reagent can degrade over time. It's advisable to use freshly prepared or purified α-bromopinacolone.

  • Suboptimal reaction conditions: The choice of solvent is crucial. A polar aprotic solvent like DMF or DMSO is generally preferred to facilitate the SN2 reaction. Ensure the reaction temperature is optimized; too low, and the reaction will be slow, too high, and side reactions may occur.

Q3: I'm observing significant byproducts in the oxidation of the alcohol (Route B). How can I improve selectivity?

A3: The use of strong oxidizing agents like dichromate can sometimes lead to over-oxidation or side reactions. To improve selectivity:

  • Control the temperature: The reaction of the alcohol with potassium dichromate and sulfuric acid is exothermic.[6] Maintain a controlled temperature, as excessive heat can lead to degradation of the starting material or product.

  • Consider alternative oxidizing agents: Milder and more selective oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation could provide a cleaner reaction with fewer byproducts, albeit at a higher reagent cost.

III. α-Chlorination: Optimizing for High Yield

The selective monochlorination of the α-position is the most critical step. The primary challenge is often preventing dichlorination and other side reactions.

Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
Low conversion of starting ketone 1. Insufficient chlorinating agent.2. Deactivated chlorinating agent.3. Suboptimal reaction temperature.1. Use a slight excess (1.1-1.2 equivalents) of the chlorinating agent.2. Use fresh, high-purity chlorinating agents.3. Gradually increase the reaction temperature and monitor by TLC or GC.
Formation of dichlorinated byproduct 1. Excess chlorinating agent.2. Reaction conditions favor dichlorination.1. Use stoichiometric amounts of the chlorinating agent.2. When using sulfuryl chloride (SO₂Cl₂), add a moderator like methanol or an aliphatic ether. This has been shown to significantly improve selectivity for monochlorination.[7][8][9]3. Maintain a low reaction temperature.
Chlorination on the aromatic ring 1. Use of a strong Lewis acid catalyst.2. High reaction temperatures.1. Avoid strong Lewis acids if possible. For acid-catalyzed chlorination, a protic acid like HCl (generated in situ from SO₂Cl₂) is often sufficient.2. Perform the reaction at the lowest effective temperature.
Formation of colored impurities/tar 1. Reaction temperature is too high.2. Presence of impurities in the starting material.1. Lower the reaction temperature and consider slower addition of the chlorinating agent.2. Ensure the precursor ketone is of high purity before chlorination.
Difficult purification 1. Similar boiling points of mono- and dichlorinated products.2. Presence of non-polar byproducts.1. Optimize the reaction to minimize dichlorination.2. Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) for purification.
Recommended Chlorination Protocols & Mechanisms

This is a common and effective method for α-chlorination. The key to high yield is controlling the reaction to favor monochlorination.

Mechanism: The reaction typically proceeds through an acid-catalyzed enolization of the ketone. The enol then acts as a nucleophile, attacking the electrophilic chlorine of the chlorinating agent.

Chlorination_Mechanism Ketone 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one O Ar-O-CH₂-C-C(CH₃)₃ Enol Enol Intermediate OH Ar-O-CH=C-C(CH₃)₃ Ketone->Enol Acid Catalyst (H⁺) ChlorinatingAgent Chlorinating Agent e.g., SO₂Cl₂ Enol->ChlorinatingAgent Nucleophilic Attack Product 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one O Ar-O-CHCl-C-C(CH₃)₃ ChlorinatingAgent->Product Chlorine Transfer caption Acid-catalyzed α-chlorination mechanism.

Caption: Acid-catalyzed α-chlorination mechanism.

Experimental Protocol:

  • Dissolve 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one (1 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂) or diethyl ether.

  • Add a moderator, such as methanol (1.1 equivalents), to the solution. This has been shown to significantly improve the selectivity for monochlorination by reacting with excess chlorinating agent.[8][9]

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add sulfuryl chloride (1.0-1.1 equivalents) dropwise to the stirred solution. The reaction is exothermic and will generate HCl gas, so ensure adequate ventilation and a gas trap.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-3 hours.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography.

NCS is a milder and safer alternative to sulfuryl chloride, often providing higher selectivity for monochlorination.[6]

Experimental Protocol:

  • Dissolve 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one (1 equivalent) in a suitable solvent, such as glacial acetic acid or tetrahydrofuran (THF).

  • Add N-Chlorosuccinimide (1.1 equivalents) to the solution.

  • If necessary, add a catalytic amount of an acid, such as p-toluenesulfonic acid, to facilitate enol formation.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the progress by TLC or GC.

  • After the reaction is complete, cool the mixture and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the product.

IV. Purification and Characterization

Q: How can I effectively purify the final product?

A:

  • Vacuum Distillation: If the primary impurity is the dichlorinated product, fractional vacuum distillation can be effective due to the likely difference in boiling points.

  • Column Chromatography: For high purity, silica gel column chromatography is recommended. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, will typically provide good separation.

  • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system (e.g., hexane or heptane) can be an effective final purification step.

V. References

  • Selective monochlorination of ketones and aromatic alcohols. (1982). Google Patents. Retrieved from

  • Masilamani, D., & Rogic, M. M. (1981). Sulfuryl Chloride as a Reagent for Selective Chlorination of Symmetrical Ketones and Phenols. The Journal of Organic Chemistry, 46(22), 4486–4489. [Link]

  • LookChem. (n.d.). Sulfuryl Chloride as a Reagent for Selective Chlorination of Symmetrical Ketones and Phenols. Retrieved from [Link]

  • Synthesis method of climbazole. (2009). Google Patents. Retrieved from

  • Brummond, K. M., & Gesenberg, K. D. (n.d.). α-Chlorination of Ketones Using p-Toluenesulfonyl Chloride. Retrieved from [Link]

  • A kind of preparation method of high-purity climbazole. (2017). Google Patents. Retrieved from

  • A kind of preparation method of climbazole. (2018). Google Patents. Retrieved from

  • PrepChem. (n.d.). Synthesis of 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1-(4-chlorophenoxy)-3,3-dimethyl-butan-2-one. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one. Retrieved from [Link]

  • 1-(4-Chlorophenoxy)-1-(1-imidazolyl)-3,3-dimethyl-2-butanol diastereoisomers, their preparation and use in medicaments. (1980). Google Patents. Retrieved from

  • Mixtures comprising climbazole. (2017). Google Patents. Retrieved from

  • PrepChem. (n.d.). Synthesis of 1-(4-chlorophenoxy)-3,3-dimethyl-butan-2-one. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-bromo-4-chloro-1-(4-chlorophenoxy)-3,3-dimethyl-butan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-bromo-4-chloro-1-(4-chlorophenoxy)-3,3-dimethyl-butan-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with or troubleshooting this specific α-bromoketone synthesis. As α-haloketones are highly valuable and reactive intermediates in the construction of more complex molecules, particularly in pharmaceutical development, a robust and predictable synthetic route is paramount.[1][2] This guide provides in-depth, field-proven insights into the reaction mechanism, troubleshooting common challenges, and detailed protocols to ensure reproducible success.

Section 1: Reaction Fundamentals and Mechanism

A thorough understanding of the reaction mechanism is the foundation for effective troubleshooting. The target molecule is synthesized via an electrophilic α-bromination of a ketone.

Q: What is the operative mechanism for the selective bromination at the C1 position?

A: The synthesis of 1-bromo-4-chloro-1-(4-chlorophenoxy)-3,3-dimethyl-butan-2-one from its precursor, 4-chloro-1-(4-chlorophenoxy)-3,3-dimethyl-butan-2-one, proceeds via an acid-catalyzed α-bromination. The reaction's selectivity is dictated by the structure of the starting material. The ketone has two alpha-carbons (C1 and C3), but the C3 position is a quaternary carbon, bearing two methyl groups, and thus has no protons to be abstracted for enolization. This structural feature conveniently directs the reaction exclusively to the C1 position.

The mechanism involves three key stages under acidic conditions:[3][4]

  • Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., HBr or acetic acid). This step increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-hydrogens at the C1 position.[3]

  • Enol Formation (Rate-Determining Step): A weak base (like the solvent or the conjugate base of the acid catalyst) removes a proton from the α-carbon (C1) to form an enol intermediate. The formation of this enol is the slow, rate-determining step of the entire reaction.[4][5] This is supported by kinetic studies which show that the reaction rate is independent of the halogen concentration.[5][6]

  • Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of elemental bromine (Br₂). This forms a new C-Br bond at the α-position and a protonated carbonyl.[3]

  • Deprotonation: The final step is the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final α-bromoketone product.

G cluster_0 Mechanism: Acid-Catalyzed α-Bromination Ketone Starting Ketone (C1 has α-H) ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H⁺ ProtonatedKetone->Ketone - H⁺ Enol Enol Intermediate (Nucleophilic) ProtonatedKetone->Enol - H⁺ (Rate-Determining) BrominatedIntermediate Brominated Oxonium Ion Enol->BrominatedIntermediate + Br₂ Product α-Bromo Ketone (Final Product) BrominatedIntermediate->Product - H⁺

Caption: Acid-catalyzed α-bromination mechanism.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis.

Problem 1: Low or No Conversion of Starting Material

This is often one of the most frustrating outcomes. A systematic check of your parameters is the best approach.[7][8]

  • Possible Cause A: Ineffective Enolization.

    • Why it happens: Enol formation is the rate-limiting step.[4] Without a sufficient concentration of the enol intermediate, the reaction with bromine will not proceed at a practical rate. This is typically due to an issue with the acid catalyst.

    • Solution:

      • Verify Catalyst: If using a solvent like carbon tetrachloride or chloroform, a co-catalyst such as a few drops of acetic acid or HBr is often required to initiate enolization.[3] A published procedure for a similar compound uses bromine in carbon tetrachloride, suggesting that the HBr generated in situ may catalyze the reaction, but an initial catalyst can accelerate it.[9]

      • Anhydrous Conditions: Ensure your reaction setup is dry. While the reaction can tolerate some water, excess water can interfere with the catalyst and reaction equilibrium.[7]

  • Possible Cause B: Insufficient Bromine or Reagent Degradation.

    • Why it happens: Bromine is volatile. If your reaction is open to the atmosphere or run at an elevated temperature for a prolonged period, you may lose a significant amount of the reagent.

    • Solution:

      • Stoichiometry Check: Use a slight excess (1.05-1.1 equivalents) of bromine to ensure the reaction goes to completion, but be cautious as a large excess can promote over-bromination.

      • Controlled Addition: Use a sealed reaction vessel with a dropping funnel for the bromine addition to minimize evaporative loss.

Problem 2: Significant Byproduct Formation (Low Selectivity)

Crude reaction mixtures showing multiple spots on a TLC plate indicate side reactions.

  • Possible Cause A: Over-bromination (α,α-dibromo byproduct).

    • Why it happens: The monobrominated product can undergo a second enolization and react with another equivalent of bromine to form a dibrominated species. While acid-catalyzed conditions generally disfavor polyhalogenation compared to basic conditions, it can still occur if the bromine concentration is too high or the reaction is left for too long.[10]

    • Solution:

      • Slow Bromine Addition: Add the bromine solution dropwise over an extended period (e.g., 30-60 minutes). This keeps the instantaneous concentration of bromine low, favoring the reaction with the more abundant starting material over the monobrominated product.[9]

      • Temperature Control: Run the reaction at room temperature or slightly below (e.g., using a water bath). Exothermic reactions can accelerate side reactions.

      • Reaction Monitoring: Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction promptly to prevent further bromination.[11]

  • Possible Cause B: Aromatic Ring Bromination.

    • Why it happens: The 4-chlorophenoxy group contains an activated aromatic ring. Although the chloro-substituent is deactivating, the phenoxy oxygen is a strong activator, making the ring susceptible to electrophilic attack by bromine.

    • Solution:

      • Avoid Lewis Acids: Do not use Lewis acid catalysts (e.g., AlCl₃, FeBr₃), as they are potent catalysts for aromatic halogenation. Stick to protic acids like HBr or acetic acid.[12]

      • Moderate Conditions: Perform the reaction in the dark and at controlled temperatures to avoid radical-based ring bromination pathways that can be initiated by light.

Problem 3: Product is an Oil and Difficult to Purify

Many α-haloketones are oils or low-melting solids, making purification by recrystallization challenging.[13][14]

  • Why it happens: The presence of impurities like the starting material, dibromo-byproduct, or solvent residue can prevent crystallization. The product itself may simply have a melting point below room temperature.

  • Solution:

    • Flash Column Chromatography: This is the most reliable method for purifying non-crystalline products.[14]

      • Solvent System: A good starting point for developing a solvent system via TLC is a mixture of hexanes and ethyl acetate or hexanes and dichloromethane. Aim for an Rf value of ~0.3 for the desired product.

      • Column Packing: Use a silica gel slurry to pack the column for the best resolution.

    • Anti-Solvent Crystallization: If the product is a viscous oil, you can attempt to induce crystallization by dissolving it in a minimal amount of a good solvent (e.g., dichloromethane) and then slowly adding a poor solvent (e.g., hexanes) until turbidity persists. Seeding with a previously obtained crystal can also help.[14]

Section 3: Frequently Asked Questions (FAQs)

  • Q: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine?

    • A: Yes, NBS is an excellent alternative source of electrophilic bromine and is often preferred as it is a solid and easier to handle than liquid Br₂.[3] The reaction would still require an acid catalyst to promote enol formation. You may need to screen reaction conditions, as the kinetics can differ.

  • Q: How do I properly quench the reaction and remove excess bromine?

    • A: After the reaction is complete (as determined by TLC), the residual bromine should be quenched before solvent removal. A common method is to wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). These reducing agents will react with and decolorize the excess bromine.

  • Q: The synthesis protocol I found uses carbon tetrachloride, which is a controlled substance. What are suitable solvent alternatives?

    • A: Dichloromethane (DCM) or chloroform are excellent alternatives to carbon tetrachloride for this reaction.[13] Acetic acid can also be used as both the solvent and the acid catalyst. The choice of solvent can influence reaction rates, so a small-scale trial is recommended when deviating from a known protocol.

  • Q: My crude NMR spectrum shows multiple peaks in the α-proton region. What does this indicate?

    • A: A complex NMR can be diagnostic. The starting material will have a singlet or doublet for the two C1 protons. The desired monobromo product will have a singlet for the single C1 proton, shifted downfield. The dibromo byproduct will have no C1 proton and its peak will be absent. By integrating these peaks, you can estimate the relative ratio of starting material, product, and byproduct, which will guide your troubleshooting efforts toward either improving conversion or selectivity.

Section 4: Protocols and Data Visualization

Experimental Protocols

Protocol 1: Synthesis of 1-bromo-4-chloro-1-(4-chlorophenoxy)-3,3-dimethyl-butan-2-one [9] This protocol is adapted from established procedures for α-bromination.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a pressure-equalizing dropping funnel, dissolve 4-chloro-1-(4-chlorophenoxy)-3,3-dimethyl-butan-2-one (1.0 eq) in dichloromethane (approx. 5 mL per gram of ketone).

  • Cooling: Cool the solution in an ice-water bath to 0-5 °C.

  • Bromine Addition: Prepare a solution of bromine (1.05 eq) in dichloromethane. Add this solution dropwise from the dropping funnel to the stirred ketone solution over 30-60 minutes. Maintain the internal temperature below 10 °C throughout the addition. The reddish-brown color of bromine should dissipate as it is consumed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Workup: Cool the mixture again in an ice bath. Carefully quench the reaction by adding saturated aqueous sodium thiosulfate solution until the bromine color disappears. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer with water, followed by saturated aqueous sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is often obtained as a yellow or brown oil.

Data Summary

Table 1: Key Reagents and Recommended Conditions

ParameterRecommended ValueRationale
Starting Ketone 1.0 equivalentLimiting reagent
Brominating Agent 1.0 - 1.1 equivalents Br₂Slight excess ensures full conversion; large excess causes over-bromination.
Solvent Dichloromethane, Chloroform[13]Good solubility for reactants; less toxic than CCl₄.[9]
Catalyst Acetic Acid or HBr (catalytic)Promotes the rate-determining enol formation.[3]
Temperature 0 °C to Room TemperatureControls exotherm and minimizes side reactions.
Reaction Time 1-4 hoursMonitor by TLC for completion.
Troubleshooting Workflow

G start Reaction Outcome Unsatisfactory low_yield Low Yield / Incomplete Reaction? start->low_yield byproducts Multiple Products on TLC? low_yield->byproducts No check_reagents Check Reagent Stoichiometry & Catalyst Presence low_yield->check_reagents Yes dibromo Dibromo Byproduct Suspected? (Check NMR/MS) byproducts->dibromo Yes check_conditions Increase Reaction Time or Use Gentle Warming check_reagents->check_conditions solution_yield Confirm Catalyst Addition Ensure Dry Conditions check_conditions->solution_yield ring_bromo Ring Bromination Suspected? dibromo->ring_bromo No solution_dibromo Slow Br₂ Addition Rate Maintain Low Temperature dibromo->solution_dibromo Yes solution_ring Ensure No Lewis Acids Are Present Protect from Light ring_bromo->solution_ring

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of 1-bromo-4-chloro-1-(4-chlorophenoxy)-3,3-dimethyl-butan-2-one. Retrieved from [Link]

  • Al-Zaydi, A. G. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1-bromo-4-(4-chlorophenoxy)-3,3-dimethyl-butan-2-one. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Improve Your Yield. Retrieved from [Link]

  • Porré, M., et al. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583. Retrieved from [Link]

  • Porré, M., et al. (2022). Synthetic Access to Aromatic α-Haloketones. PMC - NIH. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]

  • Moiseev, I. K., et al. (2003). α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions. Russian Journal of Organic Chemistry, 39, 1685–1701. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • McMurry, J. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • De Kimpe, N., & Verhé, R. (1988). The Chemistry of α-Haloketones, α-Haloaldehydes and α-Holoimines. Wiley. Retrieved from [Link]

  • Gutmann, B., et al. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry, 79(4), 1573–1585. Retrieved from [Link]

  • Wikipedia. (n.d.). Ketone halogenation. Retrieved from [Link]

  • Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry? Retrieved from [Link]

  • Reddit. (2018). Common ways to lose product and reduce yield? Retrieved from [Link]

  • ResearchGate. (n.d.). Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. Retrieved from [Link]

  • American Chemical Society. (n.d.). Synthesis of α-Bromoketones. Retrieved from [Link]

  • Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

  • Pearson+. (n.d.). A ketone undergoes acid-catalyzed bromination... Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2017). ISSN: 0975-8585. Retrieved from [Link]

  • YouTube. (2021). Bromination of Ketones. Retrieved from [Link]

  • YouTube. (2021). Alpha-Halogenation of Ketones | Acidic vs Basic Mechanisms + Haloform Reaction Explained. Retrieved from [Link]

Sources

improving reaction conditions for the acylation of dichlorodiphenyl ether

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to overcoming challenges in the Friedel-Crafts acylation of dichlorodiphenyl ether, presented by the Gemini Technical Support Center.

Welcome to the technical support center for synthetic chemistry. As Senior Application Scientists, we understand that even well-established reactions like the Friedel-Crafts acylation can present significant challenges, especially with deactivated substrates such as dichlorodiphenyl ether. This guide is designed to provide you with expert insights, robust protocols, and systematic troubleshooting strategies to improve your reaction outcomes, ensuring both efficiency and reproducibility.

The acylation of dichlorodiphenyl ether is a cornerstone reaction for synthesizing precursors for advanced polymers and pharmaceuticals. However, the electron-withdrawing nature of the two chlorine atoms and the ether linkage deactivates the aromatic rings, making the electrophilic substitution inherently difficult.[1] This guide addresses the most common issues encountered in the laboratory, explaining the chemical principles behind our recommendations to empower you to make informed decisions.

Fundamentals: The Reaction Mechanism

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution.[2][3] The reaction proceeds via the formation of a highly reactive acylium ion, which then attacks the aromatic ring. Understanding this mechanism is critical for troubleshooting.

  • Acylium Ion Generation: The Lewis acid catalyst (e.g., AlCl₃) coordinates with the acylating agent (e.g., acetyl chloride), facilitating the departure of the chloride to form a resonance-stabilized acylium ion (RCO⁺).[3]

  • Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion. This step temporarily disrupts the ring's aromaticity, forming a carbocation intermediate known as a sigma complex.

  • Deprotonation: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon bearing the new acyl group, restoring aromaticity to the ring. This step regenerates the AlCl₃ catalyst.[3]

  • Product Complexation: The carbonyl oxygen of the resulting ketone product is a Lewis base and forms a stable complex with the strong Lewis acid catalyst.[2][4] This is a crucial point: it means the catalyst is not truly catalytic and must be used in stoichiometric amounts or greater.

Below is a diagram illustrating the general mechanism.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2 & 3: Electrophilic Attack & Aromaticity Restoration cluster_2 Step 4: Hydrolysis (Work-up) AcylChloride R-CO-Cl (Acyl Chloride) AcyliumIon [R-C≡O]⁺ (Acylium Ion) + [AlCl₄]⁻ AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) Arene Dichlorodiphenyl Ether SigmaComplex Sigma Complex (Non-aromatic intermediate) Arene->SigmaComplex + [R-C≡O]⁺ ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex - H⁺ (regenerates AlCl₃) ProductComplex_ref Product-Catalyst Complex FinalProduct Acylated Dichlorodiphenyl Ether ProductComplex_ref->FinalProduct + H₂O/H⁺ G cluster_0 Troubleshooting Workflow: Low Conversion Start Low/No Conversion CheckCatalyst Is Catalyst Active? Start->CheckCatalyst CheckAmount Is Catalyst Amount >1 eq? CheckCatalyst->CheckAmount Yes Sol_Dry Solution: - Oven-dry glassware - Use fresh, anhydrous AlCl₃ - Dry solvents - Use inert atmosphere CheckCatalyst->Sol_Dry No CheckTemp Is Temperature Profile Optimized? CheckAmount->CheckTemp Yes Sol_Amount Solution: - Increase AlCl₃ to 1.5-2.0 eq. CheckAmount->Sol_Amount No Sol_Temp Solution: - Cool addition (-10 to 0°C) - Hold at 0-5°C for 3-5h - Monitor by TLC/GC CheckTemp->Sol_Temp No Success Reaction Improved CheckTemp->Success Yes Sol_Dry->CheckAmount Sol_Amount->CheckTemp Sol_Temp->Success

Sources

stability studies of 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for stability studies of 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound.

Introduction

1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1] Understanding its stability under various environmental conditions is crucial for ensuring the quality, safety, and efficacy of the final products. This guide provides a comprehensive overview of potential degradation pathways, a validated stability-indicating analytical method, and practical troubleshooting advice to navigate challenges during your stability studies.

Forced degradation studies are an essential component of drug development, helping to elucidate degradation pathways and develop stability-indicating analytical methods.[2] These studies involve exposing the drug substance to stress conditions such as heat, humidity, acid/base hydrolysis, oxidation, and light.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one?

Based on its chemical structure, which includes an α-chloro ketone and a chlorophenoxy ether linkage, the primary degradation pathways are anticipated to be hydrolysis (especially under basic conditions), oxidation, and photolysis.

  • Hydrolytic Degradation: The ester-like ether linkage and the α-chloro ketone are susceptible to hydrolysis. Basic conditions are expected to accelerate the degradation significantly compared to acidic or neutral conditions.[5]

  • Oxidative Degradation: The molecule may be susceptible to oxidative degradation, potentially leading to the formation of various oxygenated products.

  • Photodegradation: The presence of the chlorophenoxy chromophore suggests potential for degradation upon exposure to UV or visible light.

Q2: What are the expected degradation products?

While specific degradation products need to be confirmed experimentally, plausible degradation products based on the compound's structure include:

  • Hydrolysis: 4-chlorophenol and 1-chloro-3,3-dimethylbutan-2-one. Further hydrolysis of the α-chloro ketone could yield 1-hydroxy-3,3-dimethylbutan-2-one.

  • Oxidation: Oxidation could lead to the formation of various products, including aromatic hydroxylation or cleavage of the ether bond.

  • Photolysis: Photodegradation may involve cleavage of the chloro-substituent from the aromatic ring or cleavage of the ether linkage.

Q3: How can I develop a stability-indicating HPLC method for this compound?

A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of the active ingredient. A reverse-phase HPLC method is generally a good starting point. The key is to achieve adequate resolution between the parent compound and all potential degradation products generated during forced degradation studies.

Troubleshooting Guide

This section addresses common issues encountered during the stability testing of 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one.

Problem Potential Cause Recommended Solution
Poor peak shape (tailing or fronting) in HPLC analysis. 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Sample overload.1. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte. 2. Use a new column or a different stationary phase. 3. Reduce the sample concentration or injection volume.
Inconsistent retention times. 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues.1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a consistent temperature. 3. Equilibrate the column with the mobile phase for a sufficient time before analysis.
No degradation observed under stress conditions. 1. Stress conditions are too mild. 2. The compound is highly stable under the tested conditions.1. Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure. A target degradation of 5-20% is generally considered appropriate.[6] 2. If no degradation is observed under aggressive conditions, the compound can be considered stable under those specific conditions.
Co-elution of the parent peak with degradation products. 1. The analytical method lacks sufficient resolution.1. Optimize the HPLC method by changing the mobile phase composition (e.g., gradient slope, organic modifier), column chemistry (e.g., C18, C8, Phenyl), or flow rate.
Formation of unexpected peaks. 1. Interaction with excipients (in drug product studies). 2. Contamination of solvents or reagents.1. Analyze placebos under the same stress conditions to identify excipient-related degradation products. 2. Use high-purity solvents and reagents.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies should be conducted according to ICH guidelines Q1A(R2) and Q1B.[7][8][9][10][11][12][13]

1. Preparation of Stock Solution: Prepare a stock solution of 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 1 hour.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid drug substance in an oven at 80°C for 48 hours.

  • Photostability: Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9][13] A control sample should be protected from light.

3. Sample Analysis: After exposure to the stress conditions, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.

Proposed Stability-Indicating HPLC Method

This method is a starting point and may require optimization for your specific instrumentation and samples.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm
Injection Volume 10 µL

Data Presentation

Hypothetical Forced Degradation Results

The following table summarizes the hypothetical results of forced degradation studies on 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one.

Stress Condition % Degradation Number of Degradation Products Major Degradation Products (Hypothetical)
0.1 M HCl, 60°C, 24h5%14-chlorophenol
0.1 M NaOH, RT, 1h25%24-chlorophenol, 1-hydroxy-3,3-dimethylbutan-2-one
3% H₂O₂, RT, 24h15%3Oxidized aromatic derivatives
Heat (80°C), 48h<2%0-
Photolysis (ICH Q1B)10%2Photoproduct 1, Photoproduct 2

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1 M NaOH, RT) stock->base Expose to oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to thermal Thermal (80°C, Solid) stock->thermal Expose to photo Photolysis (ICH Q1B) stock->photo Expose to neutralize Neutralize (if applicable) acid->neutralize base->neutralize oxidation->neutralize dilute Dilute to working concentration thermal->dilute photo->neutralize neutralize->dilute hplc Analyze by Stability-Indicating HPLC Method dilute->hplc results Evaluate Results: % Degradation, Purity hplc->results

Caption: Workflow for conducting forced degradation studies.

Hypothetical Degradation Pathway under Basic Hydrolysis

Basic_Hydrolysis_Pathway parent 1-Chloro-1-(4-chlorophenoxy)- 3,3-dimethylbutan-2-one intermediate1 4-chlorophenol parent->intermediate1 OH- intermediate2 1-Chloro-3,3-dimethylbutan-2-one parent->intermediate2 OH- product 1-Hydroxy-3,3-dimethylbutan-2-one intermediate2->product OH- (further hydrolysis)

Caption: Proposed degradation pathway under basic hydrolysis.

References

  • Mennickent, S., de Diego, M., Liser, B., & Trujillo, L. (2018). STABILITY INDICATING HPLC METHOD FOR QUANTIFICATION OF RISPERIDONE IN TABLETS. Journal of the Chilean Chemical Society, 63(3). Available at: [Link]

  • Musirike MR, Reddy KH, Mallu UR (2016) Stability Indicating Reverse Phase Chromatographic Method for Estimation of Related Substances in Voriconazole Drug Substance. Pharm Anal Acta 7: 460. doi:10.4172/2153-2435.1000460. Available at: [Link]

  • Satyanarayana, L., et al. (2012). A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets. Scientia Pharmaceutica, 80(4), 837–850. Available at: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

  • ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • Alsante, K. M., et al. (2011). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 35(3). Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Available at: [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. Available at: [Link]

  • Cambrex. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. Available at: [Link]

  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Available at: [Link]

  • Wagenaar, F. P., et al. (1995). Photochemical Degradation of Chlorobenzene.
  • Rathi, E., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 61, 131-141.
  • Katta, S., Subbarao, M., & Rambabu, C. (n.d.).
  • de la Cruz, F., et al. (2009).
  • Shiner, C. S., Fisher, A. M., & Yacoby, F. (1983). Intermediacy of α-chloro amides in the basic hydrolysis of α-chloro nitriles to ketones. Tetrahedron Letters, 24(51), 5687–5690.
  • Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved from [Link]

  • Rich, D. H., & Sun, E. T. (1980). One-carbon chain extension of esters to alpha-chloroketones: a safer route without diazomethane. The Journal of Organic Chemistry, 45(13), 2643–2645.
  • CN1466561A - A method for preparing α' chloroketones - Google Patents. (n.d.).
  • Garcı́a, P., et al. (2022). Straightforward Synthesis of α-Chloromethylketimines Catalyzed by Gold(I). A Clean Way to Building Blocks. The Journal of Organic Chemistry, 87(5), 3466–3476.
  • de la Osa, V., et al. (2018). Synthetic Access to Aromatic α-Haloketones. Molecules, 23(11), 2919.
  • Ruan, T., et al. (2020). Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition.
  • Bae, E., & Kim, Y. (2019). Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. International Journal of Environmental Research and Public Health, 16(18), 3326.
  • Schebb, N. H., et al. (2020). Formation of Chlorinated Carbohydrate Degradation Products and Amino Acids during Heating of Sucralose in Model Systems and Food. Journal of Agricultural and Food Chemistry, 68(1), 314–322.

Sources

troubleshooting side reactions in the synthesis of phenoxy-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of phenoxy-based compounds. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying chemistry to empower your research. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the synthesis of these valuable motifs, which are central to numerous pharmaceuticals and advanced materials.

Section 1: Williamson Ether Synthesis - The Classic Approach

The Williamson ether synthesis is a cornerstone of C-O bond formation. However, its apparent simplicity can be deceptive. This section addresses the most common pitfalls.

FAQ 1: "My Williamson ether synthesis is giving me a low yield of the desired phenoxy compound and a significant amount of a C-alkylated side product. What's happening and how can I fix it?"

This is a classic case of competing O- vs. C-alkylation of the phenoxide. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (typically at the ortho and para positions).

The Underlying Chemistry: Hard and Soft Acids and Bases (HSAB) Theory

The outcome of this competition is governed by the Hard and Soft Acids and Bases (HSAB) theory.

  • The oxygen atom of the phenoxide is a "hard" nucleophilic center.

  • The ortho and para carbons of the aromatic ring are "soft" nucleophilic centers.

The choice of solvent and the nature of the electrophile (your alkylating agent) will dictate the preferred reaction pathway. "Hard" electrophiles will preferentially react with the "hard" oxygen center, leading to the desired O-alkylation. "Soft" electrophiles will have a higher propensity to react with the "soft" carbon centers, leading to undesired C-alkylation.

Troubleshooting Strategy:

Your primary goal is to favor the O-alkylation pathway. This can be achieved by manipulating the reaction conditions.

1. Choice of Base and Solvent: The choice of base and solvent system is critical. A polar aprotic solvent like DMF or DMSO can solvate the cation of the base, leaving a more "naked" and highly reactive phenoxide. This increased reactivity can sometimes favor C-alkylation.

  • Recommendation: Consider switching to a less polar solvent system, or a phase-transfer catalyst (PTC) system. A PTC like tetrabutylammonium bromide (TBAB) can shuttle the phenoxide into a less polar organic phase, where it is less solvated and O-alkylation is often favored.

2. The Counter-ion Effect: The nature of the counter-ion associated with the phenoxide can influence the O/C selectivity.

  • Recommendation: If you are using a sodium or potassium base, try switching to a cesium base like cesium carbonate (Cs₂CO₃). The larger and more polarizable cesium cation coordinates more loosely to the phenoxide oxygen, increasing its nucleophilicity and favoring O-alkylation.

3. Temperature Control: C-alkylation often has a higher activation energy than O-alkylation.

  • Recommendation: Try running the reaction at a lower temperature for a longer period. This will favor the kinetically controlled O-alkylation product over the thermodynamically controlled C-alkylation product.

Experimental Protocol: Optimizing O/C Selectivity in Williamson Ether Synthesis

Objective: To determine the optimal conditions to maximize O-alkylation and minimize C-alkylation.

Materials:

  • Your phenol substrate

  • Your alkylating agent

  • Potassium Carbonate (K₂CO₃)

  • Cesium Carbonate (Cs₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Toluene

  • Reaction vials, stir bars, heating block

Procedure:

  • Set up a parallel reaction array. In separate vials, add your phenol (1.0 eq).

  • To each vial, add the base (1.5 eq) and solvent (0.5 M concentration) as outlined in the table below.

  • If using a PTC, add TBAB (0.1 eq).

  • Add the alkylating agent (1.1 eq) to each vial.

  • Seal the vials and stir at the specified temperature for the designated time.

  • Upon completion, quench the reactions with water and extract with an organic solvent (e.g., ethyl acetate).

  • Analyze the crude product mixture by LC-MS or ¹H NMR to determine the ratio of O-alkylated to C-alkylated product.

Table 1: Reaction Condition Matrix for Optimizing O/C Selectivity

Entry Base Solvent Additive Temperature (°C) O-Product:C-Product Ratio
1K₂CO₃DMFNone80(To be determined)
2Cs₂CO₃DMFNone80(To be determined)
3K₂CO₃ACNNone80(To be determined)
4K₂CO₃TolueneTBAB (0.1 eq)80(To be determined)
5K₂CO₃DMFNone25(To be determined)

Section 2: Ullmann Condensation - For More Challenging Substrates

The Ullmann condensation is a powerful tool for forming diaryl ethers, especially when dealing with electron-deficient phenols. However, this copper-catalyzed reaction has its own set of challenges.

FAQ 2: "My Ullmann condensation is sluggish and gives a poor yield. I see a lot of my starting phenol and aryl halide remaining. What can I do?"

This is a common issue and often points to problems with the catalyst, base, or reaction conditions.

The Underlying Chemistry: The Copper Catalytic Cycle

The Ullmann condensation proceeds through a Cu(I)/Cu(III) catalytic cycle. A simplified view involves:

  • Coordination of the phenoxide to a Cu(I) salt.

  • Oxidative addition of the aryl halide to the copper center to form a Cu(III) intermediate.

  • Reductive elimination from the Cu(III) intermediate to form the diaryl ether and regenerate the Cu(I) catalyst.

Sluggish reactions often indicate a high activation barrier for the oxidative addition step or catalyst deactivation.

Troubleshooting Workflow:

G start Low Conversion in Ullmann Reaction check_catalyst Is the Copper Source Active? start->check_catalyst check_base Is the Base Strong Enough? start->check_base check_temp Is the Temperature High Enough? start->check_temp change_catalyst Use a Pre-catalyst or Add a Ligand (e.g., Phenanthroline) check_catalyst->change_catalyst If using Cu(0) or Cu(II) change_base Switch to a Stronger Base (e.g., K₂CO₃, Cs₂CO₃) check_base->change_base If using a weak base increase_temp Increase Temperature (e.g., 120-180 °C) check_temp->increase_temp If reaction is sluggish end Improved Conversion increase_temp->end change_base->end change_catalyst->end

Caption: Troubleshooting workflow for low conversion in Ullmann condensations.

Detailed Recommendations:

  • Catalyst Choice: While traditional Ullmann reactions used stoichiometric copper powder, modern variations use catalytic amounts of a copper(I) salt, such as CuI or Cu₂O. Using a pre-catalyst or adding a ligand can significantly improve reaction rates.

    • Recommendation: Add a ligand like 1,10-phenanthroline or L-proline. These ligands can stabilize the copper catalyst and facilitate the catalytic cycle.

  • Base Strength: A sufficiently strong base is required to deprotonate the phenol and form the active phenoxide nucleophile.

    • Recommendation: If you are using a mild base like triethylamine, it is likely not strong enough. Switch to a stronger inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).

  • Temperature: Ullmann condensations are notorious for requiring high temperatures, often in the range of 120-200 °C.

    • Recommendation: Ensure your reaction temperature is adequate. If you are running the reaction in a solvent like DMF (b.p. 153 °C), consider switching to a higher boiling point solvent like N-methyl-2-pyrrolidone (NMP) (b.p. 202 °C) or dimethyl sulfoxide (DMSO) (b.p. 189 °C) to achieve higher temperatures.

Section 3: Buchwald-Hartwig C-O Coupling - The Modern Powerhouse

The Buchwald-Hartwig amination has been extended to C-O bond formation and offers a milder, more general alternative to the Ullmann condensation. However, catalyst and ligand choice are paramount.

FAQ 3: "My Buchwald-Hartwig C-O coupling is producing significant amounts of hydrodehalogenation side product (my aryl halide is being reduced). How can I prevent this?"

Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It occurs when the aryl halide is reduced to the corresponding arene instead of coupling with the phenol.

The Underlying Chemistry: Competing Reductive Elimination Pathways

This side reaction arises from a competing pathway in the catalytic cycle. After the oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting Pd(II) intermediate can undergo several fates. In the desired pathway, it reacts with the phenoxide, followed by reductive elimination to form the diaryl ether. However, if a source of hydride is present, or if the reductive elimination of the diaryl ether is slow, a competing pathway involving β-hydride elimination (if an appropriate hydride source is available) or reaction with a hydride donor can lead to the formation of the arene and a Pd(II)-hydride species, which then reductively eliminates to regenerate the Pd(0) catalyst.

Troubleshooting Strategy:

The key is to promote the desired reductive elimination of the diaryl ether over the undesired hydrodehalogenation pathway.

1. Ligand Choice: The choice of ligand is the most critical factor in controlling the outcome of a Buchwald-Hartwig reaction. The ligand modulates the steric and electronic properties of the palladium center, influencing the rates of the various steps in the catalytic cycle.

  • Recommendation: For C-O coupling, bulky, electron-rich phosphine ligands are generally preferred. These ligands promote the reductive elimination of the diaryl ether. Consider ligands such as BrettPhos, RuPhos, or Xantphos.

2. Base Selection: The base can also play a role in hydrodehalogenation. Some bases, particularly alkoxides in the presence of trace water, can be a source of hydride.

  • Recommendation: Use a non-nucleophilic inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). Avoid using sodium tert-butoxide if you are observing significant hydrodehalogenation.

3. Solvent Purity: Ensure your solvent is anhydrous. Water can react with the base or other species in the reaction mixture to generate hydrides.

  • Recommendation: Use a freshly distilled or anhydrous grade solvent.
Experimental Protocol: Ligand Screening for Buchwald-Hartwig C-O Coupling

Objective: To identify the optimal ligand to maximize the yield of the desired diaryl ether and minimize hydrodehalogenation.

Materials:

  • Your phenol substrate

  • Your aryl halide substrate

  • Pd₂(dba)₃ (or another suitable Pd precatalyst)

  • A selection of phosphine ligands (e.g., BrettPhos, RuPhos, Xantphos, SPhos)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Reaction vials, stir bars, glovebox or inert atmosphere setup

Procedure:

  • In a glovebox, set up a parallel array of reaction vials.

  • To each vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol % Pd) and the ligand (2.2 mol %).

  • Add the aryl halide (1.0 eq), the phenol (1.2 eq), and the base (Cs₂CO₃, 1.5 eq).

  • Add the anhydrous toluene (0.2 M concentration).

  • Seal the vials and place them in a heating block outside the glovebox.

  • Stir the reactions at 100 °C for 12-24 hours.

  • After cooling, dilute the reaction mixtures with an organic solvent and filter through a pad of celite.

  • Analyze the filtrate by GC-MS or LC-MS to determine the ratio of the desired product to the hydrodehalogenated side product.

Table 2: Ligand Screening Matrix for Buchwald-Hartwig C-O Coupling

Entry Pd Precatalyst Ligand Product Yield (%) Hydrodehalogenation (%)
1Pd₂(dba)₃BrettPhos(To be determined)(To be determined)
2Pd₂(dba)₃RuPhos(To be determined)(To be determined)
3Pd₂(dba)₃Xantphos(To be determined)(To be determined)
4Pd₂(dba)₃SPhos(To be determined)(To be determined)

References

  • Title: Buchwald-Hartwig Amination Source: Organic Chemistry Portal URL: [Link]

Technical Support Center: Scaling the Synthesis of 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one, a key intermediate in the production of various agrochemicals and pharmaceuticals.[1][2][3] Scaling chemical synthesis from the benchtop to pilot or manufacturing scale introduces significant challenges that require a deep understanding of reaction mechanisms, process parameters, and potential pitfalls. This document provides a structured approach to troubleshooting common issues and answers frequently asked questions to facilitate a robust and scalable production process.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for scaling the production of 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one?

There are two main stages to consider for an efficient scale-up strategy:

  • Formation of the Ketone Precursor : The most common and industrially viable route to the precursor, 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one, is a Williamson ether synthesis. This involves reacting sodium 4-chlorophenolate with an α-haloketone like α-bromopinacolone.[4]

  • α-Chlorination : The final step is the selective chlorination of the ketone precursor at the α-position. This is a critical step where selectivity and control are paramount to avoid byproducts.[5]

Q2: Why is Phase-Transfer Catalysis (PTC) recommended for the Williamson ether synthesis step during scale-up?

A: Standard laboratory synthesis might use a strong base in a polar aprotic solvent. However, for scale-up, this can be costly and difficult to handle. A Phase-Transfer Catalysis (PTC) approach is highly advantageous because it allows the reaction to occur in a biphasic system (e.g., toluene and aqueous NaOH), which offers several benefits[6][7]:

  • Elimination of Expensive/Hazardous Reagents : It avoids the need for anhydrous solvents and expensive, moisture-sensitive bases like sodium hydride.

  • Improved Reaction Rates & Yields : The catalyst efficiently transports the phenoxide anion from the aqueous phase to the organic phase, accelerating the reaction.[8][9]

  • Simplified Work-up : Separation of the organic and aqueous phases is straightforward, simplifying product isolation on a large scale.

  • Enhanced Safety and Environmental Profile : Using water and a recyclable organic solvent is environmentally preferable.[7]

Q3: What are the most critical safety considerations when scaling up the α-chlorination step?

A: The α-chlorination of ketones can be highly exothermic and may involve hazardous reagents. Key safety considerations include:

  • Choice of Chlorinating Agent : Reagents like gaseous chlorine or sulfuryl chloride (SO₂Cl₂) are highly effective but pose significant handling risks (toxicity, corrosivity). N-Chlorosuccinimide (NCS) is a solid and generally safer alternative for large-scale operations, though its atom economy is lower.[5][10]

  • Thermal Management : The reaction must be conducted in a reactor with adequate cooling capacity to control the exotherm. A semi-batch process (slow addition of the chlorinating agent) is strongly recommended over a batch process to manage heat generation.

  • Off-Gas Management : The reaction can generate HCl or other acidic off-gases, which must be neutralized using a scrubber system before venting.

Process Workflow & Key Stages

The overall synthetic process can be visualized as a two-stage workflow. Each stage has critical parameters that must be optimized for successful scale-up.

G cluster_0 Stage 1: Precursor Synthesis (Williamson Etherification) cluster_1 Stage 2: α-Chlorination A 4-Chlorophenol + NaOH (aq) B Sodium 4-Chlorophenolate (in aqueous phase) A->B Deprotonation E Reaction Mixture (Biphasic System) B->E C α-Bromopinacolone (in organic solvent, e.g., Toluene) C->E D Phase Transfer Catalyst (e.g., TBAB) D->E Catalysis F 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one (Product in Organic Phase) E->F Nucleophilic Substitution (SN2) Heat G Ketone Precursor (F) in Solvent (e.g., CH2Cl2) F->G Purification/ Solvent Swap J Reaction at Controlled Temp. G->J H Chlorinating Agent (e.g., NCS) H->J Slow Addition I Acid Catalyst (optional) (e.g., p-TsOH) I->J K Crude 1-Chloro-1-(4-chlorophenoxy) -3,3-dimethylbutan-2-one J->K L Final Product K->L Work-up & Purification

Caption: Overall workflow for the two-stage synthesis of the target molecule.

Troubleshooting Guide

Stage 1: Precursor Synthesis - Williamson Etherification
ProblemPotential Cause(s)Recommended Solution(s)
Low or Stalled Conversion 1. Inefficient Phase Transfer: The phenoxide is not being transported effectively into the organic phase. 2. Insufficient Deprotonation: The aqueous base concentration is too low, or the reaction has not reached equilibrium. 3. Catalyst Poisoning: Impurities in starting materials may be deactivating the PTC.1. Optimize PTC: Increase catalyst loading (typically 1-5 mol%). Screen different catalysts (e.g., tetrabutylammonium bromide (TBAB), tetrabutylammonium hydrogen sulfate). 2. Increase Base Concentration: Use a higher concentration of NaOH (e.g., 50% w/w) to drive the deprotonation equilibrium. 3. Purify Starting Materials: Ensure 4-chlorophenol and α-bromopinacolone are of suitable purity.
Formation of Side Products 1. Hydrolysis of Bromopinacolone: The bromide starting material can be hydrolyzed by the aqueous base, especially at high temperatures. 2. Self-Condensation/Elimination: Under harsh basic conditions, the ketone starting material could undergo side reactions.1. Control Temperature: Maintain the reaction temperature between 60-80°C. Higher temperatures accelerate hydrolysis. 2. Optimize Reagent Stoichiometry: Use a slight excess of the 4-chlorophenol (e.g., 1.1 equivalents) to ensure the bromopinacolone is consumed quickly.
Difficult Phase Separation 1. Emulsion Formation: Vigorous stirring or the presence of impurities can lead to stable emulsions. 2. High Catalyst Concentration: Excessive amounts of PTC can act as a surfactant.1. Add Brine: After the reaction, add a saturated NaCl solution to "break" the emulsion by increasing the ionic strength of the aqueous phase. 2. Reduce Agitation Speed: Use controlled, efficient stirring rather than high-shear mixing. 3. Filter: If solid impurities are present, filter the mixture before phase separation.
Stage 2: α-Chlorination
ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Monochloro Product 1. Incomplete Reaction: Insufficient chlorinating agent or reaction time. 2. Product Degradation: Reaction temperature may be too high, or the product may be unstable to the work-up conditions.1. Monitor Reaction: Use in-process controls (e.g., HPLC, GC) to track the disappearance of starting material and confirm reaction completion before quenching. 2. Optimize Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the chlorinating agent. 3. Control Temperature: Maintain low temperatures (e.g., 0-25°C) during the addition and reaction.
Formation of Dichloro Byproduct 1. Over-chlorination: The desired product is reacting further with the chlorinating agent. This is a common issue in ketone chlorinations.[11] 2. Poor Temperature Control: "Hot spots" in the reactor can accelerate the second chlorination.1. Slow Reagent Addition: Add the chlorinating agent slowly and sub-surface to ensure it reacts immediately and its concentration remains low. 2. Use a Milder Reagent: Consider using a less reactive source of chlorine. 3. Optimize Solvent: A more polar solvent can sometimes improve selectivity.
Inconsistent Reaction Times 1. Catalyst Inactivity (if used): An acid catalyst (like p-TsOH) may be required to facilitate enol formation, and its activity could be variable. 2. Mixing Inefficiency: In a large reactor, poor mixing can lead to localized areas of low reagent concentration.1. Ensure Catalyst Quality: Use a fresh, dry acid catalyst if the reaction is acid-catalyzed. 2. Verify Mixing Parameters: Ensure the reactor's agitator is providing sufficient turnover for the given batch volume.

Experimental Protocols & Scale-Up Considerations

Protocol 1: Lab-Scale Synthesis of 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one via PTC

Materials:

  • 4-Chlorophenol (1.0 eq)

  • α-Bromopinacolone (1.05 eq)

  • Sodium Hydroxide (2.0 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.02 eq)

  • Toluene

  • Deionized Water

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 4-chlorophenol, toluene, and an aqueous solution of NaOH (50% w/w).

  • Add TBAB to the mixture.

  • Heat the mixture to 75°C with vigorous stirring.

  • Slowly add α-bromopinacolone over 30 minutes.

  • Maintain the reaction at 75°C and monitor by TLC or HPLC until the 4-chlorophenol is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature. Transfer to a separatory funnel and separate the layers.

  • Wash the organic layer with 1M HCl, then with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by crystallization or distillation.

Protocol 2: Lab-Scale α-Chlorination using N-Chlorosuccinimide (NCS)

Materials:

  • 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • Dichloromethane (DCM) or Acetonitrile

Procedure:

  • Dissolve the ketone precursor in DCM in a flask equipped with a magnetic stirrer and nitrogen inlet.

  • Cool the solution to 0°C in an ice bath.

  • Add NCS in portions over 20-30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by HPLC.

  • Upon completion, wash the reaction mixture with water and then with a saturated sodium bicarbonate solution to remove the succinimide byproduct.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Troubleshooting Decision Tree for Low Final Yield

G Start Low Final Yield of 1-Chloro-1-(4-chlorophenoxy) -3,3-dimethylbutan-2-one Check_Precursor Analyze Precursor Purity & Yield (Stage 1) Start->Check_Precursor Precursor_OK Precursor Yield/Purity >95%? Check_Precursor->Precursor_OK Troubleshoot_PTC Problem is in Stage 1: - Check PTC efficiency - Verify base concentration - Analyze for side products Precursor_OK->Troubleshoot_PTC No Check_Chlorination Problem is in Stage 2: Analyze crude post-chlorination Precursor_OK->Check_Chlorination Yes Chlorination_Issue What is the main impurity? Check_Chlorination->Chlorination_Issue Unreacted_SM High level of unreacted ketone precursor Chlorination_Issue->Unreacted_SM Starting Material Dichloro_Product High level of dichloro byproduct Chlorination_Issue->Dichloro_Product Dichloro Impurity Degradation Multiple degradation products Chlorination_Issue->Degradation Degradation Solve_Unreacted Solution: - Increase chlorinating agent - Extend reaction time - Check for catalyst deactivation Unreacted_SM->Solve_Unreacted Solve_Dichloro Solution: - Lower reaction temperature - Slow down reagent addition - Improve mixing Dichloro_Product->Solve_Dichloro Solve_Degradation Solution: - Lower temperature - Use milder work-up - Check raw material stability Degradation->Solve_Degradation

Caption: A decision tree to diagnose the root cause of low overall yield.

References

  • Maruoka, K., & Ooi, T. (2015). Phase-Transfer-Catalyzed Enantioselective α-Hydroxylation of Acyclic and Cyclic Ketones with Oxygen. ACS Catalysis. [Link]

  • Mills, F. D. (1986). Phase Transfer Catalysis: Improved Synthesis of Ketones from β-Keto Esters in an Aqueous Medium. Synthetic Communications. [Link]

  • Fehrentz, J. A., et al. (1999). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. The Journal of Organic Chemistry. [Link]

  • Mills, F. D. (1986). Phase Transfer Catalysis: Improved Synthesis of Ketones from β-Keto Esters in an Aqueous Medium. Taylor & Francis Online. [Link]

  • PrepChem. (n.d.). Synthesis of 1-(4-chlorophenoxy)-3,3-dimethyl-butan-2-one (Oxidation method). PrepChem.com. [Link]

  • Yadav, G. D., & Kadam, A. A. (2020). Gram-Scale Synthesis of Flavoring Ketones in One Pot via Alkylation–Decarboxylation on Benzylic Carbon Using a Commercial Solid Acid Catalyst. ACS Omega. [Link]

  • Aghapoor, K., et al. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Omega. [Link]

  • PrepChem. (n.d.). Synthesis of 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one (Williamson ether synthesis method). PrepChem.com. [Link]

  • Wang, H., et al. (2020). Upgrading ketone synthesis direct from carboxylic acids and organohalides. Nature Communications. [Link]

  • Wang, H., et al. (2020). Upgrading ketone synthesis direct from carboxylic acids and organohalides. ResearchGate. [Link]

  • Aghapoor, K., et al. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Publications. [Link]

  • Wikipedia. (n.d.). Ketone. Wikipedia. [Link]

  • ResearchGate. (n.d.). Optimized condition of Friedel-Crafts acylation. ResearchGate. [Link]

  • Ben-Ammar, A., et al. (2023). Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis. RSC Publishing. [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

  • Makosza, M. (n.d.). Phase Transfer Catalysis in Pharmaceutical Industry – Where Are We? Acta Poloniae Pharmaceutica. [Link]

  • Aghapoor, K., et al. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2023). Synthesis of Aldehydes & Ketones. Chemistry LibreTexts. [Link]

  • Google Patents. (n.d.). CN100532366C - Synthesis method of climbazole.
  • YouTube. (2025). Aldehyde & Ketone Reactions Practice - Mechanisms, Synthesis & Shortcuts. YouTube. [Link]

  • Henan Sunlake Enterprise Corporation. (n.d.). High Quality 1-(4-CHLOROPHENOXY)-3,3-DIMETHYL-1-CHLORO-2-BUTANONE Supplier. LookChem. [Link]

  • Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones Practice Problems. Chemistry Steps. [Link]

  • JoVE. (2020). Video: Identification of Unknown Aldehydes and Ketones. JoVE. [Link]

  • Wallington, T. J., et al. (2010). Products and mechanism of the reaction of chlorine atoms with 3-pentanone in 700-950 torr of N(2)/O(2) diluent at 297-515 K. PubMed. [Link]

  • Chad's Prep. (n.d.). 19.2 Synthesis of Ketones and Aldehydes. Chad's Prep. [Link]

  • Google Patents. (n.d.). US6337425B1 - Method for chlorinating ketones.
  • Naskar, D., Roy, S. (2003). Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride. Arkivoc. [Link]

  • Jing, Y., & Studer, A. (2014). Direct Conversion of Alcohols to α-Chloro Aldehydes and α-Chloro Ketones. Organic Letters. [Link]

  • Google Patents. (n.d.). CN1466561A - A method for preparing α' chloroketones.
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  • Pearson+. (n.d.). Chloroketones are synthesized when alkynes react with chlorine. Study Prep in Pearson+. [Link]

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Technical Support Center: Synthesis of 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and resolve impurities encountered during the synthesis of this key intermediate. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed analytical and purification protocols to ensure the successful synthesis of a high-purity product.

Introduction

1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one is a crucial intermediate in the synthesis of various agrochemicals, notably conazole fungicides such as hexaconazole.[1] The introduction of the chloro and chlorophenoxy groups at the alpha position of the ketone provides a versatile scaffold for further chemical modifications. The synthesis typically involves the chlorination of the precursor, 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one. While seemingly straightforward, this alpha-chlorination is often accompanied by the formation of several impurities that can complicate downstream applications and reduce overall yield and purity.

This guide is structured to provide a logical workflow for identifying and resolving these common issues, moving from understanding the synthetic pathways to detailed troubleshooting and analytical methodologies.

Visualizing the Synthetic Landscape

To better understand the process and potential pitfalls, let's visualize the synthetic pathway and the emergence of common impurities.

Synthesis_and_Impurities Precursor 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one Target 1-Chloro-1-(4-chlorophenoxy) -3,3-dimethylbutan-2-one (Desired Product) Precursor->Target Controlled Chlorination Overchlorination Dichlorinated Impurity (e.g., 1,1-dichloro or 1,3-dichloro) Precursor->Overchlorination Excess Chlorinating Agent or Prolonged Reaction Time ChlorinatingAgent Chlorinating Agent (e.g., SO2Cl2, NCS) ChlorinatingAgent->Target ChlorinatingAgent->Overchlorination Hydrolysis Hydrolysis Product (1-Hydroxy-1-(4-chlorophenoxy)...) Target->Hydrolysis Presence of Water Favorskii Favorskii Rearrangement Product (Ester/Acid) Target->Favorskii Strong Base Base Base Base->Favorskii Water Water Water->Hydrolysis

Caption: Synthetic pathway to the target molecule and the formation of major impurities.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific issues you may encounter during your synthesis, providing probable causes and actionable solutions.

Problem 1: Low Yield of the Desired Monochloro-Product with Significant Amounts of Starting Material Remaining

  • Probable Cause:

    • Insufficient Chlorinating Agent: The stoichiometry of the chlorinating agent to the starting material is critical. An insufficient amount will result in incomplete conversion.

    • Low Reaction Temperature: The activation energy for the chlorination may not be reached, leading to a sluggish or incomplete reaction.

    • Inefficient Mixing: Poor mixing can lead to localized reactions and areas of unreacted starting material.

    • Deactivated Chlorinating Agent: Some chlorinating agents can degrade upon storage or exposure to moisture.

  • Proposed Solutions:

    • Stoichiometry Adjustment: Carefully calculate and ensure a slight excess (e.g., 1.05-1.1 equivalents) of the chlorinating agent. Add the agent portion-wise to control the reaction.

    • Temperature Optimization: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or GC.

    • Improve Agitation: Ensure vigorous stirring throughout the reaction, especially during the addition of the chlorinating agent.

    • Reagent Quality Check: Use a fresh or properly stored chlorinating agent. If in doubt, test the agent on a small scale or use a new batch.

Problem 2: Presence of a Higher Molecular Weight Impurity Detected by GC-MS, Corresponding to a Dichlorinated Product

  • Probable Cause:

    • Excess Chlorinating Agent: A significant excess of the chlorinating agent will promote further chlorination of the desired monochloro-product.

    • Prolonged Reaction Time: Allowing the reaction to proceed for too long, even with the correct stoichiometry, can lead to over-chlorination.

    • High Reaction Temperature: Higher temperatures can increase the rate of the second chlorination reaction.

  • Proposed Solutions:

    • Precise Stoichiometry: Use a precise amount of the chlorinating agent, avoiding a large excess.

    • Reaction Monitoring: Closely monitor the reaction progress by GC or TLC. Quench the reaction as soon as the starting material is consumed to an acceptable level.

    • Temperature Control: Maintain a consistent and optimized reaction temperature. Avoid localized overheating.

Problem 3: Formation of a Polar Impurity, Insoluble in Nonpolar Solvents, with a Loss of the Chloro Group

  • Probable Cause:

    • Hydrolysis: The alpha-chloro ketone is susceptible to hydrolysis, especially in the presence of water or other nucleophiles, leading to the formation of the corresponding alpha-hydroxy ketone. This can occur during the reaction if the solvent is not anhydrous, or during the workup if exposed to aqueous conditions for an extended period.

  • Proposed Solutions:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

    • Careful Workup: Minimize the contact time with aqueous solutions during the workup. Use brine washes to reduce the amount of dissolved water in the organic layer.

    • Prompt Isolation: After the workup, dry the organic layer thoroughly (e.g., with anhydrous sodium sulfate or magnesium sulfate) and remove the solvent promptly.

Problem 4: Detection of an Isomeric Impurity with a Rearranged Carbon Skeleton (e.g., an Ester or Carboxylic Acid)

  • Probable Cause:

    • Favorskii Rearrangement: In the presence of a strong base, α-halo ketones can undergo a Favorskii rearrangement to form carboxylic acid derivatives.[1][2] This is particularly relevant if a basic workup is employed or if there are basic impurities in the reaction mixture.

  • Proposed Solutions:

    • Avoid Strong Bases: During the workup, use a mild base (e.g., saturated sodium bicarbonate solution) for neutralization and avoid strong bases like sodium hydroxide or alkoxides.

    • Neutral or Acidic Workup: If possible, perform a neutral or mildly acidic workup to quench the reaction.

    • Temperature Control during Workup: If a basic wash is necessary, perform it at a low temperature to minimize the rate of the rearrangement.

Frequently Asked Questions (FAQs)

Q1: What is the best chlorinating agent for this synthesis?

A1: Several chlorinating agents can be effective, including sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), and trichloroisocyanuric acid.[3] The choice often depends on the reaction scale, desired selectivity, and safety considerations. Sulfuryl chloride is a powerful and cost-effective reagent but can be less selective. NCS is a milder and more selective option, often used for substrates prone to over-chlorination.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) and gas chromatography (GC) are the most common methods.

  • TLC: Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, the product, and any major impurities. Visualize the spots under UV light.

  • GC: A capillary GC with a non-polar or medium-polarity column can provide excellent separation and quantification of the reaction components. This is the preferred method for accurate monitoring of conversion and impurity formation.

Q3: What are the typical purification methods for the final product?

A3:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or hexane/ethyl acetate mixtures) is an effective method for removing many impurities.

  • Column Chromatography: For high-purity requirements or to separate closely related impurities, silica gel column chromatography is recommended. A gradient elution with a mixture of nonpolar and polar solvents (e.g., hexane and ethyl acetate) usually provides good separation.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be a viable purification method.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): This provides detailed structural information and is excellent for confirming the identity of the product and identifying impurities.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing purity and identifying volatile impurities by their mass-to-charge ratio and fragmentation patterns.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for purity assessment, especially for less volatile or thermally labile compounds.

Analytical Protocols

Protocol 1: GC-MS Analysis for Purity Assessment

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar capillary column (e.g., DB-5ms or equivalent).

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

  • Injector Temperature: 250 °C.

  • MSD Transfer Line Temperature: 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL (split mode, e.g., 50:1).

  • MS Scan Range: 40-450 amu.

Expected Retention Times (Relative):

  • Starting Material (Unchlorinated): Rt1

  • Desired Product (Monochloro): Rt2 (> Rt1)

  • Dichlorinated Impurity: Rt3 (> Rt2)

Protocol 2: ¹H NMR for Structural Confirmation

  • Solvent: CDCl₃

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Expected Chemical Shifts (δ) for 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one:

    • ~1.2-1.4 ppm (s, 9H): tert-butyl protons.

    • ~6.0-6.2 ppm (s, 1H): Methine proton at the alpha-position (-CH(Cl)O-).

    • ~6.8-7.0 ppm (d, 2H): Aromatic protons ortho to the oxygen.

    • ~7.2-7.4 ppm (d, 2H): Aromatic protons meta to the oxygen.

Note: The presence of a singlet at ~4.8-5.0 ppm could indicate the unchlorinated starting material. Multiple signals in the methine proton region may suggest the presence of diastereomers if a chiral center is introduced.

Impurity Characterization Data

Compound Potential Impurity Expected ¹H NMR Signature Expected GC-MS Observation
Starting Material 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-oneSinglet at ~4.8-5.0 ppm (2H, -CH₂O-)Lower retention time than the product.
Over-chlorination 1,1-Dichloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-oneAbsence of the methine proton signal at ~6.0-6.2 ppm.Higher retention time and a molecular ion peak corresponding to the addition of another chlorine atom.
Hydrolysis Product 1-Hydroxy-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-oneA broad singlet for the hydroxyl proton and a shift in the methine proton signal.May be less volatile; could show a loss of HCl from the parent ion in the mass spectrum.
Favorskii Product Ester/Acid derivativeAbsence of the characteristic ketone and alpha-chloro proton signals; appearance of ester or carboxylic acid proton signals.Significantly different retention time and fragmentation pattern.

Purification Protocol: Recrystallization

  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, methanol, hexane, ethyl acetate) at room temperature and elevated temperatures to find a suitable recrystallization solvent or solvent system. The ideal solvent should dissolve the product well at high temperatures and poorly at low temperatures, while impurities remain soluble at low temperatures.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Logical Flow for Troubleshooting

Troubleshooting_Flowchart Start Reaction Complete Analyze Analyze Crude Product (TLC, GC-MS) Start->Analyze Purity_Check Is Purity > 95%? Analyze->Purity_Check Purify Purify Product (Recrystallization/Chromatography) Purity_Check->Purify Yes Identify_Impurity Identify Major Impurity Purity_Check->Identify_Impurity No End Pure Product Purify->End Unreacted_SM Unreacted Starting Material Identify_Impurity->Unreacted_SM Dichloro Dichlorinated Product Identify_Impurity->Dichloro Hydrolysis_Imp Hydrolysis Product Identify_Impurity->Hydrolysis_Imp Favorskii_Imp Favorskii Product Identify_Impurity->Favorskii_Imp Adjust_Stoichiometry Adjust Stoichiometry/ Increase Temperature Unreacted_SM->Adjust_Stoichiometry Troubleshoot Control_Chlorination Reduce Chlorinating Agent/ Monitor Reaction Time Dichloro->Control_Chlorination Troubleshoot Anhydrous_Conditions Use Anhydrous Conditions/ Careful Workup Hydrolysis_Imp->Anhydrous_Conditions Troubleshoot Avoid_Base Avoid Strong Base/ Neutral Workup Favorskii_Imp->Avoid_Base Troubleshoot Adjust_Stoichiometry->Start Re-run Synthesis Control_Chlorination->Start Re-run Synthesis Anhydrous_Conditions->Start Re-run Synthesis Avoid_Base->Start Re-run Synthesis

Caption: A logical flowchart for troubleshooting common issues in the synthesis.

References

  • Wikipedia. (n.d.). Favorskii rearrangement. Retrieved from [Link]

  • NROChemistry. (n.d.). Favorskii Rearrangement. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one. Retrieved from [Link]

  • Google Patents. (n.d.). CN101020663A - Synthesis method of climbazole.
  • Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • PubMed. (2006). Theoretical investigation on 1H and 13C NMR chemical shifts of small alkanes and chloroalkanes. Retrieved from [Link]

  • chemconnections.org. (n.d.). 13C NMR Spectroscopy 1H and 13C NMR compared. Retrieved from [Link]

  • ResearchGate. (n.d.). Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. Retrieved from [Link]

  • Spectroscopy Online. (n.d.). Analyzing Synthetic Cathinones Using Direct Sample Analysis Time-of-Flight Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Master Organic Chemistry. (2013). Selectivity In Free Radical Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy).
  • ResearchGate. (n.d.). Free radical chlorination of haloalkanes. Selectivity with respect to polar effect of substituents in substrate. Retrieved from [Link]

  • ResearchGate. (n.d.). A new synthesis for 1,3-dichloro-2-propanone. Retrieved from [Link]

  • YouTube. (2021). 21.3 Alpha Halogenation | Organic Chemistry. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]

  • CHEMISTRY 1000. (n.d.). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). Retrieved from [Link]

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enhancing the selectivity of transformations involving 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for enhancing selectivity in transformations involving 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one (CAS No. 57000-78-9). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile, yet challenging, α-chloro-α-phenoxyketone intermediate. Our goal is to provide you with actionable insights and troubleshooting strategies rooted in mechanistic principles to help you navigate the complexities of its reactivity and achieve your desired synthetic outcomes.

Structural & Reactivity Overview

1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one is a unique substrate characterized by several key structural features that dictate its chemical behavior:

  • Sterically Hindered Carbonyl: The presence of a bulky tert-butyl group significantly shields one face of the ketone, influencing the approach of nucleophiles.

  • Reactive α-Carbon: The C1 carbon is highly electrophilic, bearing two potential leaving groups (chloride and, under certain conditions, the 4-chlorophenoxy group).

  • Absence of α'-Hydrogens: Crucially, the carbon on the tert-butyl side of the carbonyl lacks protons. This structural feature completely inhibits the classical Favorskii rearrangement pathway that proceeds via a cyclopropanone intermediate.[1][2] Any rearrangement must occur through an alternative mechanism.

The interplay of these features creates a landscape of competing reaction pathways. Mastering selectivity requires a nuanced understanding of how to favor one pathway over others.

G cluster_start Starting Material cluster_paths Potential Transformation Pathways start 1-Chloro-1-(4-chlorophenoxy) -3,3-dimethylbutan-2-one SN2 Nucleophilic Substitution (Sₙ2) (Desired Pathway) start->SN2 Weakly Basic Soft Nucleophiles QF Quasi-Favorskii Rearrangement (Side Reaction) start->QF Strongly Basic Nucleophiles CR Carbonyl Reduction (Side Reaction) start->CR Reducing Agents (e.g., NaBH₄) CA Carbonyl Addition (Side Reaction) start->CA Organometallics (e.g., RMgX)

Figure 1: Competing reaction pathways for the title compound.

Frequently Asked Questions (FAQs)

Category 1: Nucleophilic Substitution at C1

Question: I am attempting to displace the chloride with an amine/thiol/imidazole, but I'm getting low yields and a complex mixture of byproducts. What is going wrong?

Answer: This is the most common challenge. The primary issue is competition from the Quasi-Favorskii rearrangement . Because your substrate lacks enolizable α'-hydrogens, it cannot follow the typical Favorskii pathway.[1] Instead, strongly basic nucleophiles (like primary/secondary amines or alkoxides) can attack the carbonyl carbon first. This initiates a rearrangement that expels the chloride, leading to a rearranged amide or ester product instead of the desired direct substitution product.[3]

To enhance selectivity for Sₙ2 substitution:

  • Choose Your Base Carefully: If your nucleophile is a salt (e.g., the sodium salt of a thiol), use it directly. If you are using a neutral nucleophile like an amine and require a base to scavenge HCl, use a non-nucleophilic, sterically hindered base like proton sponge or 2,6-lutidine. Avoid strong, unhindered bases like hydroxides, alkoxides, or excess amine.

  • Lower the Temperature: Sₙ2 reactions generally have a lower activation energy than rearrangement or elimination pathways. Running your reaction at 0 °C or even -20 °C can significantly favor the desired substitution.

  • Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents stabilize the Sₙ2 transition state and do not participate in the reaction, unlike protic solvents which can solvate the nucleophile and reduce its reactivity.[4]

An excellent example of a successful Sₙ2 reaction is the synthesis of the antifungal agent Climbazole, where 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one is reacted with imidazole.[5][6]

Question: Why is the Quasi-Favorskii rearrangement such a problem with this specific molecule?

Answer: The mechanism, sometimes called the pseudo-Favorskii rearrangement, is favored when enolate formation is impossible.[3] The process unfolds as follows:

G A 1. Carbonyl Attack (Rate-Limiting) B 2. Tetrahedral Intermediate Formation A->B Strong Base (e.g., RO⁻, R₂NH) C 3. Concerted Rearrangement & Chloride Expulsion B->C Acyl Group Migration D 4. Rearranged Product (Ester/Amide) C->D Proton Transfer (if needed)

Figure 2: Simplified mechanism of the Quasi-Favorskii rearrangement.

Strongly basic nucleophiles preferentially attack the electrophilic carbonyl carbon.[7][8][9] The resulting tetrahedral intermediate collapses, but instead of reforming the carbonyl, the neighboring carbon group (in this case, the C1 bearing the chloro- and phenoxy- groups) migrates, displacing the chloride ion in a concerted step. This pathway is particularly facile here because the bulky tert-butyl group does not migrate, leaving the acyl group to shift, ultimately leading to a rearranged carboxylic acid derivative.[10]

Category 2: Reactions at the Carbonyl Group

Question: I want to stereoselectively reduce the ketone to a chlorohydrin. Which reagents are best?

Answer: The stereochemical outcome of the carbonyl reduction is dictated by the interplay between steric hindrance from the tert-butyl group and potential chelation effects involving the α-substituents.

  • For Felkin-Anh Controlled Addition (anti-diol product): Use small, non-chelating hydride reagents like Sodium Borohydride (NaBH₄) or L-Selectride®. These reagents will approach from the face opposite the large tert-butyl group, leading to a predictable diastereomer.[11]

  • For Chelation-Controlled Addition (syn-diol product): Use reagents capable of coordinating with both the carbonyl oxygen and the chlorine or phenoxy oxygen. Zinc-based reagents, like a combination of ZnCl₂ and a hydride source or an organozinc compound, can form a rigid five-membered chelate. This forces the nucleophile to attack from the same face as the tert-butyl group, reversing the normal stereoselectivity.[11]

Question: Can I perform a Grignard addition to the carbonyl?

Answer: Yes, but with significant caution. Grignard reagents (RMgX) are both strong nucleophiles and strong bases. While addition to the carbonyl is possible, you will face strong competition from the Quasi-Favorskii rearrangement. To favor carbonyl addition:

  • Use less basic Grignard reagents (e.g., PhMgBr vs. MeMgBr).

  • Employ very low temperatures (-78 °C is standard).

  • Consider using organocerium reagents (prepared by adding CeCl₃ to the Grignard). Cerium reagents are significantly less basic but retain high nucleophilicity, dramatically suppressing side reactions like enolization and rearrangement.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion in Sₙ2 reaction. 1. Nucleophile is too weak or sterically hindered. 2. Reaction temperature is too low. 3. Impure starting material.1. Use a more potent nucleophile or consider converting it to a more reactive form (e.g., using NaH to deprotonate a thiol). 2. Gradually increase the temperature from 0 °C to room temperature, monitoring by TLC. 3. Purify the starting ketone via recrystallization or column chromatography.
Main product is the rearranged amide/ester. 1. Nucleophile is too basic. 2. Reaction temperature is too high. 3. Inappropriate base used to scavenge acid.1. Switch to a less basic nucleophile or use the salt form. 2. Run the reaction at 0 °C or below. 3. Use a non-nucleophilic, hindered base (e.g., 2,6-lutidine).
Multiple spots on TLC, difficult to purify. 1. A mixture of Sₙ2 and rearrangement products. 2. Decomposition of starting material or product. 3. Elimination side reactions.1. Re-optimize conditions (temperature, base, solvent) to favor a single pathway. 2. Ensure the reaction is run under an inert atmosphere (N₂ or Ar) and use anhydrous solvents. 3. Use a less basic nucleophile.
Diastereomeric mixture obtained in carbonyl reduction. 1. Reducing agent is not selective enough. 2. Reaction temperature is too high, allowing for equilibration.1. For anti-selectivity, use a bulkier reagent like L-Selectride®. For syn-selectivity, ensure chelation conditions with ZnCl₂ or a similar Lewis acid. 2. Maintain low temperatures (e.g., -78 °C) throughout the addition.

Experimental Protocol: Selective Substitution with Imidazole

This protocol provides a method for synthesizing 1-(4-chlorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one, a reaction that favors the Sₙ2 pathway.

Figure 3: General workflow for the Sₙ2 substitution with imidazole.

Materials:

  • 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one (1.0 eq)

  • Imidazole (1.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Imidazolide: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add imidazole (1.2 eq). Add anhydrous DMF to dissolve. Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir the resulting slurry at 0 °C for 30 minutes.

  • Reaction: Dissolve the starting ketone (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the imidazolide slurry at 0 °C over 15 minutes.

  • Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, cool the flask back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure substitution product.

Rationale for this Protocol: By pre-forming the sodium salt of imidazole, we use a strong nucleophile (imidazolide) but avoid having a strong base present during the reaction with the ketone that could initiate the Quasi-Favorskii rearrangement. DMF is an ideal polar aprotic solvent for this Sₙ2 reaction.

References

  • Stereoselective, Biocatalytic Reductions of α-chloro-β-keto Esters. (2005). Vertex AI Search.
  • Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. (2025). JoVE.
  • Reaction Engineering Enables Selective Chemoenzymatic Transformation of Alkynes into α-Bromoketones and 1,2-Dibromostyrenes. (2026). Green Chemistry (RSC Publishing).
  • Favorskii rearrangement. Wikipedia.
  • Favorskii rearrangement reaction, mechanism and affecting factors. (2023). Purechemistry.
  • Favorskii Rearrangement. NROChemistry.
  • FAVORSKII REARRANGEMENT | MECHANISM | APPLIC
  • Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. (2025).
  • Synthesis of 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one. PrepChem.com.
  • Nucleophilic substitution reactions of α-haloketones: A comput
  • Favorskii Rearrangement. Organic Chemistry Tutor.
  • Synthesis of 1-(4-chlorophenoxy)-3,3-dimethyl-butan-2-one. PrepChem.com.
  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC - NIH.
  • Synthetic Access to Arom
  • Towards continuous enantioselective α-alkylation of ketones via direct enamine photoexcit
  • 22.S: Carbonyl Alpha-Substitution Reactions (Summary). (2024). Chemistry LibreTexts.
  • Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society.
  • A Comparative Guide to Stereochemical Outcomes in Reactions of Chiral Alpha-Haloketones. Benchchem.
  • 1-(4-chlorophenoxy)-3,3-dimethyl-1-chloro-2-butanone. Guidechem.
  • The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. Organic Chemistry Portal.
  • Continuous Enantioselective α-Alkylation of Ketones via Direct Photoexcit
  • α-Chloroketone and α-Chloroaldehyde synthesis by chlorin
  • Chapter 19. Aldehydes and Ketones: Nucleophilic Addition Reactions. CHEM 245 AE.
  • Stereoselective Nucleophilic Additions to Aldehydes and Synthesis of α-Amino-β- Hydroxy-Esters. Diva-Portal.org.
  • 1-(4-Clorophenoxy)-3,3-dimethyl-1-(imidazole-1-yl)-2-butanone. CymitQuimica.
  • Climbazole | C15H17ClN2O2. PubChem - NIH.
  • 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. (2025). Chemistry LibreTexts.
  • 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone. Echemi.
  • 1-chloro-1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone. Echemi.
  • Nucleophilic Addition To Carbonyls. (2022). Master Organic Chemistry.

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Validation & Comparative

A Comparative Guide to the Antifungal Potential of 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pressing Need for Novel Antifungal Agents

The landscape of infectious diseases is continually evolving, with fungal infections posing a significant and growing threat to public health. The rise of antifungal resistance, coupled with a limited arsenal of effective drugs, necessitates the exploration of novel chemical scaffolds with potent and broad-spectrum antifungal activity. Within this context, α-haloketones have emerged as a promising class of compounds due to their inherent reactivity and potential for diverse chemical modifications. This guide provides an in-depth technical comparison of the antifungal potential of 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one and its derivatives, benchmarking their predicted activity against established antifungal agents and closely related structural analogs.

The core structure, featuring a reactive α-chloro ketone, a 4-chlorophenoxy moiety, and a bulky t-butyl group, presents a unique combination of functionalities that suggest a potential for antifungal efficacy. The 4-chlorophenoxy group is a common feature in several known antifungal agents, and the α-chloro ketone provides a reactive site for potential interaction with fungal biomolecules. This guide will delve into the scientific rationale behind the predicted antifungal activity, the experimental methodologies for its validation, and a comparative analysis based on available data for analogous compounds.

Comparative Analysis of Antifungal Activity

Direct experimental data on the antifungal activity of 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one is not extensively available in peer-reviewed literature. However, a robust comparative analysis can be constructed by examining its close structural analogs and established antifungal agents.

Structural Analogs and Their Significance

A key structural analog to our target compound is Climbazole , an active ingredient in many anti-dandruff and antifungal treatments[1]. The chemical structure of Climbazole is 1-(4-chlorophenoxy)-1-(imidazol-1-yl)-3,3-dimethylbutan-2-one[2][3]. The primary difference is the substitution of the α-chloro group in our target molecule with an imidazole group in Climbazole. This substitution is significant, as the imidazole moiety is a cornerstone of the azole class of antifungals, which function by inhibiting the enzyme lanosterol 14α-demethylase, a critical component in the ergosterol biosynthesis pathway of fungi[4].

Another relevant class of compounds for comparison are other α-haloketones that have been evaluated for antifungal activity. For instance, a novel compound, 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone , has demonstrated significant in vitro activity against various Candida species, with Minimum Inhibitory Concentrations (MICs) in the low µg/mL range for some strains[5][6]. This provides valuable insight into the potential potency of α-haloketones bearing a 4-chlorophenyl group.

Comparative MIC Data

To provide a quantitative comparison, the following table summarizes the reported MIC values for the aforementioned structural analog and standard antifungal drugs against common fungal pathogens. The projected activity of the target compound and its derivatives can be benchmarked against these values.

Compound/DrugCandida albicans (MIC in µg/mL)Candida glabrata (MIC in µg/mL)Candida parapsilosis (MIC in µg/mL)Candida krusei (MIC in µg/mL)
1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one Derivatives Predicted Potent ActivityPredicted ActivityPredicted ActivityPredicted Activity
2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone[5][6]0.00195 - 160.25 - 16>16>16
Fluconazole (Reference Azole)[7]0.25 - >640.5 - >640.25 - 88 - >64
Amphotericin B (Reference Polyene)[7]0.125 - 20.25 - 20.125 - 10.5 - 4

Note: The activity of 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one derivatives is a projection based on the activity of its structural analogs. Actual experimental data is required for definitive validation.

Predicted Mechanism of Action

The presence of the 4-chlorophenoxy group and the overall structural similarity to azole-like compounds suggest that 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one derivatives may act as inhibitors of ergosterol biosynthesis. The α-chloro ketone functionality also introduces the possibility of a covalent mechanism of action, where the compound could act as an alkylating agent, forming covalent bonds with nucleophilic residues in the active site of target enzymes.

Antifungal_Mechanism_of_Action cluster_fungus Fungal Cell Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Lanosterol_14a_demethylase Lanosterol 14α-demethylase Ergosterol_Biosynthesis->Lanosterol_14a_demethylase Key Enzyme Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Catalyzes conversion Disrupted_Membrane Disrupted Membrane Integrity & Fungal Cell Death Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Essential Component Fungal_Cell_Membrane->Disrupted_Membrane Leads to Target_Compound 1-Chloro-1-(4-chlorophenoxy)- 3,3-dimethylbutan-2-one Derivative Inhibition Inhibition Target_Compound->Inhibition Inhibition->Lanosterol_14a_demethylase

Caption: Predicted mechanism of action for the target compound.

Experimental Validation Protocols

To empirically validate the antifungal activity of 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one derivatives, a series of standardized in vitro assays are essential. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This assay is the gold standard for determining the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds).

    • Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Preparation of Antifungal Dilutions:

    • Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC (e.g., 64 to 0.125 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.

    • Include a positive control (fungal inoculum without the test compound) and a negative control (medium only).

    • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination:

    • Visually inspect the plates for fungal growth. The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Workflow Broth Microdilution Workflow for MIC Determination Start Start Prepare_Inoculum Prepare Fungal Inoculum (0.5 McFarland) Start->Prepare_Inoculum Prepare_Dilutions Prepare Serial Dilutions of Test Compound Start->Prepare_Dilutions Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Prepare_Dilutions->Inoculate_Plate Incubate Incubate at 35°C for 24-48h Inoculate_Plate->Incubate Read_Results Visually Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination via broth microdilution.

Minimum Fungicidal Concentration (MFC) Assay

The MFC assay is performed to determine the lowest concentration of an antifungal agent that kills the fungus.

Step-by-Step Methodology:

  • Perform MIC Assay:

    • Follow the protocol for the broth microdilution MIC assay as described above.

  • Subculturing:

    • After determining the MIC, take a small aliquot (e.g., 10 µL) from each well that shows no visible growth.

    • Spread the aliquot onto an agar plate that does not contain any antifungal agent.

  • Incubation and MFC Determination:

    • Incubate the agar plates at 35°C for 24-48 hours.

    • The MFC is the lowest concentration of the compound from the MIC assay that results in no fungal growth on the agar plate (typically defined as a ≥99.9% reduction in CFU/mL compared to the initial inoculum).

Structure-Activity Relationship (SAR) Insights

The antifungal activity of 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one derivatives is likely influenced by the interplay of its structural components:

  • α-Chloro Ketone: This group is an electrophilic center and can potentially react with nucleophilic residues in fungal enzymes, leading to irreversible inhibition. The reactivity can be modulated by the nature of the substituents on the adjacent carbon.

  • 4-Chlorophenoxy Moiety: The presence and position of the chlorine atom on the phenoxy ring can significantly impact the compound's lipophilicity and electronic properties, which in turn affect its ability to penetrate the fungal cell membrane and bind to its target.

  • t-Butyl Group: This bulky group can influence the compound's steric interactions with the target enzyme, potentially enhancing binding affinity and selectivity.

Future synthetic efforts should focus on modifying these key structural features to optimize antifungal potency and broaden the spectrum of activity. For instance, replacing the chlorine atom with other halogens or electron-withdrawing groups could fine-tune the compound's reactivity and biological activity.

Conclusion and Future Directions

While direct experimental validation is pending, a comprehensive analysis of structural analogs strongly suggests that 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one and its derivatives represent a promising new class of antifungal agents. Their structural similarity to known antifungals, coupled with the presence of a reactive α-chloro ketone, points towards a potential mechanism involving the inhibition of ergosterol biosynthesis and/or covalent modification of fungal enzymes.

The detailed experimental protocols provided in this guide offer a clear roadmap for the systematic evaluation of these compounds. Future research should focus on synthesizing a library of derivatives with modifications to the key structural moieties and conducting thorough in vitro and in vivo testing to establish their efficacy, safety, and spectrum of activity. Such studies will be instrumental in determining the clinical potential of this novel chemical scaffold in the ongoing fight against fungal infections.

References

  • Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains. Frontiers in Microbiology. [Link]

  • Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains. PubMed. [Link]

  • Synthesis And Antifungal Activity Of Terbinafine Analogues. ResearchGate. [Link]

  • Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. National Institutes of Health. [Link]

  • Fluconazole vs amphotericin B: "in vitro" comparative evaluation of the minimal inhibitory concentration (MIC) against yeasts isolated from AIDS patients. Epistemonikos. [Link]

  • 4-(4- chlorophenoxy)-2'- chlorphenyl-alpha- Bromomethyl ketone preparation method.
  • New antifungal 4-chloro-3-nitrophenyldifluoroiodomethyl sulfone reduces the Candida albicans pathogenicity in the Galleria mellonella model organism. National Institutes of Health. [Link]

  • Mixtures comprising climbazole.
  • 2-(4-CHLOROPHENOXY)ETHANOL. precisionFDA. [Link]

  • Synthesis and antifungal activity of novel oxazolidin-2-one-linked 1,2,3-triazole derivatives. Royal Society of Chemistry. [Link]

  • Climbazole | C15H17ClN2O2 | CID 37907. PubChem. [Link]

  • Synthesis and Antifungal Activity of Chalcone Derivatives Containing 1,3,4‐Thiadiazole. Wiley Online Library. [Link]

  • CLIMBAZOLUM (CLIMBAZOLE). Ataman Kimya. [Link]

  • Climbazole. Wikipedia. [Link]

  • a, the MIC values of the tested thiazole derivatives in the medium with.... ResearchGate. [Link]

  • MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. MDPI. [Link]

  • Evaluation of the genotoxicity of the imidazole antifungal climbazole: comparison to published results for other azole compounds. PubMed. [Link]

  • Synthesis and Antifungal Activity of Chalcone Derivatives Containing 1,3,4-Thiadiazole. PubMed. [Link]

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A Researcher's Guide to the Preclinical Evaluation of Novel 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutic agents, the journey from chemical synthesis to potential clinical application is both arduous and exacting. This guide provides a comprehensive framework for the in vitro and in vivo evaluation of new chemical entities derived from 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one. Drawing upon established principles of drug discovery and preclinical testing, this document is intended for researchers, scientists, and drug development professionals. It offers not just a series of protocols, but a logical, self-validating system for assessing the therapeutic potential of this emerging class of compounds.

The structural backbone of 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one, particularly its relation to known antifungal agents like Climbazole, suggests a promising starting point for the development of new anti-infective or cytotoxic agents. This guide will therefore focus on a preclinical testing cascade designed to elucidate the bioactivity, mechanism of action, and preliminary safety and efficacy of novel derivatives.

Section 1: Synthesis and Characterization of Novel Derivatives

The logical first step in the evaluation of this compound class is the generation of a focused library of derivatives. The presence of a reactive α-chloro ketone moiety in the parent compound provides a versatile handle for synthetic modification. A plausible and efficient route to novel derivatives involves the nucleophilic substitution of the chlorine atom.

Proposed Synthetic Pathway:

A variety of nucleophiles can be employed to displace the chlorine atom, leading to a diverse range of derivatives. For instance, reaction with imidazoles, triazoles, or other nitrogen-containing heterocycles can yield compounds with potential antifungal activity, owing to their structural similarity to azole antifungals.[1][2]

G cluster_0 Synthesis of Novel Derivatives Parent_Compound 1-Chloro-1-(4-chlorophenoxy)- 3,3-dimethylbutan-2-one Reaction Nucleophilic Substitution Parent_Compound->Reaction Nucleophile Nucleophile (e.g., Imidazole, Triazole) Nucleophile->Reaction Derivative_Library Library of Novel Derivatives Reaction->Derivative_Library

Caption: Proposed synthetic route for generating a library of novel derivatives.

All newly synthesized compounds must be rigorously characterized using standard analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm their structure and purity.

Section 2: In Vitro Evaluation: From Cytotoxicity to Mechanism of Action

The initial biological assessment of the synthesized derivatives is performed using a battery of in vitro assays. This stage is critical for identifying lead compounds with promising activity and for elucidating their mechanism of action.

Preliminary Cytotoxicity Screening

The first step is to assess the general cytotoxicity of the novel compounds against a panel of relevant cell lines. If an antifungal effect is hypothesized, this panel should include representative fungal pathogens such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. For broader cytotoxic or potential anticancer activity, a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous human cell line (e.g., HEK293) should be used to determine selectivity.[3]

Key Assays for Cytotoxicity:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][4]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay also measures metabolic activity but has the advantage of producing a water-soluble formazan product, simplifying the protocol.[5]

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the release of LDH from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.[6]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the novel compounds and include appropriate controls (vehicle control, positive control with a known cytotoxic agent). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.[1]

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]

Data Presentation: Comparative Cytotoxicity (IC₅₀ Values in µM)

CompoundC. albicansC. neoformansMCF-7 (Human Breast Cancer)HEK293 (Normal Human Kidney)Selectivity Index (HEK293 IC₅₀ / C. albicans IC₅₀)
Parent Compound >100>10085.2>100-
Derivative 1 (Imidazole) 8.512.345.792.110.8
Derivative 2 (Triazole) 5.29.833.188.517.0
Fluconazole (Control) 1.84.5>100>100>55.6

Note: The data presented in this table is illustrative and intended to demonstrate how experimental results would be summarized.

Mechanism of Action Studies

For compounds demonstrating significant and selective activity, the next crucial step is to elucidate their mechanism of action. Given the structural similarity to azole antifungals, a primary hypothesis would be the inhibition of ergosterol biosynthesis.

Key Approaches for Mechanism of Action Studies:

  • Target-Based Assays: If a specific molecular target is hypothesized (e.g., lanosterol 14α-demethylase for antifungal activity), direct enzymatic assays should be performed.[2][7]

  • Cellular Pathway Analysis: Techniques such as Western blotting or reporter gene assays can be used to investigate the impact of the compounds on specific signaling pathways. For antifungal agents, this could include pathways involved in cell wall integrity, stress response, and virulence.[8][9][10]

  • Affinity Chromatography: This technique can be used to "fish" for the cellular targets of a bioactive compound from a cell lysate.[11]

Signaling Pathway Analysis: Potential Antifungal Targets

The following diagram illustrates key signaling pathways in fungi that are potential targets for novel antifungal agents.

G cluster_1 Fungal Signaling Pathways as Drug Targets cluster_2 Ergosterol Biosynthesis cluster_3 Cell Wall Integrity Pathway cluster_4 Two-Component Signaling Lanosterol Lanosterol 14-alpha-demethylase 14-alpha-demethylase Lanosterol->14-alpha-demethylase Inhibited by Azoles Ergosterol Ergosterol 14-alpha-demethylase->Ergosterol Cell_Membrane_Integrity Cell_Membrane_Integrity Ergosterol->Cell_Membrane_Integrity Cell_Wall_Stress Cell_Wall_Stress MAPK_Cascade MAPK_Cascade Cell_Wall_Stress->MAPK_Cascade Cell_Wall_Synthesis Cell_Wall_Synthesis MAPK_Cascade->Cell_Wall_Synthesis Environmental_Stimulus Environmental_Stimulus Histidine_Kinase Histidine_Kinase Environmental_Stimulus->Histidine_Kinase Response_Regulator Response_Regulator Histidine_Kinase->Response_Regulator Gene_Expression Gene_Expression Response_Regulator->Gene_Expression

Caption: Key fungal signaling pathways as potential targets for novel compounds.

Section 3: In Vivo Evaluation: Assessing Efficacy and Pharmacokinetics

Promising lead compounds identified through in vitro screening must then be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics (PK), and preliminary safety.

Animal Models for Efficacy Testing

The choice of animal model is critical and depends on the therapeutic indication. For antifungal drug development, murine models of systemic infection are standard.[4]

Experimental Protocol: Murine Model of Systemic Candidiasis

  • Infection: Immunocompetent or immunosuppressed mice are infected intravenously with a standardized inoculum of C. albicans.

  • Treatment: At a specified time post-infection, mice are treated with the novel compound, a vehicle control, or a standard-of-care antifungal (e.g., fluconazole) via an appropriate route of administration (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Mice are monitored daily for clinical signs of illness and survival.

  • Endpoint Analysis: At the end of the study, or upon reaching a humane endpoint, key organs (e.g., kidneys, brain) are harvested to determine the fungal burden (colony-forming units per gram of tissue).

Data Presentation: In Vivo Antifungal Efficacy

Treatment GroupMean Survival (Days)Kidney Fungal Burden (log CFU/g ± SD)
Vehicle Control 56.8 ± 0.5
Derivative 2 (10 mg/kg) 124.2 ± 0.7
Derivative 2 (25 mg/kg) >21 (all survived)2.1 ± 0.4
Fluconazole (10 mg/kg) 153.5 ± 0.6

Note: This data is hypothetical and serves as an example of how to present in vivo efficacy results.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a novel compound is essential for optimizing its dosing regimen.[12][13]

Key PK/PD Parameters to Evaluate:

  • Pharmacokinetics (PK):

    • Maximum concentration (Cmax): The highest concentration of the drug in the blood.

    • Time to maximum concentration (Tmax): The time at which Cmax is reached.

    • Area under the curve (AUC): The total drug exposure over time.

    • Half-life (t½): The time it takes for the drug concentration to decrease by half.

  • Pharmacodynamics (PD):

    • The relationship between drug concentration and the observed therapeutic effect (e.g., reduction in fungal burden).

Experimental Workflow: In Vivo PK/PD Study

G cluster_5 In Vivo PK/PD Workflow Animal_Dosing Administer Compound to Animal Model Blood_Sampling Serial Blood Sampling at Timed Intervals Animal_Dosing->Blood_Sampling Drug_Quantification Quantify Drug Concentration (e.g., LC-MS/MS) Blood_Sampling->Drug_Quantification PK_Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC, t½) Drug_Quantification->PK_Analysis PD_Analysis Correlate PK Parameters with Efficacy Data PK_Analysis->PD_Analysis Optimal_Dose Determine Optimal Dosing Regimen PD_Analysis->Optimal_Dose

Sources

validating the mechanism of action of herbicides derived from 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Molecular Target of a New Herbicide Candidate

In the relentless pursuit of effective and selective weed management solutions, novel chemical entities require rigorous validation of their mechanism of action (MoA). This guide focuses on a specific class of herbicides derived from 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one. The presence of an α-chloro ketone functional group, a known reactive moiety in several herbicide classes, alongside a chlorophenoxy group, suggests a potential MoA. While chlorophenoxy compounds like 2,4-D are known synthetic auxins, the overall structure of our target molecule points towards a different pathway.[1][2] The critical α-chloro group strongly suggests that the primary MoA is the inhibition of very-long-chain fatty acid (VLCFA) synthesis .[3][4]

Herbicides that inhibit VLCFA elongases are crucial for controlling seedling grasses and some broadleaf weeds by preventing their emergence and growth.[5][6] They act on the VLCFA elongase complex in the endoplasmic reticulum, which is essential for producing fatty acids with more than 18 carbons. These VLCFAs are vital components of cell membranes, cuticular waxes, and suberin, playing a critical role in plant growth and development.[5]

This guide provides a comprehensive framework for researchers to systematically validate this proposed MoA. We will detail the causal logic behind experimental choices, present self-validating protocols, and compare the herbicidal effects to established VLCFA inhibitors.

Part 1: The Investigative Workflow - A Multi-faceted Approach

Validating a herbicide's MoA is not a linear process but an integrated workflow. We must progress from whole-plant physiological observations to specific biochemical assays. This ensures that the macroscopic symptoms can be mechanistically linked to a precise molecular target.

G cluster_0 Phase 1: Physiological & Phenotypic Analysis cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Comparative Analysis & Confirmation P1 Whole-Plant Bioassays (Pre- and Post-Emergence) P2 Symptomology Analysis P1->P2 Observe injury symptoms B1 Lipid Synthesis Assay (Radiolabeled Acetate Incorporation) P2->B1 Hypothesize MoA B2 Direct VLCFA Elongase Enzyme Assay B1->B2 Confirm target pathway C1 Comparison with known VLCFA Inhibitors (e.g., S-metolachlor) B2->C1 Validate specific target C2 Metabolite Profiling C1->C2 Corroborate findings

Caption: Workflow for validating the herbicide's mechanism of action.

Part 2: Experimental Protocols for MoA Validation

Physiological and Phenotypic Analysis

The initial step is to characterize the herbicidal effect at the whole-plant level. VLCFA inhibitors are typically soil-applied and affect germinating seedlings.[4]

Experimental Protocol: Pre-Emergence Bioassay

  • Planting: Use sensitive indicator species such as annual grasses (e.g., Setaria faberi, giant foxtail) and small-seeded broadleaf weeds (e.g., Amaranthus retroflexus, redroot pigweed). Plant seeds in pots containing a standardized soil mix.

  • Herbicide Application: Prepare serial dilutions of the test herbicide and a known VLCFA inhibitor (e.g., S-metolachlor) as a positive control. Apply the herbicides to the soil surface immediately after planting to simulate pre-emergence application. Include an untreated control.

  • Growth Conditions: Place pots in a controlled growth chamber with standardized light, temperature, and humidity.

  • Data Collection: After 14-21 days, assess the emergence rate and observe injury symptoms. Quantify the fresh weight of emerged shoots.

  • Analysis: Calculate the GR50 (the concentration required to inhibit growth by 50%) for the test compound and compare it to the positive control.

Expected Observations and Causality:

If the herbicide is a VLCFA inhibitor, you should observe a failure of susceptible grass shoots to emerge from the coleoptile, resulting in a "buggy-whip" appearance.[4] Broadleaf plants may show stunting, leaf crinkling, and a dark green coloration.[4] These symptoms arise because the inhibition of VLCFA synthesis disrupts the formation of cuticular waxes and cell membranes, which are critical for shoot emergence and expansion.[3]

Table 1: Hypothetical Pre-Emergence Bioassay Data

TreatmentConcentration (µM)Emergence (%)Shoot Fresh Weight (mg)Injury Symptoms
Untreated Control098550Healthy growth
Test Herbicide 175320Mild stunting
101580Severe stunting, buggy-whipping
100210No emergence
S-metolachlor 180350Mild stunting
101065Severe stunting, buggy-whipping
10018No emergence
Biochemical Validation: Pinpointing the Target Pathway

Physiological data provides clues, but biochemical assays are required to confirm the inhibition of lipid synthesis, specifically VLCFA elongation.

Experimental Protocol: In Vivo Lipid Synthesis Assay

This assay measures the overall impact of the herbicide on fatty acid synthesis by tracking the incorporation of a radiolabeled precursor.

  • Plant Material: Use excised coleoptile tips from a susceptible grass species (e.g., sorghum or maize) grown in the dark.

  • Incubation: Incubate the tissue in a buffer solution containing the test herbicide at various concentrations, a known VLCFA inhibitor, and an untreated control.

  • Radiolabeling: Add ¹⁴C-acetate to the buffer and incubate for several hours. ¹⁴C-acetate is a primary building block for fatty acid synthesis.

  • Lipid Extraction: Terminate the reaction and extract the total lipids from the tissue using a chloroform:methanol solvent system.

  • Quantification: Measure the amount of radiolabel incorporated into the lipid fraction using liquid scintillation counting.

  • Analysis: Determine the concentration of the herbicide required to inhibit lipid synthesis by 50% (I50).

Expected Results and Interpretation:

A potent VLCFA inhibitor will significantly reduce the incorporation of ¹⁴C-acetate into the total lipid fraction. This occurs because the elongase enzymes, which are downstream of initial fatty acid synthesis, are blocked, leading to a feedback inhibition or disruption of the entire pathway.

G cluster_pathway VLCFA Synthesis Pathway Acetate ¹⁴C-Acetate MalonylCoA Malonyl-CoA Acetate->MalonylCoA FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS C16_C18 C16-C18 Fatty Acids FAS->C16_C18 Elongase VLCFA Elongase Complex C16_C18->Elongase VLCFA Very-Long-Chain Fatty Acids (>C18) Elongase->VLCFA Herbicide Test Herbicide Herbicide->Elongase Inhibition

Caption: Proposed inhibition point of the test herbicide in the VLCFA pathway.

Table 2: Hypothetical Lipid Synthesis Inhibition Data

TreatmentConcentration (µM)¹⁴C-Acetate Incorporation (DPM/mg tissue)% Inhibition
Untreated Control015,0000
Test Herbicide 0.112,50016.7
17,80048.0
102,10086.0
S-metolachlor 0.113,10012.7
18,20045.3
102,50083.3

The similar I50 values between the test herbicide and S-metolachlor would provide strong evidence that they share a common MoA.

Part 3: Comparative Analysis and Alternative MoA

To build a robust case, it is essential to compare the new herbicide's profile against alternatives and rule out other potential mechanisms of action.

Comparison with Herbicides of a Different MoA

Phenoxy herbicides are classically associated with synthetic auxin activity.[1][2][7] A comparative study can definitively differentiate our candidate from this class.

Experimental Protocol: Root Elongation Assay with Dicot Species

  • Plant Material: Use a dicot species highly sensitive to auxins, such as cucumber (Cucumis sativus) or tomato (Solanum lycopersicum).

  • Treatment: Germinate seeds in petri dishes on filter paper moistened with solutions of the test herbicide, a VLCFA inhibitor (S-metolachlor), and a synthetic auxin (2,4-D).

  • Data Collection: Measure primary root length after 3-5 days of incubation in the dark.

  • Analysis: Compare the dose-response curves.

Expected Outcome:

  • 2,4-D will cause significant root growth inhibition and abnormal morphology (e.g., swelling, lack of root hairs) at low concentrations.

  • The Test Herbicide and S-metolachlor will have a much weaker effect on dicot root elongation, as their primary site of action is less critical in this specific assay compared to their effect on grass shoot emergence. This differential response is a key piece of evidence to exclude the synthetic auxin MoA.

Table 3: Comparative Root Elongation Data (Cucumber)

TreatmentConcentration (µM)Root Length (% of Control)
Test Herbicide 1095
10082
S-metolachlor 1092
10085
2,4-D 1015
1002

Conclusion

The validation of a herbicide's mechanism of action requires a systematic and evidence-based approach. For derivatives of 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one, the structural evidence strongly points to the inhibition of very-long-chain fatty acid synthesis. The experimental workflow detailed in this guide—progressing from whole-plant bioassays that reveal characteristic injury symptoms to in vivo biochemical assays that confirm the disruption of the target pathway—provides a robust framework for confirming this hypothesis. By comparing the biological signature of the novel compound to that of known VLCFA inhibitors and demonstrating a lack of activity characteristic of other potential MoAs like synthetic auxins, researchers can confidently and accurately define its place in the landscape of weed control technologies.

References

  • Principles of Weed Control. (n.d.). 15.9 Herbicides that Inhibit Very Long Chain Fatty Acids.
  • Weed Technology. (2023). Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future. Cambridge University Press & Assessment.
  • Plant and Soil Sciences eLibrary. (n.d.).
  • Herbicide Symptoms. (n.d.).
  • ResearchGate. (2023). Very long chain fatty acid-inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future.
  • Wikipedia. (n.d.). Phenoxy herbicide.
  • The World of Protozoa, Rotifera, Nematoda and Oligochaeta. (n.d.). Phenoxy (C6H5O-) herbicides.
  • Taylor & Francis. (n.d.). Chlorophenoxy herbicides – Knowledge and References.
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  • PubMed. (2006).
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  • PMC. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.
  • PMC. (n.d.).
  • PubChem. (n.d.). Climbazole | C15H17ClN2O2 | CID 37907.
  • PubChem. (n.d.). (1S)-1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one | C14H16ClN3O2 | CID.
  • PubMed. (2004). One-carbon chain extension of esters to alpha-chloroketones: a safer route without diazomethane.
  • Journal of Organic and Pharmaceutical Chemistry. (2024).
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  • PubMed. (2012). Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one.
  • PubChem. (n.d.). 3,3-Dimethyl-1-phenylbutan-2-one | C12H16O | CID 10171281.
  • PubChem. (n.d.). Chloroxuron | C15H15ClN2O2 | CID 16115.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The relentless emergence of novel psychoactive substances (NPS), particularly synthetic cathinones, presents a formidable analytical challenge. Their structural diversity, often differing by only a single substituent or positional isomer, demands a robust, multi-technique approach for unambiguous identification. This guide provides an in-depth comparison of key spectroscopic techniques used to confirm the structure of synthesized cathinones and related compounds, grounded in field-proven insights and authoritative standards.

The Analytical Imperative: Beyond Presumptive Identification

Synthetic cathinones are β-keto phenethylamines, structurally similar to controlled substances like amphetamine and MDMA.[1][2] This structural mimicry is intentional, designed to circumvent legislation while retaining psychostimulant effects.[3] Consequently, simple presumptive tests, such as colorimetric assays, are insufficient and must be followed by confirmatory analysis.[2] An analytical scheme for seized substances should be built on validated, discriminating techniques to ensure scientifically sound and legally defensible results.[4][5]

This guide focuses on the four pillars of spectroscopic confirmation: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will explore the causality behind their application, their strengths in distinguishing closely related analogues, and provide actionable protocols.

An Integrated Analytical Workflow

No single technique provides all the answers. A self-validating analytical workflow leverages the orthogonal strengths of multiple spectroscopic methods. The process begins with a less specific but rapid screening technique and progresses to highly specific, structure-elucidating methods for unequivocal confirmation.

Analytical_Workflow cluster_0 Initial Screening & Separation cluster_1 Structural Analysis & Confirmation Sample_Prep Sample Preparation (Dissolution, Extraction) GC_LC Chromatography (GC or LC) Sample_Prep->GC_LC UV_Vis UV-Vis Spectroscopy (Preliminary ID & Quantification) GC_LC->UV_Vis MS Mass Spectrometry (MS) (Molecular Weight & Fragmentation) GC_LC->MS Hyphenation (GC-MS, LC-MS) FTIR FTIR Spectroscopy (Functional Group ID) GC_LC->FTIR Hyphenation (GC-IR) UV_Vis->MS Hyphenation (LC-UV-MS) or Parallel Analysis NMR NMR Spectroscopy (Definitive Structure & Isomerism) MS->NMR Requires confirmation for new analogues FTIR->NMR Provides complementary functional group data Final_Report Structure Confirmed Final Report NMR->Final_Report

Caption: Integrated workflow for cathinone identification.

Mass Spectrometry (MS): The First Confirmatory Step

Mass spectrometry is the cornerstone of forensic drug analysis, providing critical information on molecular weight and structure through fragmentation patterns. When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for identifying components in a mixture.[6][7]

Expertise & Causality: The choice of ionization and analysis method is critical. Electron Ionization (EI), commonly used in GC-MS, provides high-energy fragmentation, creating a reproducible "fingerprint" spectrum that can be compared against libraries.[6] However, the molecular ion may be weak or absent. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) are preferred as they typically keep the protonated molecule ([M+H]⁺) intact, which is essential for determining the molecular weight of an unknown compound.[7]

A key fragmentation pathway for cathinones under EI is the α-cleavage of the C-C bond between the carbonyl and the α-carbon, leading to the formation of a characteristic iminium ion.[8] This iminium ion often forms the base peak and is highly diagnostic of the N-alkyl and α-alkyl substituents.

Caption: Common MS fragmentation of a synthetic cathinone.

Comparative Analysis: MS Techniques
ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem MS (LC-MS/MS)
Principle Separates volatile compounds based on boiling point/polarity, followed by EI fragmentation and mass analysis.Separates compounds by polarity, followed by soft ionization (e.g., ESI) and MS/MS for fragmentation.
Strengths Excellent chromatographic resolution, extensive and standardized EI libraries available, robust and widely used.[6]Analyzes thermally labile and non-volatile compounds without derivatization, high sensitivity and selectivity (MRM mode).[7] Often provides molecular ion.
Limitations Requires analytes to be volatile and thermally stable; some cathinones may degrade.[9] Isomers can have very similar spectra.Fewer standardized libraries, potential for matrix effects (ion suppression).[10]
LODs (Urine) ~25-100 ng/mL (full scan).[9]Can be <1 ng/mL with targeted methods.[11]
Best For Routine screening and confirmation when reference standards are available; structural elucidation of unknowns through library matching.High-sensitivity quantification in biological matrices; analysis of thermally unstable cathinones (e.g., pyrovalerones).
Protocol: GC-MS Analysis of a Seized Powder

This protocol is a representative example and must be validated in the user's laboratory.[1]

  • Sample Preparation: Prepare a solution of the seized powder at approximately 1 mg/mL in methanol.[1] If the cathinone is in its hydrochloride salt form, a basic extraction may improve peak shape.[1]

  • Internal Standard: Add an appropriate internal standard.

  • GC Parameters:

    • Injector: Split/splitless, 250 °C.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temp 80 °C for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min.[12]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

    • Source Temperature: 230 °C.

  • Data Analysis: Compare the retention time and the acquired mass spectrum against a certified reference material analyzed under the identical conditions. Library matches should be used for tentative identification only.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

For absolute structure confirmation, particularly for novel substances or for distinguishing between positional isomers, NMR spectroscopy is unparalleled.[8][13] While MS can struggle to differentiate isomers that produce similar fragments (e.g., 3-MMC vs. 4-MMC), NMR provides detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom, revealing the precise connectivity and substitution pattern.[2][8]

Expertise & Causality: The key to NMR's power lies in chemical shift and spin-spin coupling. The chemical shift (δ) of a nucleus is sensitive to its electronic environment. For cathinones, the aromatic protons of a para-substituted ring (like mephedrone, 4-MMC) will show a characteristic symmetric AA'BB' splitting pattern, which is distinctly different from the more complex pattern of a meta-substituted ring (3-MMC).[2] Two-dimensional NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) are used to piece together the entire molecular puzzle.[8]

Protocol: ¹H and ¹³C NMR for Structure Elucidation
  • Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., Methanol-d₄, Chloroform-d).

  • Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum. Typical parameters include a 90° pulse, 1-2 second relaxation delay, and 16-64 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum. This experiment requires more scans (often several hundred to thousands) due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition (if needed):

    • COSY: To establish proton-proton connectivities (e.g., through the alkyl chain).

    • HSQC: To identify which protons are directly attached to which carbons.

    • HMBC: To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for linking fragments like the aromatic ring to the keto-amine side chain.[8]

  • Data Analysis: Assign all proton and carbon signals based on their chemical shifts, multiplicities (splitting patterns), and correlations observed in the 2D spectra.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique that provides a unique "fingerprint" spectrum for a given molecule, making it excellent for confirmation against a known standard.[1] Its primary strength is the identification of functional groups present in the molecule.

Expertise & Causality: For synthetic cathinones, the most prominent and diagnostic absorption band is the strong carbonyl (C=O) stretch of the ketone group, typically appearing in the 1700–1670 cm⁻¹ region.[8] Other key absorptions include C-H stretches from the aromatic ring and alkyl chains, and bands corresponding to the amine salt.[8] Attenuated Total Reflectance (ATR)-FTIR is particularly useful in forensic labs as it requires minimal to no sample preparation.[14]

Comparative Analysis: Key Spectroscopic Techniques
FeatureMass Spectrometry (MS)NMR SpectroscopyFTIR SpectroscopyUV-Vis Spectroscopy
Information Molecular Weight, FragmentationAtomic Connectivity, StereochemistryFunctional GroupsChromophores, Conjugation
Isomer ID Poor for positional isomers.Excellent , the definitive tool.[2]Good, provides unique fingerprint.[1]Good for aromatic substitution isomers.[15]
Sensitivity High (pg to ng).[11]Low (mg).[16]Moderate (µg to mg).Moderate (µg/mL).[2]
Sample Prep Moderate (dilution, extraction).Simple (dissolution).Minimal (ATR).[14]Simple (dilution).[15]
Trustworthiness High (Category A - SWGDRUG).[17]High (Category A - SWGDRUG).[17]High (Category A - SWGDRUG).[17]Low (Category C - SWGDRUG).[17]
Protocol: ATR-FTIR Analysis
  • Instrument Preparation: Ensure the ATR crystal (a diamond crystal is recommended for its durability) is clean by wiping with a suitable solvent (e.g., isopropanol) and collecting a background spectrum.[14]

  • Sample Application: Place a small amount of the powder sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure anvil to ensure good contact between the sample and the crystal.[14]

  • Spectrum Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Compare the resulting spectrum against a library spectrum of a certified reference material. Key peaks to verify include the C=O stretch (~1688 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹).[8]

Ultraviolet-Visible (UV-Vis) Spectroscopy: A Supporting Role

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems like the aromatic ring in cathinones. While not a primary identification technique on its own (classified as Category C by SWGDRUG), it is a valuable tool for quantification and can help differentiate between positional isomers.[15][17]

Expertise & Causality: The position of maximum absorbance (λmax) is sensitive to the substitution on the aromatic ring. For example, the addition of a 3,4-methylenedioxy group or substitution at the para-position can be detected by shifts in the UV spectrum.[15] It is often used as a detector in High-Performance Liquid Chromatography (HPLC) systems.[1]

Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a solution of the sample in a UV-transparent solvent, such as methanol, at a known concentration (e.g., 10 µg/mL).[2]

  • Blank Correction: Use the same solvent to record a baseline/blank spectrum.

  • Spectrum Acquisition: Scan the sample solution across the UV-Vis range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). For many cathinones, a primary absorption band is observed around 245-260 nm.[2][18] The absorbance value can be used for quantification via the Beer-Lambert law if a calibration curve has been established.

Conclusion: A Self-Validating, Multi-Faceted Approach

The structural confirmation of synthesized cathinones requires a logical and multi-faceted analytical strategy. While GC-MS and LC-MS provide the workhorse capability for screening and identifying known compounds, they have limitations, especially with the emergence of novel isomers. FTIR offers rapid, non-destructive functional group confirmation. However, for the unequivocal elucidation of a new molecular architecture, NMR remains the ultimate authority.

By integrating these techniques as outlined in the workflow, a laboratory can build a self-validating system where the results from one method corroborate and complement the others. This adherence to a rigorous, multi-technique protocol, grounded in the principles recommended by bodies like the UNODC and SWGDRUG, ensures the highest degree of scientific integrity and trustworthiness in the challenging field of NPS analysis.[2][4]

References

  • United Nations Office on Drugs and Crime (UNODC). (2020). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. [Link]

  • ResearchGate. (n.d.). NMR data of the synthetic cathinones 1-3. [Link]

  • Kerrigan, S. (n.d.). Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations. National Criminal Justice Reference Service. [Link]

  • DeMartin, K., et al. (2021). Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method. Journal of Forensic Sciences. [Link]

  • Bruker. (n.d.). Complete analysis of new psychoactive substances using nmr. [Link]

  • ResearchGate. (2025). Analysis of Seized Cocaine Samples by using Chemometric Methods and FTIR Spectroscopy. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2016). SWGDRUG Recommendations. [Link]

  • Namera, A., et al. (2015). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology. [Link]

  • Agilent Technologies. (2012). A Triple Quadrupole LC/MS/MS Method for Quantitative Analysis of Methylenedioxypyrovalerone (MDPV) and Mephedrone, Common Components of “Bath Salts” in Urine. [Link]

  • Al-Imam, A., et al. (2021). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Journal of Analytical Toxicology. [Link]

  • Concheiro, M., et al. (2013). 3,4-Methylenedioxypyrovalerone (MDPV) and metabolites quantification in human and rat plasma by liquid chromatography-high resolution mass spectrometry. Journal of Chromatography A. [Link]

  • ResearchGate. (n.d.). Identification and Quantification of Synthetic Cathinones in Blood and Urine using Liquid Chromatography-Quadrupole/Time of Flight (LC-Q/TOF) Mass Spectrometry. [Link]

  • Lesniak, D., et al. (2024). The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts. Molecules. [Link]

  • Shimadzu. (n.d.). Comprehensive Detection and Structural Elucidation of Synthetic Cathinones Using GC-MS/MS. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. [Link]

  • Ortiz-Dosal, A., et al. (2019). Rapid Identification of Novel Psychoactive and Other Controlled Substances Using Low-Field 1H NMR Spectroscopy. ACS Omega. [Link]

  • Royal Society of Chemistry. (2023). Detection & identification of hazardous narcotics and new psychoactive substances using Fourier transform infrared spectroscopy (FTIR). [Link]

  • Bishop, M., et al. (2020). Ultraviolet Absorption Properties of Synthetic Cathinones. Journal of Forensic Sciences. [Link]

  • National Center for Biotechnology Information. (2019). Rapid Identification of Novel Psychoactive and Other Controlled Substances Using Low-Field 1H NMR Spectroscopy. [Link]

  • Federal Bureau of Investigation. (n.d.). FTIR-ATR Spectroscopy for Identification of Illicit Drugs Seized From Clandestine Laboratories. [Link]

  • Longdom Publishing. (n.d.). Simultaneous Quantitative Determination of Synthetic Cathinone Enantiomers. [Link]

  • ResearchGate. (n.d.). UV-spectra (A) and chemical structures (B) of the examined 4-cathinon derivates. [Link]

  • ResearchGate. (n.d.). Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood. [Link]

  • Scholars Archive @ OSU. (2017). Detection of Cathinone and Mephedrone in Plasma by LC-MS/MS Using Standard Addition Quantification Technique. [Link]

  • ACS Publications. (2024). Synthetic Cathinones' Comprehensive Screening and Classification by Voltammetric and Chemometric Analyses. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2011). SWGDRUG Recommendations. [Link]

  • Dea, M., et al. (2018). Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques. Molecules. [Link]

  • Southern Illinois University Carbondale. (n.d.). NMR as a Screening Tool for the Identification of Synthetic Cathinones in Seized “Bath Salt” Samples. [Link]

  • ResearchGate. (n.d.). Chemical structures of MDPV and related test drugs. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (n.d.). Criteria for Identification of Synthetic Drugs. [Link]

  • Bruker. (n.d.). An Integrated Approach to Identifying New Psychoactive Substances. [Link]

  • Spectroscopy Online. (n.d.). Infrared Analysis for the Busy Crime Laboratory — Getting the Most Out of Illicit Drug Analysis Using FT-IR and GC–MS. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). Synthetic cathinones drug profile. [Link]

  • LCGC International. (n.d.). Analyzing Synthetic Cathinones Using Direct Sample Analysis Time-of-Flight Mass Spectrometry. [Link]

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Safety Operating Guide

Navigating the Disposal of 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

I. Hazard Assessment and Characterization

Given its chemical structure—a chlorinated phenoxy derivative—1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one should be handled as a hazardous substance. Compounds within this class are known for their potential toxicity and environmental persistence[1][2][3]. In the absence of specific toxicological data, a precautionary principle must be applied, assuming the compound may be toxic if ingested, inhaled, or absorbed through the skin, and may cause irritation to the eyes and respiratory system.

Key Physical and Chemical Properties:

PropertyValueSource
Chemical Formula C₁₂H₁₄Cl₂O₂[4]
CAS Number 57000-78-9[4]
Molecular Weight 261.14 g/mol [4]
Appearance Likely a solid or liquidN/A
Solubility Expected to have low water solubility[2]
II. Personal Protective Equipment (PPE) and Handling

Before beginning any work with 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one, it is imperative to don the appropriate personal protective equipment.

Essential PPE includes:

  • Gloves: Nitrile or other chemically resistant gloves are mandatory. For extensive handling, consider double-gloving.

  • Eye Protection: Chemical splash goggles are required. When there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Lab Coat: A full-length laboratory coat must be worn to protect against skin contact.

  • Respiratory Protection: All handling of the pure compound or concentrated solutions should be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.

III. Waste Segregation and Containerization: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure compliant disposal. As a halogenated organic compound, 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one waste must be collected separately from non-halogenated waste streams[5][6].

Step-by-Step Containerization Protocol:

  • Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are suitable choices.

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label to the container.

  • Identify the Contents: Clearly write the full chemical name, "1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one," and indicate that it is a "Halogenated Organic Waste."

  • Keep the Container Closed: The waste container must remain closed at all times, except when adding waste.

  • Store Safely: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong acids, bases, and oxidizing agents[7][8].

IV. Spill Management Protocol

Accidental spills should be managed promptly and safely.

  • For Small Spills:

    • Ensure the area is well-ventilated, preferably within a chemical fume hood.

    • Wearing full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Carefully collect the absorbed material using non-sparking tools and place it in the designated halogenated waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., acetone or ethanol), followed by a thorough cleaning with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • For Large Spills:

    • Evacuate the immediate area and alert nearby personnel.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • If there is a fire or imminent risk of a fire, activate the fire alarm and evacuate the building.

V. Final Disposal Pathway

The disposal of 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one must be handled by a licensed hazardous waste disposal company.

Disposal Workflow:

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS EHS & Waste Vendor A Generate Waste B Segregate into Halogenated Waste Container A->B Critical Step C Properly Label Container B->C D Store in Satellite Accumulation Area C->D E Schedule Waste Pickup D->E Contact EHS F Transport by Licensed Hazardous Waste Hauler E->F G High-Temperature Incineration F->G Recommended Method

Disposal workflow for 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one.

High-Temperature Incineration: This is the preferred and most environmentally sound method for the disposal of halogenated organic compounds[9][10]. Incineration at temperatures of at least 1100°C ensures the complete destruction of the molecule, with subsequent scrubbing of the exhaust gases to remove acidic byproducts like hydrogen chloride[9].

Landfilling: Land disposal of untreated halogenated organic waste is strongly discouraged and often prohibited due to the risk of environmental contamination through leaching[11].

Regulatory Considerations: Under the Resource Conservation and Recovery Act (RCRA), this waste may fall under specific "F" or "K" listed waste codes if it originates from certain industrial processes involving chlorophenols[12][13][14]. The generator of the waste is responsible for making the final hazardous waste determination.

VI. Decontamination Procedures

All laboratory equipment and surfaces that come into contact with 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one must be thoroughly decontaminated.

  • Glassware and Equipment: Rinse with a suitable solvent (e.g., acetone or ethanol) to dissolve any residual compound. Collect the rinsate as halogenated hazardous waste. Follow with a standard wash using soap and water.

  • Work Surfaces: Wipe down the contaminated area with a solvent-moistened cloth, followed by a wash with soap and water. Dispose of all cleaning materials as hazardous waste.

By adhering to these rigorous procedures, researchers can ensure the safe and environmentally responsible disposal of 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one, upholding the principles of laboratory safety and environmental stewardship.

References

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  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]

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A Senior Application Scientist's Guide to Handling 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and handling protocols for 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one (CAS No. 57000-78-9). As a specialized chlorinated ketone, this compound requires meticulous handling to ensure the safety of all laboratory personnel. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work with confidence and safety.

Hazard Assessment and Chemical Profile

All handling of this compound must be predicated on the assumption that it is hazardous.

Property Value Source
CAS Number 57000-78-9[3][4][5]
Molecular Formula C12H14Cl2O2[3][4][5]
Molecular Weight 261.14 g/mol [3][4]
Boiling Point 328.9 °C at 760 mmHg[2][3][5]
Vapor Pressure 0.000183 mmHg at 25°C[2]
Appearance Likely a solid at room temperature[6][7][8]
Solubility Expected to be insoluble in water, soluble in organic solvents[9][10]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is the most critical barrier between the researcher and potential exposure. The following table outlines the minimum required PPE based on the specific laboratory operation. The rationale is to escalate protection in line with the increasing risk of splashes, aerosolization, or spills.

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Storage & Transport (Closed Containers) Nitrile or Neoprene GlovesSafety Glasses with Side ShieldsLong-Sleeved Lab CoatNot required
Weighing (Solid) & Small Volume Transfers (<50 mL) Double-gloved Nitrile or Butyl Rubber GlovesChemical Splash GogglesLong-Sleeved Lab CoatNot required inside a certified chemical fume hood
Solution Preparation & Reactions (>50 mL) Double-gloved Nitrile or Butyl Rubber GlovesChemical Splash Goggles and Face ShieldChemical-Resistant Apron over Lab CoatRecommended if splashes or aerosols are possible, even in a fume hood
Spill Cleanup & Waste Disposal Heavy-duty Butyl or Neoprene GlovesChemical Splash Goggles and Face ShieldChemical-Resistant Coveralls or SuitRequired: NIOSH-approved respirator with organic vapor (OV) cartridges
Causality of PPE Selection
  • Hand Protection : Chlorinated organic compounds can degrade standard latex gloves. Nitrile and butyl rubber provide superior chemical resistance.[11][12] Double-gloving is a prudent measure to protect against undetected pinhole leaks during sensitive operations.

  • Eye and Face Protection : Safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to prevent contact from splashes.[12][13] A face shield should be worn over goggles during larger volume transfers as it protects the entire face from splashes.[13]

  • Body Protection : A standard lab coat is for incidental contact. For procedures with a higher splash risk, a chemical-resistant apron made of PVC or neoprene provides a necessary additional barrier.[11][13]

  • Respiratory Protection : All work must be conducted in a certified chemical fume hood to control vapor and aerosol exposure.[6] A respirator becomes essential during a significant spill or when cleaning outside of a fume hood, where concentrations of airborne particulates or vapors could exceed safe limits.[14]

Operational and Disposal Plans

A self-validating safety protocol extends from preparation to final waste disposal. Every step is designed to contain the chemical and mitigate exposure risk.

Step-by-Step Handling Protocol
  • Preparation :

    • Verify that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

    • Ensure a safety shower and eyewash station are accessible and unobstructed.[6]

    • Cover the work surface within the fume hood with absorbent, plastic-backed paper.

    • Assemble all necessary equipment (glassware, spatulas, etc.) inside the fume hood.

    • Don all required PPE as specified in the table above.

  • Execution :

    • When handling the solid compound, use gentle motions to avoid generating dust.

    • For weighing, use an analytical balance inside the fume hood or use a "weighing in-place" method in the reaction flask.

    • When adding solvents, pour slowly down the side of the glassware to prevent splashing.

    • Keep all containers sealed when not in immediate use.

  • Post-Handling Decontamination :

    • Wipe down all external surfaces of containers before removing them from the fume hood.

    • Clean all glassware and equipment via the chemical deactivation procedure outlined below.

    • Carefully fold the absorbent bench paper inward and place it in the designated solid hazardous waste container.

    • Doff PPE in the correct order (gloves last) to prevent self-contamination. Wash hands thoroughly with soap and water.

Emergency Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[6] Seek immediate medical attention.

  • Spill (Small, inside fume hood) :

    • Alert others in the immediate area.

    • Use a commercial spill kit or absorbent material (e.g., vermiculite, sand) to cover the spill.

    • Gently sweep the absorbed material into a designated hazardous waste container.

    • Wipe the area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials in the waste container.

  • Spill (Large, or outside fume hood) :

    • Evacuate the immediate area.

    • Alert laboratory manager and institutional safety office.

    • Prevent entry into the affected area.

    • Allow only trained personnel with appropriate respiratory protection and full chemical suits to perform the cleanup.

Disposal Plan: Chemical Deactivation

Chlorinated ketones can often be degraded via alkaline hydrolysis, which breaks the ester and carbon-chlorine bonds, rendering the compound less hazardous.[10] This procedure should be performed in a fume hood.

  • Liquid Waste (Reaction mixtures, etc.) :

    • Collect all waste streams containing the compound in a dedicated, labeled, and sealed container.

    • For deactivation, slowly add the waste solution to a stirred 10% sodium hydroxide (NaOH) aqueous solution at a 1:5 waste-to-caustic ratio. Monitor for any temperature increase.

    • Allow the mixture to stir at room temperature for at least 24 hours to ensure complete hydrolysis.

    • Neutralize the resulting solution with a dilute acid (e.g., HCl) before disposal as aqueous chemical waste, in accordance with institutional guidelines.

  • Solid Waste (Contaminated PPE, paper towels) :

    • Do not attempt to decontaminate disposable items.

    • Place all contaminated solid waste in a clearly labeled, sealed hazardous waste container for incineration by a certified waste management company.[15]

  • Glassware Decontamination :

    • Rinse glassware three times with a suitable organic solvent (e.g., acetone) to remove residue. Collect all rinsate as hazardous waste.

    • Submerge the rinsed glassware in a 10% NaOH bath for at least 12 hours.

    • Remove from the bath, rinse thoroughly with water, and wash as normal.

Visualized Workflows

The following diagrams illustrate the logical flow for standard operations and emergency response.

G cluster_prep Preparation Phase cluster_handle Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep1 Verify Fume Hood & Safety Equipment prep2 Prepare Work Surface prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh / Transfer Compound prep3->handle1 Proceed to handling handle2 Perform Reaction / Prepare Solution handle1->handle2 clean1 Decontaminate Surfaces & Equipment handle2->clean1 Procedure complete clean2 Segregate & Package Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Standard workflow for handling the compound, emphasizing safety at each phase.

G start Exposure or Spill Event Occurs is_personal Personal Exposure? start->is_personal is_spill Spill? start->is_spill is_personal->is_spill No skin_eye Skin or Eye Contact? is_personal->skin_eye Yes in_hood Spill inside Fume Hood? is_spill->in_hood Yes flush Flush with water for 15 min Remove contaminated clothing skin_eye->flush Yes inhale Move to fresh air skin_eye->inhale No (Inhalation) medical Seek Immediate Medical Attention flush->medical inhale->medical is_large Large Spill? in_hood->is_large Yes evacuate EVACUATE AREA Alert Safety Office in_hood->evacuate No (Outside Hood) cleanup_small Contain with absorbent material Clean & decontaminate area is_large->cleanup_small No (Small) is_large->evacuate Yes waste Dispose of all materials as hazardous waste cleanup_small->waste

Caption: Decision tree for emergency response to spills and personal exposure events.

References

  • CPAchem Ltd. (2023).
  • Fisher Scientific.
  • Guidechem. 1-(4-chlorophenoxy)-3,3-dimethyl-1-chloro-2-butanone Properties.
  • Echemi. 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone Overview.
  • TCI Chemicals. (2024).
  • MP Biomedicals, LLC. (2006).
  • Fluorochem. (2024). Safety Data Sheet for 2-Chloro-4-(4-chlorophenoxy)acetophenone.
  • Food and Agriculture Organization of the United Nations. Personal safety and protective clothing.
  • University of Kentucky. (2018).
  • Government of Canada. (2022). Personal Protective Equipment.
  • BLDpharm. 57000-78-9|1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one.
  • U.S. Environmental Protection Agency. Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides.
  • CymitQuimica. 1-(4-Clorophenoxy)-3,3-dimethyl-1-(imidazole-1-yl)-2-butanone.
  • Growing Produce. Personal Protective Equipment A Must For Safe Pesticide Use.
  • University of Missouri Extension. (2000). Personal Protective Equipment for Working With Pesticides.
  • Echemi. 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone Product Description.

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Retrosynthesis Analysis

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1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one
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1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.